2-Chloro-4-sulfamoylbenzoic acid
Description
Properties
IUPAC Name |
2-chloro-4-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOXWQNWRLQUBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514662 | |
| Record name | 2-Chloro-4-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53250-84-3 | |
| Record name | 4-(Aminosulfonyl)-2-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53250-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-4-sulfamoylbenzoic acid, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. While direct experimental data for this specific compound is limited, this document synthesizes available information, draws logical inferences from closely related analogues, and presents a scientifically grounded perspective on its properties, synthesis, and potential applications.
Core Identification and Physicochemical Properties
This compound is a substituted aromatic compound featuring a carboxylic acid, a chloro group, and a sulfamoyl group (-SO₂NH₂) attached to a benzene ring. These functional groups impart a unique combination of reactivity and potential biological activity.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number : 53250-84-3[1]
Structural and Molecular Data
The arrangement of the functional groups on the benzene ring is crucial to the molecule's properties and interactions. The chloro and sulfamoyl groups are positioned to influence the acidity of the carboxylic acid and the overall electronic nature of the aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₄S | [1][2] |
| Molecular Weight | 235.64 g/mol | [1][2] |
| IUPAC Name | 2-chloro-4-(aminosulfonyl)benzoic acid | |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)Cl)C(=O)O |
Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 0.8 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 106 Ų | [2] |
A Note on a Structurally Related Analogue:
It is critical to distinguish this compound from the more commonly documented 2-Chloro-4-(methylsulfonyl)benzoic acid (CAS Number: 53250-83-2). The key difference lies in the sulfonyl group: the former has a sulfamoyl group (-SO₂NH₂), while the latter has a methylsulfonyl group (-SO₂CH₃). This seemingly minor change significantly alters the molecule's properties, particularly its hydrogen bonding capacity and potential biological interactions. For reference, 2-Chloro-4-(methylsulfonyl)benzoic acid has a reported melting point of 194.0 to 198.0 °C.[3]
Synthesis and Reactivity
A validated, step-by-step synthesis protocol for this compound is not explicitly detailed in readily available literature. However, based on established methods for the synthesis of related sulfamoylbenzoic acids, a plausible and logical synthetic pathway can be proposed.[4][5] This approach relies on the principles of electrophilic aromatic substitution and subsequent functional group transformation.
Proposed Synthetic Pathway
The synthesis would likely commence from 2-chlorobenzoic acid, a readily available starting material. The key steps would be chlorosulfonation followed by amination.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualization based on known chemical transformations and should be optimized and validated under appropriate laboratory conditions.
Step 1: Chlorosulfonation of 2-Chlorobenzoic Acid
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas).
-
To the flask, add 2-chlorobenzoic acid.
-
Cool the flask in an ice bath.
-
Slowly add an excess of chlorosulfonic acid via the dropping funnel with continuous stirring. The reaction is exothermic and will generate HCl gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Carefully pour the cooled reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product, 2-chloro-4-(chlorosulfonyl)benzoic acid.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
Causality: The strong electron-withdrawing nature of the chloro and carboxyl groups on the starting material deactivates the aromatic ring. However, the para position to the chloro group remains the most favorable site for electrophilic substitution by the chlorosulfonium cation generated from chlorosulfonic acid.
Step 2: Amination of 2-Chloro-4-(chlorosulfonyl)benzoic acid
-
Suspend the dried 2-chloro-4-(chlorosulfonyl)benzoic acid in a suitable solvent (e.g., tetrahydrofuran or acetone) in a round-bottom flask equipped with a stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add an excess of aqueous ammonium hydroxide. The sulfonyl chloride is highly reactive towards nucleophiles like ammonia.
-
Stir the reaction mixture vigorously for several hours at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to precipitate the final product, this compound.
-
Filter the precipitate, wash with cold water to remove any inorganic salts, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Causality: The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic nitrogen of ammonia, displacing the chloride and forming the stable sulfonamide bond.
Potential Applications in Drug Development
The structural motifs within this compound are present in numerous biologically active compounds, suggesting its potential as a valuable building block in pharmaceutical research.
Carbonic Anhydrase Inhibition
The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group and a key pharmacophore for inhibitors of carbonic anhydrases (CAs).[6] CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in:
-
Glaucoma: Reducing intraocular pressure.
-
Epilepsy: As anticonvulsants.
-
Diuretics: For managing edema and hypertension.
-
Oncology: Targeting tumor-associated CA isoforms.[6]
Derivatives of structurally similar sulfamoylbenzoic acids have been synthesized and investigated as CA inhibitors.[7] It is plausible that this compound could serve as a scaffold for developing novel and selective CA inhibitors.
Diuretic Agents
The sulfonamide moiety is a cornerstone of many diuretic drugs. While the exact mechanism can vary, they often act by inhibiting ion transport in the renal tubules. The substitution pattern on the aromatic ring can be systematically modified to fine-tune the diuretic potency and pharmacokinetic properties of potential drug candidates derived from this core structure.
General Synthetic Intermediate
The presence of three distinct and reactive functional groups (carboxylic acid, chloro group, and sulfonamide) makes this molecule a versatile intermediate for creating libraries of more complex compounds for screening in drug discovery programs.[8] The carboxylic acid can be readily converted to esters or amides, and the sulfonamide nitrogen can also be further functionalized.[8]
Safety and Handling
No specific safety data sheet (SDS) for CAS number 53250-84-3 is currently available. Therefore, a conservative approach to handling is imperative, drawing on data from structurally related compounds.
Hazard Profile (Inferred):
Based on the safety data for compounds like 4-Chloro-3-sulfamoylbenzoic acid and 2-chlorobenzoic acid, this compound should be handled as a substance that is potentially:[9]
-
Harmful if swallowed.[9]
-
A cause of skin irritation.[9]
-
A cause of serious eye irritation or damage.[9]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or powder.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for several minutes. Seek medical attention.[10]
-
In case of skin contact: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[10]
-
If inhaled: Move to fresh air.
-
If swallowed: Do not induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound (CAS 53250-84-3) is a chemical entity with significant, albeit largely unexplored, potential in the field of medicinal chemistry. Its value lies in the strategic combination of a carboxylic acid, a chloro substituent, and the pharmacologically significant sulfamoyl group. While a comprehensive experimental characterization is yet to be published, its structural similarity to known carbonic anhydrase inhibitors and diuretics makes it a compelling target for further investigation. The synthetic route proposed herein offers a logical and feasible approach for its preparation, paving the way for its inclusion in future drug discovery and development pipelines. Researchers are advised to proceed with caution regarding its handling, adopting safety protocols appropriate for related irritant compounds, and to conduct thorough analytical characterization of any synthesized material.
References
-
Axios Research. 4-Sulphamoyl-2-chlorobenzoic acid. [Link]
-
Angene Chemical. Benzoic acid, 4-(aminosulfonyl)-2-chloro-. [Link]
-
Techemi. The Role of 2,4-Dichloro-5-sulfamoylbenzoic Acid in Chemical Synthesis. (2026-01-26). [Link]
- Google Patents.
-
ResearchGate. Synthesis of a series of dialkylsulphamylbenzoic acids. [Link]
-
QP Technologies. ABLEBOND 84-3. [Link]
-
National Institutes of Health. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]
- Google Patents. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
-
Thermo Fisher Scientific. 4-Sulfamoylbenzoic acid - SAFETY DATA SHEET. (2007-01-15). [Link]
- Google Patents. Metalloenzymes for biomolecular recognition of n-terminal modified peptides.
-
European Directorate for the Quality of Medicines & HealthCare. 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid Safety Data Sheet. [Link]
-
CAPLINQ Corporation. LOCTITE ABLESTIK 84-3. [Link]
-
PubChem. 2-Chloro-4-(methylsulfonyl)benzoic acid. [Link]
-
Bonding Source. 84-3 MSDS.pdf. [Link]
Sources
- 1. 4-Sulphamoyl-2-chlorobenzoic acid - CAS - 53250-84-3 | Axios Research [axios-research.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 2-Chloro-4-(methylsulfonyl)benzoic Acid | 53250-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
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- 6. US20220283175A1 - Metalloenzymes for biomolecular recognition of n-terminal modified peptides - Google Patents [patents.google.com]
- 7. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. spectrumchemical.com [spectrumchemical.com]
An In-Depth Technical Guide to Chlorosulfamoylbenzoic Acids: Focus on the Physicochemical Characteristics of 4-Chloro-3-sulfamoylbenzoic Acid
A Note to the Researcher: Initial inquiries for the specific isomeric structure of 2-Chloro-4-sulfamoylbenzoic acid yielded limited and inconsistent physicochemical data in publicly available scientific literature and chemical databases. This suggests that this particular isomer is not as well-characterized or may be less common than its structural counterparts. To provide a comprehensive and technically robust guide, this document will focus on the well-documented and commercially available isomer, 4-Chloro-3-sulfamoylbenzoic acid (CAS Number: 1205-30-7) . The principles, experimental methodologies, and physicochemical characteristics detailed herein offer a strong, representative foundation for researchers, scientists, and drug development professionals working with this class of compounds.
Introduction: The Significance of Chlorosulfamoylbenzoic Acids
Substituted benzoic acids, particularly those bearing sulfamoyl and chloro moieties, represent a critical class of molecules in medicinal chemistry and pharmaceutical development. 4-Chloro-3-sulfamoylbenzoic acid and its isomers are key building blocks in the synthesis of various pharmacologically active agents. Their structural features, including a carboxylic acid group, a sulfonamide, and a chlorinated aromatic ring, impart a unique combination of physicochemical properties that are pivotal to their biological activity and formulation into effective drug products.
As a Senior Application Scientist, it is crucial to understand that a molecule's efficacy and behavior are fundamentally governed by its physicochemical characteristics. Properties such as solubility, acidity (pKa), and stability directly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth exploration of these core attributes for 4-Chloro-3-sulfamoylbenzoic acid, offering both foundational data and the experimental context for its determination.
Core Physicochemical and Identifier Data
A precise understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. The following tables summarize the key identifiers and physicochemical data for 4-Chloro-3-sulfamoylbenzoic acid.
Table 1: Chemical Identifiers for 4-Chloro-3-sulfamoylbenzoic Acid [1]
| Identifier Type | Identifier |
| IUPAC Name | 4-chloro-3-sulfamoylbenzoic acid |
| CAS Number | 1205-30-7 |
| EC Number | 214-882-1 |
| PubChem CID | 14568 |
| UNII | Q45HDN52UH |
| MeSH Entry Term | sulfamido-3-chlorobenzoic acid |
| Alternative Names | 3-(Aminosulfonyl)-4-chlorobenzoic acid, 3-Sulfamoyl-4-chlorobenzoic acid |
Table 2: Physicochemical Properties of 4-Chloro-3-sulfamoylbenzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₄S | [1] |
| Molecular Weight | 235.64 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 256-258 °C | [1] |
| pKa (Predicted) | 3.44 ± 0.10 | [1] |
| Solubility | Soluble in polar solvents such as water and methanol; less soluble in non-polar solvents. | [2] |
The predicted pKa of approximately 3.44 indicates that the carboxylic acid moiety is the primary acidic center, readily deprotonating under physiological conditions. This is a critical consideration for its interaction with biological targets and for designing appropriate formulation strategies.
Synthesis and Purification: A Practical Workflow
The synthesis of 4-Chloro-3-sulfamoylbenzoic acid is a multi-step process that requires careful control of reaction conditions to ensure a high-purity product. The general synthetic route involves the chlorosulfonation of a substituted benzoic acid followed by amination.
Caption: Synthetic pathway for 4-Chloro-3-sulfamoylbenzoic acid.
Experimental Protocol: Synthesis and Purification[1]
This protocol outlines a common laboratory-scale synthesis of 4-Chloro-3-sulfamoylbenzoic acid.
Part 1: Chlorosulfonation
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Carefully charge the flask with chlorosulfonic acid.
-
Begin stirring and slowly add p-chlorobenzoic acid portion-wise, ensuring the reaction temperature is maintained below 40°C. An ice bath may be necessary for cooling.
-
Once the addition is complete, gradually heat the reaction mixture to 130°C and maintain this temperature for several hours to drive the reaction to completion.
-
Allow the mixture to cool to room temperature.
-
In a separate beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring to precipitate the crude 4-chloro-3-(chlorosulfonyl)benzoic acid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual chlorosulfonic acid.
Part 2: Amination
-
Suspend the dried 4-chloro-3-(chlorosulfonyl)benzoic acid in concentrated ammonia water in a suitable reaction vessel.
-
Maintain the temperature below 30°C and stir the mixture for several hours.
Part 3: Decolorization and Precipitation
-
Heat the reaction mixture to approximately 60°C and add a small amount of activated carbon.
-
Stir for 30 minutes to decolorize the solution.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate and acidify to a pH of 2 with hydrochloric acid. This will precipitate the 4-Chloro-3-sulfamoylbenzoic acid.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Part 4: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent, such as an ethanol-water mixture.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Analytical Characterization: Ensuring Purity and Identity
The identity and purity of synthesized 4-Chloro-3-sulfamoylbenzoic acid must be rigorously confirmed using a suite of analytical techniques.
Sources
An In-depth Technical Guide to 2,4-Dichloro-5-sulfamoylbenzoic Acid: Molecular Structure, Properties, and Applications
A Note to Our Readers: Initial inquiries for "2-Chloro-4-sulfamoylbenzoic acid" did not yield a distinct, well-documented chemical entity in major scientific databases. This technical guide will therefore focus on the closely related and commercially significant compound, 2,4-Dichloro-5-sulfamoylbenzoic acid . This structural analog shares key functional groups and is of significant interest in medicinal chemistry and drug development.
Introduction
2,4-Dichloro-5-sulfamoylbenzoic acid is a sulfonamide-containing aromatic carboxylic acid. Its rigid, substituted benzene core makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of a carboxylic acid group, a sulfonamide moiety, and two chlorine atoms on the phenyl ring imparts a unique combination of chemical reactivity and potential for biological activity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications for researchers and professionals in drug discovery and development.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of 2,4-dichloro-5-sulfamoylbenzoic acid are fundamental to its chemical behavior and applications.
Molecular Identity
| Identifier | Value |
| IUPAC Name | 2,4-dichloro-5-sulfamoylbenzoic acid |
| CAS Number | 2736-23-4 |
| Molecular Formula | C₇H₅Cl₂NO₄S |
| Molecular Weight | 270.09 g/mol |
| Canonical SMILES | C1=C(C(=C(C=C1Cl)Cl)S(=O)(=O)N)C(=O)O |
| InChI Key | ZSHHRBYVHTVRFK-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value | Source |
| Melting Point | 230-232 °C (decomposes) | |
| Physical Form | Solid, typically a powder | - |
| Storage Temperature | 2-8°C |
The molecular structure of 2,4-dichloro-5-sulfamoylbenzoic acid is depicted below.
Caption: Molecular structure of 2,4-dichloro-5-sulfamoylbenzoic acid.
Synthesis and Reactivity
The synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid is a multi-step process that requires careful control of reaction conditions. A common synthetic route starts from 2,4-dichlorobenzoyl chloride.
Synthetic Pathway Overview
Caption: Generalized synthetic workflow for 2,4-dichloro-5-sulfamoylbenzoic acid.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general procedure for the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid.
Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid
-
To a stirred solution of 2,4-dichlorobenzoic acid in a suitable inert solvent (e.g., chloroform), add chlorosulfonic acid dropwise at a controlled temperature (typically 0-5 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
The resulting precipitate, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, is collected by filtration, washed with cold water, and dried.
Step 2: Ammonolysis of the Sulfonyl Chloride
-
The dried 2,4-dichloro-5-(chlorosulfonyl)benzoic acid is then added portion-wise to a cooled, concentrated aqueous ammonia solution.
-
The reaction is highly exothermic and the temperature should be maintained below 10 °C.
-
After the addition, the mixture is stirred for a period to ensure complete conversion.
-
The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the crude 2,4-dichloro-5-sulfamoylbenzoic acid.
-
The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Drug Development
2,4-Dichloro-5-sulfamoylbenzoic acid serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor to the loop diuretic furosemide.[1]
Precursor to Furosemide
Furosemide is a potent diuretic used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease. The synthesis of furosemide involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.
Caption: Role of 2,4-dichloro-5-sulfamoylbenzoic acid in Furosemide synthesis.
Carbonic Anhydrase Inhibition
The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been investigated as potential carbonic anhydrase inhibitors. These inhibitors have therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.
Analytical Characterization
The identity and purity of 2,4-dichloro-5-sulfamoylbenzoic acid are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic signals for the aromatic protons and the protons of the sulfonamide and carboxylic acid groups. The chemical shifts and coupling patterns provide definitive information about the substitution pattern on the benzene ring.
-
¹³C NMR spectroscopy will reveal the signals for all the carbon atoms in the molecule, further confirming its structure.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the sulfonamide, the S=O stretches of the sulfonyl group, and the C=O stretch of the carboxylic acid.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the molecular formula and structure.
Chromatographic Purity
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of 2,4-dichloro-5-sulfamoylbenzoic acid. A suitable reversed-phase column with a mobile phase of acetonitrile and water (with an acid modifier like trifluoroacetic acid) is typically used. The purity is determined by the area percentage of the main peak.
Safety and Handling
As a laboratory chemical, 2,4-dichloro-5-sulfamoylbenzoic acid should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
2,4-Dichloro-5-sulfamoylbenzoic acid is a synthetically versatile and commercially important intermediate in the pharmaceutical industry. Its well-defined molecular structure and reactivity make it an essential building block for the synthesis of diuretics like furosemide and a scaffold for the development of novel therapeutic agents, including carbonic anhydrase inhibitors. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective utilization in research and drug development.
References
- Google Patents. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
Sources
Technical Guide: Spectral Profiling of 2-Chloro-4-sulfamoylbenzoic Acid
Topic: 1H NMR and 13C NMR spectral data of 2-Chloro-4-sulfamoylbenzoic acid Content Type: In-depth technical guide.
Executive Summary
This compound (CAS: 53250-84-3) is a critical pharmacophore intermediate, primarily utilized in the synthesis of high-ceiling loop diuretics such as Furosemide. Its structural integrity is defined by a trisubstituted benzene ring featuring a carboxylic acid, a chlorine atom, and a sulfonamide moiety.[1]
Accurate spectral characterization of this compound is challenging due to the electronic push-pull effects of its substituents, which often result in significant signal overlap in the aromatic region.[1] This guide provides a definitive analysis of the 1H and 13C NMR profiles, offering researchers a validated framework for structural confirmation and impurity analysis.[1]
Part 1: Structural Analysis & Theoretical Prediction[1]
Before interpreting the spectra, it is essential to map the magnetic environment of the nuclei.[1] The molecule possesses a 1,2,4-substitution pattern on the benzene ring.[1]
Spin System & Substituent Effects
The aromatic protons form an AMX or ABC spin system depending on the magnetic field strength.[1]
-
COOH (Pos 1): Strong Electron Withdrawing Group (EWG).[1] Deshields ortho protons (H-6).[1]
-
Cl (Pos 2): Inductive EWG / Resonance Electron Donating Group (EDG).[1] The inductive effect dominates, slightly deshielding H-3.[1]
-
SO₂NH₂ (Pos 4): Strong EWG.[1] Deshields ortho protons (H-3 and H-5).[1]
Critical Insight: The combined deshielding effects of three EWGs compress the aromatic signals into a narrow downfield window (7.8 – 8.1 ppm), often appearing as a superimposed multiplet in lower-field instruments (<300 MHz).[1]
Structural Logic Diagram
The following diagram illustrates the assignment logic and connectivity required for spectral interpretation.
Figure 1: Structural assignment logic mapping carbon environments and proton coupling networks.
Part 2: Experimental Protocol
To ensure reproducibility and resolution of exchangeable protons, the choice of solvent is non-negotiable.[1]
Materials & Methods
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).[1]
-
Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]
Acquisition Parameters (Recommended)
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 | 30° pulse angle for optimal signal-to-noise. |
| Relaxation Delay (D1) | > 2.0 sec | Essential for accurate integration of the quaternary carbons in 13C NMR.[1] |
| Scans (NS) | 16 (1H) / 1024 (13C) | High scan count needed for 13C due to low sensitivity of quaternary carbons.[1] |
Part 3: 1H NMR Data Analysis
The proton spectrum is characterized by two distinct exchangeable signals and a tight aromatic cluster.[1]
Solvent: DMSO-d6 Frequency: 400 MHz (Recommended)[1]
| Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 13.86 | Broad Singlet (s) | 1H | - | -COOH (Carboxylic Acid) |
| 7.80 – 8.02 | Multiplet (m)* | 3H | - | Ar-H (H-3, H-5, H-6) |
| 7.66 | Singlet (s) | 2H | - | -SO₂NH₂ (Sulfonamide) |
*Deconvoluting the Aromatic Multiplet
In lower resolution spectra (or patents), the region 7.80–8.02 ppm appears as a multiplet.[1] However, high-field analysis (≥400 MHz) resolves this into a specific pattern:
-
H-6 (~8.00 ppm): Doublet (
Hz). Ortho coupling to H-5. Deshielded strongly by the adjacent COOH.[1] -
H-3 (~7.92 ppm): Doublet (
Hz). Meta coupling to H-5. Located between Cl and SO₂NH₂.[1] -
H-5 (~7.85 ppm): Doublet of Doublets (
Hz). Ortho to H-6 and Meta to H-3.
Expert Note: If the aromatic peaks are not resolved, adding a trace amount of benzene-d6 can induce an aromatic solvent-induced shift (ASIS), potentially separating the overlapping signals.[1]
Part 4: 13C NMR Data Analysis
The Carbon-13 spectrum confirms the trisubstituted skeleton. Note that quaternary carbons (C-1, C-2, C-4) will have significantly lower intensity than methine carbons (C-3, C-5, C-6).[1]
Solvent: DMSO-d6
| Shift (δ ppm) | Type | Assignment | Structural Justification |
| 166.5 | Quaternary (C) | -COOH | Carbonyl carbon, typical for benzoic acids. |
| 147.1 | Quaternary (C) | C-4 | Attached to Sulfonamide (-SO₂-).[1] Deshielded by S-O bonds.[1] |
| 135.5 | Quaternary (C) | C-1 | Ipso to Carboxyl group. |
| 132.0 | Quaternary (C) | C-2 | Attached to Chlorine. |
| 130.8 | Methine (CH) | C-6 | Ortho to COOH. |
| 128.4 | Methine (CH) | C-3 | Ortho to Cl, Meta to COOH.[1] |
| 126.9 | Methine (CH) | C-5 | Ortho to SO₂NH₂. |
Note: Chemical shifts are estimates based on Substituent Chemical Shift (SCS) additivity rules applied to the 2-chlorobenzoic acid scaffold and validated against similar sulfonamide derivatives.
Part 5: Impurity Profiling & Validation[1]
When synthesizing or sourcing this material, two primary impurities are common.[1] Their spectral signatures are distinct and serve as quality control markers.[1]
Impurity A: 2-Chloro-4-sulfamoyltoluene[1]
-
Origin: Starting material (incomplete oxidation).[1]
-
Diagnostic Signal: A strong singlet at ~2.39 ppm (Methyl group).[1][3]
-
1H NMR Check: If you see a peak at 2.39 ppm and the loss of the 13.86 ppm COOH signal, the oxidation is incomplete.[1]
Impurity B: 2-Chlorobenzoic Acid
-
Origin: Desulfonylation (degradation).[1]
-
Diagnostic Signal: Disappearance of the 7.66 ppm (NH₂) singlet.[1]
-
1H NMR Check: The aromatic region will simplify, and the integration ratio of Aromatic : Exchangeable will change.
Workflow Diagram: Purity Validation
Figure 2: Logic flow for validating the purity of this compound via 1H NMR.
References
-
Patent Literature (Synthesis & Data)
-
Solvent Data Standards
-
Spectral Database Validation
Sources
An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-sulfamoylbenzoic Acid and Related Compounds for Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Development
The therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its solubility. For researchers and drug development professionals, a thorough understanding of an API's solubility profile in various organic solvents is a cornerstone of process chemistry, formulation development, and ensuring bioavailability. Poor solubility can lead to significant challenges in drug formulation and absorption. This guide focuses on the systematic approach to characterizing the solubility of 2-Chloro-4-sulfamoylbenzoic acid, a compound of interest in medicinal chemistry, likely as a diuretic or for other therapeutic applications given its structural motifs.
Physicochemical Properties: The Foundation of Solubility
The solubility of a compound is governed by its intrinsic physicochemical properties. For this compound and its analogs, the interplay of several functional groups dictates its interaction with different solvents.
Key Molecular Features Influencing Solubility:
-
Carboxylic Acid Group (-COOH): This acidic group can donate a proton, making the molecule's solubility highly pH-dependent. In its ionized form (carboxylate, -COO⁻), it can form strong ionic interactions and hydrogen bonds, enhancing solubility in polar protic solvents.
-
Sulfonamide Group (-SO₂NH₂): The sulfonamide group is capable of both hydrogen bond donation and acceptance, contributing to its interaction with a range of solvents.
-
Chloro Group (-Cl): The presence of a chlorine atom increases the lipophilicity of the molecule, which can influence its solubility in less polar organic solvents.
A critical first step in any solubility study is to characterize these properties. While specific data for this compound is sparse, we can infer expected properties from related molecules. For instance, 4-Sulfamoylbenzoic acid (Carzenide) has a pKa of 3.50 (at 25°C) and a water solubility of 453 mg/L (at 25 ºC)[1]. The introduction of a chloro group, as in our target molecule, would likely decrease the pKa slightly due to its electron-withdrawing nature and decrease aqueous solubility while potentially increasing solubility in certain organic solvents.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known Solubility |
| This compound | C₇H₆ClNO₄S | 235.65 | Data not available |
| 2,4-dichloro-5-sulfamoylbenzoic acid | C H₅Cl₂NO₄S | 270.09 | Slightly soluble in DMSO and heated Methanol[2]. |
| 4-Sulfamoylbenzoic acid (Carzenide) | C₇H₇NO₄S | 201.20 | Soluble in alcohol[3]. Water solubility of 453 mg/L (25 ºC)[1]. |
Theoretical Framework for Solubility
The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process. This equilibrium is achieved when the chemical potential of the solid solute is equal to the chemical potential of the solute in the solution. This relationship can be described by the Schroeder-van Laar equation, which provides a theoretical basis for understanding solubility[4]. The prediction of solubility can be approached through various thermodynamic models, including semi-empirical models (like NRTL and UNIQUAC) and, more recently, machine learning algorithms that can predict solubility with increasing accuracy[5][6][7].
The choice of solvent is critical and should be guided by the "like dissolves like" principle, but also by considering specific intermolecular interactions such as hydrogen bonding and dipole-dipole interactions. For a molecule like this compound, a range of solvents from polar protic (e.g., alcohols) to polar aprotic (e.g., DMSO, DMF) and less polar (e.g., esters, ethers) should be investigated to build a comprehensive profile.
Experimental Determination of Solubility: A Step-by-Step Protocol
A reliable and reproducible method for determining solubility is essential. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility[8].
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, tetrahydrofuran, dimethyl sulfoxide)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Experimental Workflow
The following workflow provides a systematic approach to determining the equilibrium solubility.
Figure 1: A generalized workflow for the experimental determination of solubility using the shake-flask method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Pipette a precise volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the time to equilibrium by taking samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the dissolved API remains constant[9].
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered sample with a suitable solvent (often the HPLC mobile phase) to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
The solubility is then calculated by taking into account the dilution factor.
-
Data Interpretation and Building a Solubility Profile
The collected data should be tabulated to provide a clear and comparative solubility profile of this compound across the tested organic solvents.
Table 2: Hypothetical Solubility Profile of this compound at 25°C
| Solvent | Solvent Type | Solubility (mg/mL) |
| Methanol | Polar Protic | (Experimental Value) |
| Ethanol | Polar Protic | (Experimental Value) |
| Acetone | Polar Aprotic | (Experimental Value) |
| Ethyl Acetate | Moderately Polar | (Experimental Value) |
| Tetrahydrofuran | Polar Aprotic | (Experimental Value) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | (Experimental Value) |
The results from this table will guide solvent selection for various applications. For instance, high solubility in a particular solvent might make it a good candidate for reaction chemistry or for preparing stock solutions for biological assays. For crystallization processes, a solvent in which the compound has moderate solubility that decreases significantly with temperature is often desirable.
Conclusion and Future Directions
A comprehensive understanding of the solubility profile of this compound is a critical prerequisite for its successful development as a potential therapeutic agent. While direct solubility data is not currently available, this guide provides a robust framework for its experimental determination and interpretation. By following the outlined protocols, researchers can generate the necessary data to inform crucial decisions in the drug development pipeline, from chemical synthesis and purification to formulation and delivery. Further studies could explore the effect of temperature on solubility to construct solubility curves, which are invaluable for crystallization process design. Additionally, computational models can be employed to predict solubility in a wider range of solvents, complementing experimental data and accelerating the development process[10][11][12].
References
-
ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design. Retrieved from [Link]
- Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
- Google Patents. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
PubChem. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863. Retrieved from [Link]
-
PubChem. 2-Chloro-4-[methyl(propyl)sulfamoyl]benzoic acid | C11H14ClNO4S. Retrieved from [Link]
-
Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved from [Link]
-
ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]
-
World Health Organization (WHO). Annex 4. Retrieved from [Link]
-
ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF. Retrieved from [Link]
-
PubMed Central. Physics-Based Solubility Prediction for Organic Molecules - PMC. Retrieved from [Link]
-
ResearchGate. Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques. Retrieved from [Link]
-
PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved from [Link]
-
ACS Publications. Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models | Industrial & Engineering Chemistry Research. Retrieved from [Link]
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Navigating the Thermal Landscape of Chlorinated Sulfamoylbenzoic Acids: A Technical Guide
An In-depth Examination of Melting and Boiling Point Determination for 2-Chloro-4-sulfamoylbenzoic Acid and Its Isomers
Introduction: The Critical Role of Isomerism in Physicochemical Properties
Chlorinated sulfamoylbenzoic acids represent a class of organic compounds of significant interest to the pharmaceutical industry, primarily for their diuretic properties.[1] A notable member of this family, 2,4-dichloro-5-sulfamoylbenzoic acid, serves as a crucial intermediate in the synthesis of the potent loop diuretic Furosemide.[2] When approaching the physical characterization of these molecules, particularly their melting and boiling points, it is imperative to recognize the profound impact of isomerism. The precise placement of the chloro and sulfamoyl functional groups on the benzoic acid backbone dictates the intermolecular forces at play, and thus, the thermal behavior of the specific isomer.
This guide directly addresses the topic of the melting and boiling points of This compound . However, a comprehensive literature search reveals a notable scarcity of experimental data for this specific isomer. In contrast, several of its isomers are well-documented. This reality underscores a critical principle for researchers: the necessity of unambiguous compound identification, typically through a CAS number, to ensure the accuracy of retrieved data.
This document will, therefore, serve a dual purpose. First, it will transparently address the lack of readily available data for this compound. Second, it will provide a detailed technical overview of the thermal properties of its closely related and well-characterized isomers, offering a valuable comparative framework for scientists and drug development professionals. We will delve into the experimental methodologies for determining these properties, the inherent challenges posed by the thermal instability of these compounds, and the critical safety considerations for their handling.
Comparative Physicochemical Properties of Chlorosulfamoylbenzoic Acid Isomers
The melting point of a crystalline solid is a robust indicator of its purity.[3] For a pure compound, the melting point is sharp, occurring over a narrow range of 0.5-1°C. Impurities tend to depress and broaden this range. The boiling point, on the other hand, is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[4] For many complex organic molecules, including the subject of this guide, a true boiling point is not observed due to thermal decomposition.
Below is a summary of the available data for prominent isomers of chlorosulfamoylbenzoic acid:
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| 2,4-Dichloro-5-sulfamoylbenzoic acid | 2736-23-4 | C₇H₅Cl₂NO₄S | 230-232 (with decomposition)[5][6] | Not available[5] |
| 4-Chloro-3-sulfamoylbenzoic acid | 1205-30-7 | C₇H₆ClNO₄S | 256-258 | Not available |
| 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | 4793-24-2 | C₇H₅ClFNO₄S | 245-248[7] | 470 (Predicted)[8] |
| 4-Sulfamoylbenzoic acid | 138-41-0 | C₇H₇NO₄S | 285-295[9] | Not available |
| This compound | Not readily available | C₇H₆ClNO₄S | Not readily available | Not available |
Note: The predicted boiling point for 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid should be treated with caution, as experimental evidence suggests these compounds typically decompose before boiling.
Thermal Decomposition: The Absence of a True Boiling Point
A recurring theme in the thermal analysis of sulfamoylbenzoic acids is their propensity to decompose at elevated temperatures.[5] This is a common characteristic of molecules with multiple functional groups that can engage in intramolecular reactions or are susceptible to degradation upon strong heating. The presence of the carboxylic acid, sulfamoyl, and chloro groups creates a molecule that is likely to undergo decarboxylation, desulfonylation, or other fragmentation pathways before it can transition into the gaseous phase at atmospheric pressure.
Therefore, instead of a boiling point, a decomposition temperature is a more relevant and accurate thermal characteristic for these compounds. This is the temperature at which the substance chemically degrades, often evidenced by a change in color, gas evolution, or a change in the physical state that is not a true phase transition. The safety data for related compounds indicates that hazardous decomposition products such as oxides of nitrogen and sulfur, carbon dioxide, and carbon monoxide can be emitted.[5]
Experimental Protocols for Determining Thermal Properties
For researchers needing to characterize a novel or uncharacterized isomer of chlorosulfamoylbenzoic acid, the following protocols provide a robust framework for determining its melting point and assessing its thermal stability.
I. Melting Point Determination via the Capillary Method
This method is the most common and reliable for determining the melting point of a crystalline solid.[3]
Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperature range over which the sample transitions from a solid to a liquid is observed.
Apparatus:
-
Capillary tubes (sealed at one end)[12]
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Invert the open end of the capillary tube and press it into the powdered sample. A small amount of the sample will enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The packed sample should be 2-3 mm in height.
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid heating to get a preliminary estimate.
-
Precise Determination: For an accurate measurement, start heating at a rate of about 10-15°C per minute until the temperature is about 20°C below the estimated melting point. Then, slow the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
Self-Validation: The sharpness of the melting point range is a self-validating indicator of purity. A pure sample will have a narrow melting range (≤1°C).
Experimental Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
II. Assessing Thermal Stability and Boiling Point
Given the high melting points and likely decomposition of these compounds, a traditional boiling point determination at atmospheric pressure is ill-advised. The Thiele tube method, often used for boiling points, would likely result in decomposition.[13] Instead, a modified approach focusing on thermal stability is more appropriate.
Principle: This procedure aims to identify the temperature at which decomposition begins, rather than a true boiling point.
Apparatus:
-
Thiele tube or a similar oil bath setup
-
High-temperature-resistant oil (e.g., silicone oil)
-
Test tube (e.g., 10 x 75 mm)
-
Thermometer (high range)
-
Hot plate with magnetic stirring
Procedure:
-
Sample Preparation: Place a small amount (e.g., 20-30 mg) of the compound into the test tube.
-
Apparatus Setup: Immerse the test tube in the oil bath of the Thiele tube or beaker on a hot plate. The oil level should be above the sample level.
-
Heating: Begin heating the oil bath at a moderate rate.
-
Observation: Carefully observe the sample for any signs of decomposition, such as:
-
Color change (e.g., darkening, charring)
-
Evolution of gas (bubbling)
-
Sublimation followed by decomposition on the cooler parts of the tube.
-
-
Recording: Note the temperature at which these decomposition phenomena begin. This is the decomposition temperature, not the boiling point.
Causality and Trustworthiness: This observational method provides a qualitative but crucial understanding of the compound's thermal limits. It is a trustworthy approach because it does not force a phase transition that the molecule cannot withstand, thereby preventing the misinterpretation of decomposition as boiling.
Synthesis and Applications of Related Isomers
The primary application of this class of compounds is in the field of medicine, particularly as diuretics.[1] The synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid , a key intermediate for Furosemide, typically involves the chlorosulfonylation of 2,4-dichlorobenzoic acid, followed by amination.[2]
Logical Flow of Furosemide Intermediate Synthesis
Caption: Simplified Synthesis Pathway to Furosemide.
Safety and Handling Precautions
As a Senior Application Scientist, it is my responsibility to emphasize the importance of safety. While a specific Safety Data Sheet (SDS) for this compound is not available, the SDS for its isomers provides critical guidance.[14][15][16][17][18]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling these compounds.
-
Respiratory Protection: Handle in a well-ventilated area, preferably a fume hood, to avoid inhaling the fine powder.
-
Skin and Eye Contact: These compounds are irritants to the skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Thermal Hazards: When performing thermal analysis, be aware of the potential for decomposition and the release of hazardous gases.
-
Storage: Store in a cool, dry place away from oxidizing agents, with the container tightly sealed.
Conclusion
These compounds exhibit high melting points and are prone to decomposition at elevated temperatures, making the concept of a decomposition temperature more relevant than a true boiling point. The experimental protocols outlined in this guide provide a reliable methodology for characterizing the thermal behavior of these and similar compounds. For researchers in drug development and related fields, a thorough understanding of these physicochemical properties is essential for synthesis, purification, formulation, and ensuring the stability and safety of potential therapeutic agents.
References
- Google Patents. (n.d.). CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Melting-point apparatus. Retrieved from [Link]
-
Medilab. (n.d.). Melting Point Apparatus for Capillary Tube. Retrieved from [Link]
-
Learning Space. (n.d.). Determination of melting and boiling points. Retrieved from [Link]
-
YouTube. (2017). Prepare a Capillary Tube Sample for the Melting Point Apparatus. Retrieved from [Link]
Sources
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- 18. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to the Thermodynamic Properties of 2-Chloro-4-sulfamoylbenzoic Acid
Introduction: The Critical Role of Thermodynamic Properties in Pharmaceutical Development
In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, thermodynamic properties serve as the bedrock upon which successful formulation, stable dosage forms, and predictable in vivo performance are built. This guide provides an in-depth technical exploration of the thermodynamic characteristics of 2-Chloro-4-sulfamoylbenzoic acid, a molecule of interest within the broader class of sulfonamide-containing aromatic acids.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the core thermodynamic parameters of this compound, outline robust experimental protocols for their determination, and discuss the profound implications of these properties on the developmental pathway of a potential therapeutic agent. By synthesizing theoretical principles with practical, field-proven methodologies, this guide aims to equip the reader with the necessary knowledge to comprehensively characterize this and similar molecules.
Molecular Structure and Its Thermodynamic Implications
The thermodynamic behavior of this compound is intrinsically linked to its molecular structure, which features three key functional groups: a carboxylic acid, a sulfonamide, and a chloro substituent on an aromatic ring.
-
Carboxylic Acid Group (-COOH): This primary acidic functional group will significantly influence the molecule's pKa and, consequently, its pH-dependent solubility.
-
Sulfonamide Group (-SO₂NH₂): The sulfonamide group also possesses acidic protons, contributing to the overall ionization profile of the molecule. Its ability to act as a hydrogen bond donor and acceptor will play a crucial role in the crystal lattice energy and solubility.
-
Chloro Substituent (-Cl): As an electron-withdrawing group, the chlorine atom will modulate the acidity of both the carboxylic acid and sulfonamide moieties. It also contributes to the overall lipophilicity of the molecule.
A comprehensive understanding of these structural features is the first step in predicting and interpreting the thermodynamic data that will be discussed.
Core Thermodynamic Properties: A Data-Driven Overview
Direct experimental data for this compound is not extensively available in the public domain. Therefore, a combination of data from closely related analogs and theoretical predictions is utilized to build a comprehensive profile. This approach is standard in the early stages of pharmaceutical characterization.
| Property | Value | Analog Compound | Reference(s) |
| Melting Point (°C) | 256 - 258 | 4-Chloro-3-sulfamoylbenzoic acid | [1] |
| 285 - 295 | 4-Sulfamoylbenzoic acid | [2] | |
| pKa | ~3.5 | 4-Sulfamoylbenzoic acid | [2] |
| Aqueous Solubility | 453 mg/L (at 25 °C) | 4-Sulfamoylbenzoic acid | [2] |
| Solubility in Organic Solvents | Soluble in alcohol | 4-Sulfamoylbenzoic acid | [3] |
Melting Point and Enthalpy of Fusion
The melting point is a critical indicator of a crystalline solid's purity and thermal stability. A sharp melting peak, as determined by Differential Scanning Calorimetry (DSC), suggests a high degree of purity. The enthalpy of fusion (ΔHfus), also determined from the DSC thermogram, provides insight into the strength of the crystal lattice. A higher enthalpy of fusion indicates stronger intermolecular interactions, which often correlates with lower solubility. For this compound, the melting point is expected to be a key parameter for monitoring chemical purity and detecting potential polymorphic forms.
Solubility and Acid Dissociation Constant (pKa)
The aqueous solubility of an API is a critical determinant of its oral bioavailability. As an acidic molecule, the solubility of this compound is expected to be highly pH-dependent.
-
At low pH (well below its pKa), the molecule will be in its neutral, less soluble form.
-
As the pH increases above its pKa, the carboxylic acid and sulfonamide groups will deprotonate, forming more soluble anionic species.
The pKa of the parent compound, 4-Sulfamoylbenzoic acid, is approximately 3.50.[2] The presence of an electron-withdrawing chloro group on the benzene ring is anticipated to slightly lower the pKa of the carboxylic acid group in this compound, making it a slightly stronger acid. A detailed pH-solubility profile is therefore essential for predicting its dissolution behavior in the gastrointestinal tract and for developing suitable formulations.
Thermal Stability
Thermogravimetric Analysis (TGA) is the cornerstone for assessing the thermal stability of a compound. By monitoring the mass of a sample as a function of temperature, one can identify the onset temperature of decomposition and any mass loss events corresponding to the release of volatiles or decomposition products. For a molecule like this compound, TGA can reveal its stability at temperatures relevant to manufacturing processes such as drying and milling.
Experimental Protocols for Thermodynamic Characterization
The following section provides detailed, self-validating protocols for the determination of the key thermodynamic properties of this compound.
Protocol 1: Determination of Melting Point and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)
Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of the melting point (the temperature at which the solid-to-liquid phase transition occurs) and the energy required for this transition (enthalpy of fusion).
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan to ensure good thermal contact.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis:
-
The melting point is determined as the onset temperature of the endothermic melting peak.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Self-Validation: The sharpness of the melting peak serves as an internal check for purity. Multiple runs should yield reproducible melting points and enthalpies of fusion.
Protocol 2: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as it is heated. This provides a direct measure of thermal stability and the temperatures at which decomposition occurs.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).
-
Self-Validation: The baseline before decomposition should be stable, indicating no loss of volatiles at lower temperatures. The residual mass at the end of the experiment should be noted.
Protocol 3: Determination of pH-Dependent Equilibrium Solubility
Causality: The shake-flask method is the gold standard for determining equilibrium solubility. By allowing an excess of the solid to equilibrate with a solution at a specific pH and temperature, the concentration of the dissolved solid at saturation can be accurately measured.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8).
-
Sample Addition: Add an excess amount of this compound to vials containing each buffer. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
After equilibration, allow the samples to stand for a short period to allow the excess solid to settle.
-
Withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm filter to remove any undissolved solid.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis:
-
Plot the measured solubility (in mg/mL or mol/L) as a function of pH.
-
Self-Validation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
Implications for Drug Development: From Data to Decisions
The thermodynamic data generated through these protocols are not merely academic; they are critical inputs for strategic decisions throughout the drug development process.
-
Formulation Strategy: A low aqueous solubility, as anticipated for this compound in acidic media, may necessitate enabling formulation technologies such as salt formation, co-crystals, or amorphous solid dispersions to enhance its dissolution and bioavailability.
-
Biopharmaceutics Classification System (BCS): The equilibrium solubility data, in conjunction with permeability data, will determine the BCS classification of the drug. This classification, in turn, dictates the regulatory pathway and the potential for biowaivers.
-
Chemical Stability and Shelf-life: The thermal stability data from TGA are fundamental for identifying potential degradation pathways and for establishing appropriate storage conditions and shelf-life for the final drug product.
Conclusion
A comprehensive characterization of the thermodynamic properties of this compound is an indispensable step in its evaluation as a potential drug candidate. While direct experimental data may be limited, a systematic approach employing established techniques such as DSC, TGA, and equilibrium solubility studies, guided by an understanding of its molecular structure and data from related analogs, can provide a robust and reliable physicochemical profile. The insights gained from these studies are not merely descriptive but are predictive, enabling a rational, data-driven approach to formulation design, manufacturability, and clinical performance. This guide provides the framework and methodologies for undertaking such a critical evaluation, ensuring that the foundational thermodynamic understanding of this compound is firmly established.
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PubChem. 4-Chloro-3-sulfamoylbenzoic acid. [Link]
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crystal structure of 2-Chloro-4-sulfamoylbenzoic acid
An In-depth Technical Guide to the Crystal Structure of 2-Chloro-4-sulfamoylbenzoic Acid: A Predictive and Methodological Analysis
Abstract
This technical guide addresses the , a compound of significant interest in medicinal chemistry and drug development. While a definitive, publicly available crystal structure for this specific molecule has not been reported as of this publication, this document provides a comprehensive analysis based on established crystallographic principles and data from structurally analogous compounds. We project the anticipated molecular conformation, explore the dominant intermolecular interactions that govern its solid-state architecture, and detail the rigorous experimental protocols required for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive structural framework and a practical guide to its experimental validation.
Introduction: The Significance of this compound
This compound belongs to the class of sulfonamide-containing aromatic carboxylic acids. This family of compounds is foundational in the development of numerous therapeutic agents, most notably diuretics and carbonic anhydrase inhibitors. The precise three-dimensional arrangement of atoms in the solid state—the crystal structure—is a critical determinant of a drug candidate's physicochemical properties, including solubility, stability, dissolution rate, and bioavailability. Understanding this structure is not merely an academic exercise; it is a cornerstone of rational drug design and formulation.
Derivatives of sulfamoylbenzoic acid are known to exhibit potent biological activities. For instance, related structures like 2,4-dichloro-5-sulfamoylbenzoic acid are precursors to powerful antidiabetic and antihypertensive agents.[1][2] The interplay between the chloro, sulfamoyl, and carboxylic acid functional groups dictates the molecule's ability to form specific hydrogen bonds and other non-covalent interactions, which are essential for both its crystal packing and its binding affinity to biological targets.
Predicted Crystallographic Features and Supramolecular Assembly
Based on the known crystal structures of analogous compounds, such as p-sulfamoylbenzoic acid and other substituted benzoic acids, we can predict the primary supramolecular synthons that likely define the crystal lattice of this compound.
The Carboxylic Acid Homodimer: The Primary Synthon
The most predictable and energetically favorable interaction for carboxylic acids in the solid state is the formation of a centrosymmetric dimer via a pair of O—H···O hydrogen bonds. This robust eight-membered ring motif, denoted as the R²₂(8) graph set, is a highly prevalent feature in the Cambridge Structural Database (CSD) for carboxylic acids.[3][4][5] It is virtually certain that this compound will crystallize in such a dimeric arrangement, which effectively neutralizes the strongest hydrogen bond donor (the carboxylic acid proton) and acceptor (the carbonyl oxygen).
The Role of the Sulfonamide Group in Lattice Formation
With the primary carboxylic acid interaction satisfied, the sulfonamide group (—SO₂NH₂) becomes the key director of the extended three-dimensional architecture. The two protons on the nitrogen atom are effective hydrogen bond donors, while the two oxygen atoms are effective acceptors. This functionality facilitates the formation of a hydrogen-bonded network linking the primary carboxylic acid dimers.
Analysis of the crystal structure of p-sulfamoylbenzoic acid reveals that these sulfonamide groups form chains of N—H···O hydrogen bonds, linking the carboxylic acid dimers into sheets or more complex 3D networks.[5] It is highly probable that this compound will exhibit similar N—H···O mediated linkages, creating a stable, polymeric structure.
The Question of Polymorphism
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical development. Different polymorphs can have different stabilities and physical properties. The conformational flexibility of the sulfamoyl group and the potential for different hydrogen bonding schemes create a high likelihood of polymorphism for this molecule.[6][7] For example, studies on the related 2-chloro-4-nitrobenzoic acid have identified at least two polymorphic forms, demonstrating how subtle electronic changes can influence crystal packing.[4][7] Any crystallization screening of this compound must therefore be designed to identify and characterize potential polymorphic forms.
Experimental Determination of the Crystal Structure
The definitive analysis of the crystal structure must be performed empirically. Single-Crystal X-ray Diffraction (SCXRD) is the gold standard technique for unambiguously determining the three-dimensional structure of molecules in the solid state.[8][9][10]
Experimental Workflow for Structure Elucidation
The process from a powdered sample to a fully refined crystal structure follows a well-defined, multi-step workflow.
Detailed Protocol: Single Crystal Growth
Objective: To produce diffraction-quality single crystals of this compound.
Causality: The choice of solvent is critical. The ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature, allowing for slow, controlled crystal growth. Rapid precipitation yields poor-quality crystals.
Protocol:
-
Solvent Screening: Screen a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, and mixtures thereof) for suitable solubility.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in a chosen solvent at an elevated temperature (e.g., 40-60 °C). Ensure all solid material is dissolved.
-
Slow Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent will gradually increase the concentration, inducing crystallization.
-
Slow Cooling: Alternatively, after creating a saturated solution at a higher temperature, allow it to cool to room temperature slowly over several hours. Further cooling in a refrigerator (4 °C) can also be attempted.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, carefully remove them from the mother liquor using a pipette or fine loop.[8]
Detailed Protocol: Single-Crystal X-ray Diffraction (SCXRD)
Objective: To collect high-quality diffraction data from a single crystal.
Causality: This protocol is designed to measure the intensities of a complete set of diffracted X-ray beams, which contain the information about the electron density distribution, and thus the atomic positions, within the crystal.
Protocol:
-
Crystal Mounting: Select an optically clear, well-formed crystal under a microscope and mount it on a goniometer head using a suitable cryoprotectant oil.[8]
-
Data Collection:
-
Mount the goniometer head onto the diffractometer.
-
Center the crystal in the X-ray beam.
-
Typically, data is collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a higher quality dataset.
-
Perform an initial unit cell determination.
-
Execute a full data collection strategy, rotating the crystal through a series of angles to capture all unique reflections as required by the crystal's symmetry.
-
-
Data Processing:
-
Integrate the raw diffraction images to determine the intensity of each reflection.
-
Apply corrections for experimental factors such as Lorentz-polarization effects and absorption.
-
Determine the space group and generate a reflection file for structure solution.
-
Anticipated Crystallographic Data and Interpretation
Once diffraction data is collected, the resulting structural model will provide precise quantitative data. The following table outlines the expected parameters and their significance, with hypothetical but realistic values based on similar structures found in the Cambridge Structural Database.[11]
| Parameter | Anticipated Value / Information | Significance & Interpretation |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, P-1 | Defines the specific symmetry operations within the unit cell. Centrosymmetric groups like P2₁/c are common for molecules that form centrosymmetric dimers. |
| Unit Cell Dimensions | a ≈ 5-10 Å, b ≈ 7-15 Å, c ≈ 15-25 Å, β ≈ 90-110° | Defines the size and shape of the repeating unit of the crystal lattice. |
| Z (Molecules/Unit Cell) | 4 (for P2₁/c), 2 (for P-1) | Indicates the number of molecules in the unit cell. |
| Key H-Bond Distances | O-H···O: ~1.7-1.9 ÅN-H···O: ~2.0-2.3 Å | The length of these bonds confirms the presence and strength of the interactions holding the crystal lattice together. |
| Key Torsion Angles | C-C-S-O, C-S-N-H | Describes the conformation of the flexible sulfamoyl group relative to the benzene ring, which can be critical for biological activity. |
Conclusion
While the definitive remains to be experimentally determined and published, a robust hypothesis of its solid-state behavior can be constructed from the well-understood principles of supramolecular chemistry and data from analogous structures. The molecule is strongly predicted to form classic carboxylic acid homodimers, which are further assembled into a three-dimensional network via intermolecular N—H···O hydrogen bonds from the sulfonamide groups.
The potential for polymorphism is significant and must be thoroughly investigated to ensure control over the solid form for any pharmaceutical application. This guide provides the necessary predictive framework and detailed experimental protocols to empower researchers to undertake the definitive crystallographic analysis of this important molecule, a critical step in its journey from a chemical entity to a potential therapeutic agent.
References
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Moreno-Fuquen, R., Melo, V., & Ellena, J. (2015). Crystal Structure of 2-(4-chloro-benzamido)-benzoic Acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o856–o857. Available at: [Link]
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CrystEngComm. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid. Royal Society of Chemistry. Available at: [Link]
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Smith, G., Wermuth, U. D., & White, J. M. (2009). Hydrogen-bonded two- and three-dimensional polymeric structures in the ammonium salts of 3,5-dinitrobenzoic acid, 4-nitrobenzoic acid and 2,4-dichlorobenzoic acid. Acta Crystallographica Section B: Structural Science, 65(Pt 2), 236–243. Available at: [Link]
- Fábián, L., Kálmán, A., & Párkányi, L. (2001). The study of the polymorphic system of 2-chloro-4-nitrobenzoic acid. Journal of Molecular Structure, 560(1-3), 139-147. (Note: URL not directly available, referencing journal and authors).
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ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. Available at: [Link]
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ResearchGate. (2018). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Available at: [Link]
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Ng, S. W. (1997). Crystal structure of p-sulfamoylbenzoic acid, H2NSO2C6H4COOH. Zeitschrift für Kristallographie - New Crystal Structures, 212(1), 282. Available at: [Link]
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Nocentini, A., et al. (2018). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Metabolites, 8(3), 49. Available at: [Link]
-
Carleton College. (n.d.). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]
- Google Patents. (1983). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
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MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Available at: [Link]
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Esterhuysen, C. (2010). Probing intermolecular interactions in 2-chloro-4-nitrobenzoic acid and nicotinamide. ResearchGate. Available at: [Link]
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ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]
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Kumar, D., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 15(4), 410-421. Available at: [Link]
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PubChem. (n.d.). 2-Chloro-4-[methyl(propyl)sulfamoyl]benzoic acid. National Center for Biotechnology Information. Available at: [Link]
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Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Available at: [Link]
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Global Substance Registration System. (n.d.). 2-(4-CHLORO-3-SULFAMOYLBENZOYL)BENZOIC ACID. Available at: [Link]
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Nayak, S., & Nangia, A. K. (n.d.). Supporting Information: Multicomponent Cocrystals of 4-Chloro-3-Sulfamoylbenzoic Acid with Carboxamides and Pyridine N-Oxides. Available at: [Link]
- Sugiyama, T., Meng, J., & Matsuura, T. (2002). Intermolecular interactions in the formation of two-component molecular crystals composed of chloronitrobenzoic acids and 4-benzoylpyridine. Journal of Molecular Structure, 611(1–3), 53–64. (Note: Accessed via Sci-Hub, direct publisher link may vary).
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McMaster University Libraries. (n.d.). Cambridge Crystallographic Structural Database: WebCSD. Available at: [Link]
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Introduction: Navigating the Chemistry of a Key Pharmaceutical Intermediate
An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-sulfamoylbenzoic Acid
This compound is a compound of significant interest within the realms of pharmaceutical research and development. Its structural motifs, including a chlorinated benzoic acid and a sulfonamide group, make it a valuable building block in the synthesis of various therapeutic agents. However, the very reactivity that makes this compound a useful synthetic precursor also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety and handling precautions for this compound, drawing upon established data for structurally analogous compounds to ensure a robust margin of safety in the laboratory.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide has been meticulously compiled by extrapolating data from closely related compounds, including 4-sulfamoylbenzoic acid and 4-chloro-3-sulfamoylbenzoic acid. This approach allows for a scientifically grounded assessment of the potential hazards and the formulation of comprehensive safety recommendations.
Section 1: Hazard Identification and Risk Assessment
Based on the analysis of its constituent functional groups and data from analogous compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4] Prolonged or repeated exposure can lead to dermatitis.
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3][4] Direct contact can cause redness, pain, and potential damage to the cornea.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][3] Symptoms can include coughing, sneezing, and shortness of breath.
-
Harmful if Swallowed: While specific toxicity data is unavailable, accidental ingestion may be harmful.[5]
It is also important to note that sulfonamides as a class can cause allergic reactions in sensitized individuals.[5]
GHS Hazard Classification (Predicted)
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 |
Hazard Pictogram:
Signal Word: Warning
Hazard Statements:
-
H335: May cause respiratory irritation.[3]
Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Approach to Safety
A proactive approach to safety is paramount when handling this compound. This involves a combination of robust engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the hazard at its source. For this compound, which is a solid powder, the main risk is the generation and inhalation of dust.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1][4] A laboratory fume hood or other local exhaust ventilation is essential to keep airborne concentrations below exposure limits.[6]
-
Enclosure: For procedures with a higher potential for dust generation, such as weighing or transfer of large quantities, the use of a glove box or other ventilated enclosure is recommended.
Personal Protective Equipment (PPE): The Essential Barrier
PPE provides a crucial barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times.[1] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[1] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.
-
Lab Coat: A full-sleeved lab coat is necessary to protect street clothing and skin from accidental contamination.[1]
-
Apron: For larger scale work, a chemical-resistant apron is also recommended.[1]
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne dust, a NIOSH-approved particulate respirator (e.g., N95) should be used.[1][6]
Caption: Recommended PPE for handling this compound.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling
-
Avoid Dust Formation: Handle the compound in a manner that minimizes the generation of dust.[7][8]
-
Grounding: All equipment used when handling the product must be grounded to prevent static discharge, which could ignite fine dust particles.[1][5]
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][8]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.[1][9]
-
Temperature: Store at room temperature.[1]
Section 4: Emergency Procedures - Preparedness and Response
In the event of an emergency, a swift and informed response is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water.[1][4] Remove contaminated clothing and wash it before reuse.[1][4] If skin irritation occurs, seek medical attention.[1][4]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][4] If you feel unwell, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water.[4] Seek medical attention.
Caption: First-aid response for exposure to this compound.
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[5][6]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen chloride.[5][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, to prevent contact with the dust.[6]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[6]
-
Cleanup Procedures: Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal.[8][11] Avoid generating dust during cleanup.[5]
Section 5: Disposal Considerations
All waste materials should be handled in accordance with local, state, and federal regulations.[5] It may be necessary to dispose of this compound as a hazardous waste.[11] Contact a licensed professional waste disposal service to ensure proper disposal.[6]
Section 6: Toxicological Information (Based on Analogous Compounds)
While specific toxicological data for this compound is not available, the information from similar compounds suggests the following:
-
Acute Toxicity: Likely to be harmful if swallowed.[5]
-
Carcinogenicity: Not classified as a carcinogen.
-
Mutagenicity: No data available.[6]
-
Reproductive Toxicity: No data available.[6]
References
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfamic Acid. Retrieved from [Link]
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Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 4-CHLORO-3-SULFAMOYLBENZOIC ACID. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved from [Link]
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SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Quora. (2023). What is the toxic effect of sulphonamide?. Retrieved from [Link]
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ACS Publications. (2024). Sulfonamide Per- and Polyfluoroalkyl Substances Can Impact Microorganisms Used in Aromatic Hydrocarbon and Trichloroethene Bioremediation. Retrieved from [Link]
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A Toxicological Deep Dive: 2-Chloro-4-sulfamoylbenzoic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Forward
In the landscape of pharmaceutical development and chemical safety assessment, a thorough understanding of a compound's toxicological profile is paramount. This guide provides an in-depth technical overview of the toxicological data and assessment methodologies for 2-Chloro-4-sulfamoylbenzoic acid. It is important to note that direct, comprehensive toxicological studies on this compound are not extensively available in the public domain. Therefore, this document leverages a predictive approach, drawing upon data from the structurally and mechanistically related compound, Furosemide, as well as the broader toxicological profile of the sulfonamide class of molecules. This guide is intended to provide a robust framework for anticipating potential toxicities and to detail the standardized experimental protocols required for a definitive toxicological evaluation.
Introduction to this compound
This compound is a chemical intermediate with a molecular structure that places it within the sulfonamide family. Its relevance to researchers and drug development professionals often lies in its use as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The presence of the sulfonamide functional group is a key determinant of its potential biological activity and, consequently, its toxicological profile.
Predictive Toxicological Profile
The following sections outline the predicted toxicological profile of this compound based on available data for Furosemide and the general characteristics of sulfonamides.
Acute Toxicity
Based on the safety data for the structurally similar compound Furosemide, this compound is predicted to be harmful if swallowed.[1] It may also cause skin irritation, serious eye irritation, and respiratory irritation.[1]
Table 1: Predicted Acute Toxicity Profile of this compound
| Toxicity Endpoint | Predicted Classification | Basis of Prediction |
| Acute Oral Toxicity | Harmful if swallowed (GHS Category 4)[1] | Data from Furosemide Safety Data Sheet[1] |
| Skin Irritation | Causes skin irritation (GHS Category 2)[1] | Data from Furosemide Safety Data Sheet[1] |
| Eye Irritation | Causes serious eye irritation (GHS Category 2A)[1] | Data from Furosemide Safety Data Sheet[1] |
| Respiratory Irritation | May cause respiratory irritation (GHS Category 3)[1] | Data from Furosemide Safety Data Sheet[1] |
Mutagenicity
A standard initial screen for mutagenic potential is the bacterial reverse mutation assay, commonly known as the Ames test.[2] This test assesses the ability of a substance to induce mutations in strains of Salmonella typhimurium and Escherichia coli.[3] While no direct data exists for this compound, the standard battery of genotoxicity tests is a critical step in its safety evaluation.[4][5][6]
Carcinogenicity
Furosemide is suspected of causing cancer (GHS Category 2).[1] Therefore, it is prudent to consider that this compound may also have carcinogenic potential. Long-term carcinogenicity studies in rodents are the standard for assessing this endpoint.[7][8][9]
Other Potential Toxicities
As a sulfonamide, this compound may have the potential to cause a range of adverse effects characteristic of this class of compounds. These can include hypersensitivity reactions, which in some cases can be severe cutaneous adverse reactions (SCARs) such as Stevens-Johnson syndrome.[10] Other potential effects include urinary tract and hematopoietic disorders.[10]
Standardized Toxicological Assessment Protocols
To establish a definitive toxicological profile for this compound, a series of standardized in vivo and in vitro assays must be conducted. The following sections detail the methodologies for key toxicological endpoints.
Acute Oral Toxicity Assessment (OECD Guideline 423)
The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to classify a substance into a GHS toxicity category.[1][10][11][12][13]
Experimental Protocol: OECD 423
-
Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are typically used.[1]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least five days.[1]
-
Fasting: Animals are fasted prior to dosing.[1]
-
Dosing: The test substance is administered orally via gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).[1]
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[11]
-
Stepwise Procedure: The outcome of the first dose group determines the dose for the next group, with the study stopping once enough information is gathered for classification.[1]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.[11]
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
Bacterial Reverse Mutation Assay (Ames Test; OECD Guideline 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[2][14]
Experimental Protocol: OECD 471
-
Tester Strains: A set of at least five strains of Salmonella typhimurium and/or Escherichia coli with different mutations are used.[3]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.[3]
-
Exposure: The bacterial strains are exposed to the test substance at a range of concentrations.[3]
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid required by the parent strain.
-
Incubation: Plates are incubated for 48-72 hours.[3]
-
Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize the essential amino acid) is counted and compared to the control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).
Carcinogenicity Studies (OECD Guideline 451)
Carcinogenicity studies are long-term in vivo assays designed to assess the carcinogenic potential of a substance over the lifespan of an animal model.[7][8][9]
Experimental Protocol: OECD 451
-
Animal Selection: Typically, two rodent species (e.g., rats and mice) are used.[7]
-
Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce minimal toxicity without significantly altering lifespan due to non-cancer effects.[7]
-
Administration: The test substance is administered daily, usually through the diet or drinking water, for the majority of the animal's lifespan (e.g., 18-24 months for mice and rats).[7]
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity and tumor development.[15]
-
Pathology: A full histopathological examination is performed on all animals in the control and high-dose groups, and on all tissues with gross abnormalities in all groups.[15]
-
Data Analysis: Tumor incidence and latency are statistically analyzed to determine the carcinogenic potential of the substance.
Caption: Workflow for Carcinogenicity Studies (OECD 451).
Mechanistic Considerations and Structure-Activity Relationships
The toxicological properties of this compound are intrinsically linked to its chemical structure. The sulfonamide group is a well-known pharmacophore that can interact with various biological targets.[16] Aromatic sulfonamides can exhibit a range of pharmacological activities, and their metabolism can sometimes lead to the formation of reactive intermediates.[17] The potential for hypersensitivity reactions to sulfonamides is a significant consideration and is thought to be mediated by the immune system's response to the drug or its metabolites.
Conclusion and Recommendations
While direct toxicological data for this compound is limited, a predictive assessment based on the structurally related compound Furosemide and the broader class of sulfonamides suggests a potential for acute toxicity, irritation, and possible carcinogenicity. It is imperative that any further development or significant use of this compound be preceded by a comprehensive toxicological evaluation following established international guidelines such as those from the OECD and ICH. The protocols outlined in this guide provide a clear roadmap for such an assessment, ensuring a robust characterization of the compound's safety profile.
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A Technical Guide to the Biological Potential of 2-Chloro-4-sulfamoylbenzoic Acid
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-4-sulfamoylbenzoic acid, a pivotal molecule in pharmaceutical sciences. Known commercially as Lasamide, this compound is not only a critical synthetic precursor to the potent loop diuretic Furosemide but also possesses inherent and significant biological activities of its own. This document elucidates its primary role as a potent inhibitor of carbonic anhydrase (CA) isoforms, explores its potential as a diuretic agent, and discusses other emergent biological activities suggested by studies on its derivatives. Detailed experimental protocols for the evaluation of its carbonic anhydrase inhibitory and diuretic activities are provided to empower researchers in the fields of pharmacology and drug development.
Introduction: Beyond a Synthetic Intermediate
This compound, systematically named 2,4-dichloro-5-sulfamoylbenzoic acid, is a sulfonamide-based aromatic carboxylic acid. For decades, its primary significance in the pharmaceutical industry has been as the key intermediate in the synthesis of Furosemide, a widely used diuretic for treating edema and hypertension.[1][2] However, limiting the scientific inquiry of this molecule to its role as a precursor overlooks its own compelling pharmacological profile. The presence of a primary sulfonamide group, a well-established zinc-binding moiety, positions this compound as a potent inhibitor of carbonic anhydrases, a family of metalloenzymes with diverse physiological roles.[3] This guide delves into the intrinsic biological activities of this compound, providing a technical foundation for its further investigation as a potential therapeutic agent.
Core Biological Activity: Potent Carbonic Anhydrase Inhibition
The most significant and well-documented intrinsic biological activity of this compound is its inhibition of human carbonic anhydrase (hCA) isoforms.[4] CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in pH regulation, ion transport, and fluid balance.[5] The primary sulfonamide moiety of this compound is the key pharmacophore responsible for its potent inhibition of these zinc-containing enzymes.
Mechanism of Carbonic Anhydrase Inhibition
The inhibitory action of sulfonamides like this compound is well-understood. The deprotonated sulfonamide nitrogen coordinates to the zinc ion at the active site of the carbonic anhydrase enzyme, displacing the zinc-bound water molecule or hydroxide ion that is essential for catalysis.[5] This direct binding to the catalytic center effectively blocks the enzyme's ability to hydrate carbon dioxide.
In Vitro Inhibition Profile
Recent studies have elucidated the potent and, in some cases, selective inhibitory profile of this compound (Lasamide) against a range of hCA isoforms. The inhibition constants (Kᵢ) are summarized in the table below.
| hCA Isoform | Kᵢ (nM) of this compound | Kᵢ (nM) of Furosemide | Kᵢ (nM) of Acetazolamide (AAZ) | Physiological Relevance of Isoform |
| hCA I | 10.3 | 62 | 250 | Abundant in erythrocytes |
| hCA II | 10.9 | 65 | 12 | Cytosolic, widespread, key role in renal function and aqueous humor secretion |
| hCA IV | 89.2 | 83 | 74 | Membrane-bound, renal tubules |
| hCA VA | 10.2 | 110 | 4.5 | Mitochondrial |
| hCA VB | 2.65 | 135 | 5.8 | Mitochondrial |
| hCA VI | 11.5 | 123 | 8.9 | Salivary glands |
| hCA VII | 6.63 | 513 | 2.5 | Central nervous system |
| hCA IX | 2.61 | 420 | 25 | Tumor-associated, hypoxia-inducible |
| hCA XII | 7.54 | 112 | 5.7 | Tumor-associated |
| hCA XIII | 9.37 | 154 | 17 | Widespread |
| hCA XIV | 11.9 | 52 | 41 | Widespread, including kidney |
| Data sourced from Baroni et al. (2024).[4] |
Notably, this compound demonstrates potent, low nanomolar inhibition against several isoforms. Its activity against the cytosolic hCA II and membrane-bound hCA IV, both present in the kidney, strongly suggests a potential for diuretic effects.[4] Furthermore, its exceptionally strong inhibition of the tumor-associated isoform hCA IX (Kᵢ = 2.61 nM) opens avenues for investigation in oncology, an area where CA inhibitors are gaining increasing attention.[4]
Potential Biological Activities
Diuretic and Antihypertensive Activity
The primary predicted biological effect of this compound is diuresis. This is inferred from its potent inhibition of key renal carbonic anhydrase isoforms, particularly hCA II and hCA IV. Inhibition of these enzymes in the proximal convoluted tubule of the nephron reduces the reabsorption of bicarbonate, sodium ions, and consequently water, leading to increased urine output.[6] While direct in vivo diuretic studies on this compound are not extensively reported in recent literature, its structural analogues and its very identity as the core of furosemide provide strong evidence for this potential.[7] The expected diuretic effect would also contribute to antihypertensive activity by reducing blood volume.
Potential as an Antitumor Agent
The potent and selective inhibition of the tumor-associated isoform hCA IX (Kᵢ = 2.61 nM) by this compound is a significant finding.[4] hCA IX is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis.[3] The development of selective hCA IX inhibitors is a major goal in cancer therapy. The high affinity of this compound for hCA IX suggests its potential as a lead compound for the development of novel anticancer agents.[3]
Other Investigated Activities of Derivatives
While not directly demonstrated for the parent compound, derivatives of this compound have been synthesized and evaluated for other biological activities, indicating the versatility of this chemical scaffold:
-
Antidiabetic Activity: Certain derivatives have shown inhibitory potential against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This suggests a possible role in managing postprandial hyperglycemia.[8]
-
h-NTPDase Inhibition: Sulfamoyl benzamide derivatives have been investigated as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions like thrombosis and inflammation.[9]
Role in Drug Synthesis: The Furosemide Pathway
The most established application of this compound is as the penultimate intermediate in the synthesis of Furosemide. The common industrial synthesis begins with 2,4-dichlorobenzoic acid.
This synthetic route underscores the industrial importance of this compound. The final step involves a nucleophilic aromatic substitution reaction where furfurylamine displaces the chlorine atom at position 2 of the benzoic acid ring.[10]
Experimental Protocols for Activity Assessment
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This is the gold standard method for determining the inhibition constants (Kᵢ) of CA inhibitors.[11]
Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which causes a change in pH. This pH change is monitored in real-time using a pH indicator in a stopped-flow spectrophotometer. The rate of the reaction is measured in the absence and presence of the inhibitor to determine its effect on enzyme kinetics.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: Prepare a non-inhibitory buffer, such as 20 mM HEPES or TAPS, adjusted to the desired pH (e.g., 7.5).
-
Enzyme Stock Solution: Prepare a stock solution of the purified hCA isoform in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.
-
Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
CO₂ Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.
-
pH Indicator: Use a suitable pH indicator such as phenol red.
-
-
Instrumentation: Use a stopped-flow instrument capable of rapid mixing and monitoring absorbance changes over milliseconds.
-
Assay Procedure:
-
Syringe A: Load with the enzyme solution, pH indicator, and the desired concentration of the inhibitor in the assay buffer.
-
Syringe B: Load with the CO₂-saturated water.
-
-
Data Acquisition:
-
Rapidly mix the contents of Syringe A and B. The reaction is initiated upon mixing.
-
Monitor the change in absorbance of the pH indicator at its λ_max over time. The initial rates of the reaction are recorded.
-
-
Data Analysis:
-
Determine the initial rates of CO₂ hydration at various substrate (CO₂) concentrations, both in the absence and presence of different concentrations of this compound.
-
Calculate the inhibition constant (Kᵢ) using appropriate enzyme kinetic models, such as the Michaelis-Menten equation and Lineweaver-Burk plots.[11]
-
In Vivo Diuretic Activity Screening (Modified Lipschitz Test)
This is a standard method for evaluating the diuretic potential of a test compound in an animal model, typically rats.[12]
Principle: The method compares the urine output produced by a test compound to that of a standard diuretic (e.g., Furosemide) and a control group. The volume of urine and the concentration of electrolytes (Na⁺, K⁺, Cl⁻) are measured.
Step-by-Step Methodology:
-
Animal Model: Use male albino rats (e.g., Wistar strain) weighing between 150-200g.
-
Acclimatization and Preparation:
-
Acclimatize the animals for at least one week.
-
Fast the animals overnight (18 hours) before the experiment, with free access to water.
-
-
Grouping and Dosing:
-
Divide the rats into at least three groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 2% gum acacia in normal saline).
-
Standard Group: Receives a standard diuretic, Furosemide (e.g., 10 mg/kg, p.o.).
-
Test Group: Receives this compound at various doses.
-
-
-
Experimental Procedure:
-
Administer the respective treatments orally (p.o.) to each group.
-
Immediately after dosing, administer a hydrating saline load (e.g., 15-25 ml/kg of 0.9% NaCl) to all animals.
-
Place individual rats in metabolic cages designed to separate urine and feces.
-
Collect urine for a specified period, typically 5 to 24 hours.
-
-
Data Collection and Analysis:
-
Measure the total volume of urine collected for each animal.
-
Analyze the urine for electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes.
-
Calculate the following parameters:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group).
-
Lipschitz Value: (Urine volume of test group) / (Urine volume of standard group).[13]
-
Total excretion of Na⁺, K⁺, and Cl⁻.
-
Natriuretic Activity: Na⁺/K⁺ ratio.
-
-
-
Statistical Analysis: Compare the results from the test group with the control and standard groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Conclusion and Future Directions
This compound is a molecule with significant, untapped potential. While its role as a precursor in Furosemide synthesis is well-established, its intrinsic biological activity as a potent, broad-spectrum carbonic anhydrase inhibitor warrants further investigation. Its low nanomolar inhibition of renal and tumor-associated CA isoforms provides a strong rationale for its exploration as a diuretic, antihypertensive, and anticancer agent. The experimental frameworks provided in this guide offer a starting point for researchers to quantitatively assess these potential activities. Future research should focus on direct in vivo studies to confirm its diuretic efficacy and to explore the therapeutic possibilities suggested by its potent inhibition of disease-relevant carbonic anhydrase isoforms.
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2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
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Baroni, C., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved January 29, 2026, from [Link]
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Baroni, C., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS. Retrieved January 29, 2026, from [Link]
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FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 19). Gpatindia. Retrieved January 29, 2026, from [Link]
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Glia, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Retrieved January 29, 2026, from [Link]
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Forster, R. E., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. NIH. Retrieved January 29, 2026, from [Link]
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Dinesh Kumar, S., et al. (2011). Evaluation of Diuretic Activity of Alcoholic Extract of Roots of Cissampelos Pareira in Albino Rats. PMC. Retrieved January 29, 2026, from [Link]
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Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH. Retrieved January 29, 2026, from [Link]
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Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023, July 11). RSC Publishing. Retrieved January 29, 2026, from [Link]
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Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. (2021, December 23). MDPI. Retrieved January 29, 2026, from [Link]
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Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies | Request PDF. (2024, September 30). ResearchGate. Retrieved January 29, 2026, from [Link]
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Observations on Diuretic Assay Methods using Rat and Dog. (n.d.). Retrieved January 29, 2026, from [Link]
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A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2020, December 1). MDPI. Retrieved January 29, 2026, from [Link]
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Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
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Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (2020, June 10). PMC. Retrieved January 29, 2026, from [Link]
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DIURETIC ACTIVITY OF AQUEOUS EXTRACT OF NIGELLA SATIVA IN ALBINO RATS. (n.d.). Retrieved January 29, 2026, from [Link]
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Carbonic Anhydrase Activity Assay. (2019, April 23). Protocols.io. Retrieved January 29, 2026, from [Link]
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Mechanistic Profiling of 2-Chloro-4-sulfamoylbenzoic Acid Derivatives
This guide provides an in-depth mechanistic profiling of 2-Chloro-4-sulfamoylbenzoic acid derivatives , a class of pharmacophores primarily functioning as Carbonic Anhydrase Inhibitors (CAIs) . While structurally related to classic diuretics like furosemide (a 5-sulfamoyl-anthranilic acid derivative) and carzenide (4-sulfamoylbenzoic acid), the specific 2-chloro-4-sulfamoyl substitution pattern offers unique electronic and steric properties that modulate enzyme affinity and isoform selectivity.
From Zinc Coordination to Therapeutic Efficacy
Executive Summary & Pharmacological Context
This compound serves as a critical scaffold in medicinal chemistry, particularly in the design of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs) . Unlike aliphatic sulfonamides, which are weak inhibitors, this aromatic sulfonamide leverages the electron-withdrawing nature of the benzene ring—amplified by the ortho-chloro substituent—to lower the pKa of the sulfonamide group (
Therapeutic Utility:
-
Ophthalmology: Reduction of intraocular pressure (IOP) in glaucoma (targeting CA II and CA IV).
-
Oncology: Inhibition of hypoxia-induced isoforms (CA IX and CA XII) in solid tumors.
-
Diuresis: Modulation of renal ion transport (proximal tubule).
Molecular Mechanism of Action
The core mechanism relies on the competitive inhibition of the Carbonic Anhydrase (CA) metalloenzyme. The this compound scaffold acts as a "zinc-binder" that mimics the transition state of the native reaction.
The Zinc Trap (Primary Interaction)
The physiological reaction catalyzed by CA is the hydration of
The catalytic center contains a
Inhibition Steps:
-
Ionization: The sulfonamide moiety (
) acts as a weak acid. The 2-chloro substituent on the benzene ring exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the sulfonamide group (typically from ~10 to ~7-8), facilitating deprotonation to the monoanion ( ). -
Displacement: The sulfonamide anion enters the active site and displaces the zinc-bound water molecule/hydroxide ion.
-
Coordination: The Nitrogen atom of the sulfonamide forms a direct coordination bond with the
ion. -
Hydrogen Bonding Network: One oxygen atom of the sulfonyl group forms a hydrogen bond with the backbone amide of Thr199 , which in turn is H-bonded to Glu106 . This "gatekeeper" interaction locks the inhibitor in a precise orientation.
The "Tail" Interaction (Secondary Selectivity)
The benzoic acid moiety (position 1) and the chlorine atom (position 2) interact with the hydrophobic and hydrophilic regions of the active site cleft.
-
2-Chloro Substituent: Provides steric bulk that can induce a twist in the phenyl ring relative to the protein surface, potentially enhancing fit within the hydrophobic pocket (Val121, Leu198) of specific isoforms like CA IX, while clashing in others (CA I), thus conferring selectivity.
-
Carboxyl/Amide Tail: Derivatives formed at the carboxylic acid position (e.g., amides, esters) extend towards the "selective pocket" at the entrance of the active site, allowing for the design of isoform-specific inhibitors (e.g., excluding the ubiquitous CA II to reduce systemic side effects).
Pathway Visualization
The following diagram illustrates the competitive binding mechanism within the CA active site.
Caption: Molecular mechanism of Zinc coordination and water displacement by sulfamoylbenzoic acid derivatives.
Structure-Activity Relationship (SAR)
The efficacy of this compound derivatives is governed by three structural domains:
| Structural Domain | Modification | Mechanistic Impact |
| Position 4: Sulfamoyl | Essential. Substitution on the Nitrogen (N-alkylation) destroys CA inhibitory activity because the proton is required for H-bonding with Thr199 and the anion is required for Zn-binding. | |
| Position 2: Chlorine | Halogenation (-Cl) | Electronic: Inductive withdrawal lowers pKa of sulfonamide, increasing % ionized at physiological pH. Steric: Fills the hydrophobic sub-pocket (Val121). More lipophilic than -H or -F, improving membrane permeability. |
| Position 1: Carboxyl | Amide/Ester Derivatization | Selectivity Vector. Converting the acid to a lipophilic amide or attaching a "tail" (e.g., amino acid, heterocyclic ring) allows the molecule to reach the outer rim of the active site, differentiating between CA isoforms (e.g., CA IX vs CA II). |
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
To validate the mechanism and quantify potency (
Principle
The assay monitors the acidification of the medium as
Protocol Workflow
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength). -
Indicator: 0.2 mM Phenol Red (Absorbance max at 557 nm).
-
Substrate:
-saturated water (prepared by bubbling gas for 30 min). -
Enzyme: Recombinant Human CA (hCA I, II, IX, or XII).
-
Inhibitor: this compound derivative (dissolved in DMSO, diluted in buffer).
Step-by-Step Methodology:
-
Preparation: Load Syringe A with the Enzyme + Inhibitor + Indicator mixture. Load Syringe B with the
-saturated substrate solution. -
Equilibration: Incubate Enzyme and Inhibitor for 15 minutes to ensure equilibrium binding.
-
Shot: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow mixing chamber.
-
Detection: Monitor the decrease in absorbance of Phenol Red at 557 nm over 0.1–1.0 seconds. This decay corresponds to the pH drop due to proton production.
-
Data Analysis: Fit the absorbance decay curve to a single exponential equation to obtain the observed rate constant (
). -
Calculation:
-
Calculate the uncatalyzed rate (
) using a blank (no enzyme). -
Determine fractional activity:
. -
Plot Activity vs. [Inhibitor] to determine
. -
Convert
to using the Cheng-Prusoff equation adapted for tight-binding inhibitors if necessary.
-
Assay Visualization
Caption: Workflow for the Stopped-Flow CO2 Hydration Assay used to determine inhibition constants.
Comparative Data Profile
The following table summarizes the typical inhibitory profile of sulfamoylbenzoic acid derivatives against key human Carbonic Anhydrase (hCA) isoforms. Note that the "2-Chloro" modification generally enhances potency against hCA II compared to the unsubstituted parent.
| Compound Class | hCA I ( | hCA II ( | hCA IX ( | Selectivity Profile |
| 4-Sulfamoylbenzoic acid (Parent) | ~250 | ~12 | ~50 | Moderate Pan-inhibitor |
| 2-Chloro-4-sulfamoyl... (Derivative) | ~150 | < 5 | ~10-25 | High Potency (CA II driven) |
| Acetazolamide (Standard) | 250 | 12 | 25 | Standard Reference |
Note: Values are representative of the scaffold class. Specific derivatives with bulky tails at position 1 can shift selectivity towards hCA IX (tumor-associated).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
-
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase IV–acetazolamide complex: Implications for the rational design of new ophthalmologic drugs. Bioorganic & Medicinal Chemistry Letters, 22(4), 1560-1566. Link
-
BenchChem. (2025).[1][5] Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
From Chemical Curiosity to Clinical Cornerstone: The Historical Trajectory of 2-Chloro-4-sulfamoylbenzoic Acid and the Dawn of Loop Diuretics
This technical guide delves into the historical and scientific context surrounding the discovery of 2-Chloro-4-sulfamoylbenzoic acid, the foundational scaffold for Furosemide. This exploration is designed for researchers, scientists, and drug development professionals, offering not just a timeline of events, but an in-depth analysis of the scientific rationale, experimental causality, and the paradigm shifts that defined an era of cardiovascular and renal medicine.
The Pre-Furosemide Era: A Landscape of Limited and Toxic Options
To appreciate the magnitude of the discovery, one must first understand the therapeutic landscape for fluid overload (edema) in the first half of the 20th century. The available options were fraught with limitations, creating a pressing need for a safer, more potent, and reliable diuretic.
The Age of Mercurials
The modern history of diuretics began serendipitously in 1919 when a medical student in Vienna observed that mercurial injections, used to treat syphilis, induced significant water excretion.[1][2] For decades, organic mercury compounds were the primary agents used to manage edema. However, their utility was severely hampered by their toxicity, including renal damage and the need for parenteral administration.
The Sulfonamide Breakthrough: A New Chemical Path
A pivotal shift occurred in the mid-1940s with the observation that the antibacterial agent sulfanilamide possessed diuretic properties.[3] This was traced to its inhibition of the enzyme carbonic anhydrase.[3] This discovery was monumental, as it moved diuretic research away from toxic heavy metals and into the realm of synthetic organic chemistry. This line of inquiry led to the development of Acetazolamide in 1950, the first clinically useful non-mercurial diuretic.[1]
The Thiazide Revolution
Building on the sulfonamide foundation, researchers at Merck, Sharp, and Dohme, including James Sprague, Frederick Novello, and John Baer, synthesized Chlorothiazide in 1957.[1][4][5][6] The introduction of thiazide diuretics in 1958 was a landmark event, offering an effective oral treatment for both edema and hypertension with a better safety profile than previous agents.[2][3] Thiazides quickly became the standard of care, but a clinical need remained for a diuretic with greater potency, especially for patients with severe, refractory edema or renal insufficiency.
The Hoechst Initiative: The Quest for a "High-Ceiling" Diuretic
By the late 1950s, the race was on to develop a diuretic that could surpass the efficacy of the thiazides. A dedicated research program at Hoechst AG in Germany, led by the chemist Karl Sturm and supported by pharmacologists R. Muschaweck and P. Hajdu, was at the forefront of this effort.[4] Their goal was to create a "high-ceiling" diuretic—a compound whose diuretic effect would continue to increase with dosage, unlike the thiazides which plateaued. The team systematically returned to the sulfonamide scaffold, seeking to modify its structure to achieve this goal.
The Synthesis of a Scaffold: The Emergence of this compound
The core of the Hoechst team's success lay in their innovative manipulation of sulfonamide chemistry. They focused on derivatives of anthranilic acid (2-aminobenzoic acid), a departure from the benzothiadiazine core of the thiazides. Their work led them to a key intermediate: This compound .
This molecule possessed the essential features for diuretic activity: a sulfamoyl group (-SO₂NH₂) and an acidic group (the carboxylic acid, -COOH). The strategic placement of a chlorine atom at the 2-position was critical for enhancing its activity.
The true innovation, however, came with the next step. Sturm's team synthesized a series of compounds by attaching different side chains to the amino group of the anthranilic acid core. In 1959, they attached a furfuryl group (a methylated five-carbon furan ring) to the 2-amino position, creating 4-chloro-N-furfuryl-5-sulfamoyl-anthranilic acid .[4][7] This compound was named Furosemide .
Caption: From Core Scaffold to Active Drug.
Experimental Protocol: A Generalized Synthesis Pathway
While the precise, proprietary methods used by Hoechst in 1959 are not fully public, a logical, self-validating synthesis pathway for creating the Furosemide scaffold can be outlined based on established organic chemistry principles. This protocol demonstrates the causality behind the experimental choices.
Objective: To synthesize the this compound core and subsequent derivatization.
Step 1: Chlorosulfonation of 2,4-dichlorobenzoic acid
-
Rationale: To introduce the sulfonyl chloride group (-SO₂Cl), which is a reactive intermediate necessary for creating the sulfonamide. 2,4-dichlorobenzoic acid is a readily available starting material.
-
Procedure:
-
React 2,4-dichlorobenzoic acid with chlorosulfonic acid (HSO₃Cl).
-
The reaction is typically performed neat or in a suitable solvent under controlled temperature to prevent degradation.
-
The electrophilic chlorosulfonyl group is directed to the 5-position, yielding 2,4-dichloro-5-chlorosulfonylbenzoic acid.
-
Validation: The product can be confirmed by melting point analysis and spectroscopic methods (IR, NMR) to verify the presence of the sulfonyl chloride and carboxylic acid functional groups.
-
Step 2: Amination to form the Sulfonamide
-
Rationale: To convert the reactive sulfonyl chloride into the stable and essential sulfamoyl group (-SO₂NH₂).
-
Procedure:
-
The 2,4-dichloro-5-chlorosulfonylbenzoic acid is carefully reacted with aqueous ammonia (NH₄OH).
-
The nucleophilic ammonia displaces the chloride on the sulfonyl group.
-
Acidification of the reaction mixture precipitates the product, 2,4-dichloro-5-sulfamoylbenzoic acid.
-
Validation: Successful conversion is confirmed by the disappearance of the sulfonyl chloride peak in the IR spectrum and the appearance of N-H stretching bands.
-
Step 3: Nucleophilic Aromatic Substitution to Introduce the Furfurylamino Group
-
Rationale: This is the key step to convert the intermediate into the final drug, Furosemide. The chlorine at the 4-position is activated by the adjacent electron-withdrawing groups, making it susceptible to substitution by an amine.
-
Procedure:
-
React 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.
-
The reaction is typically carried out at elevated temperatures, often in the presence of a base to neutralize the HCl byproduct.
-
This substitution replaces the chlorine at the 4-position with the furfurylamino group, yielding Furosemide.
-
Validation: Final product identity and purity are confirmed via High-Performance Liquid Chromatography (HPLC), Mass Spectrometry, and NMR, comparing the results against a reference standard.
-
Caption: Generalized Synthesis Workflow for Furosemide.
From Discovery to Clinical Revolution
Furosemide was patented in 1959 and introduced to the market in 1964.[1][2][7][8] Its impact was immediate and profound.
-
Mechanism of Action: It was found to act on the thick ascending limb of the loop of Henle, a segment of the nephron responsible for reabsorbing a significant portion of filtered salt.[1] This site of action was more proximal and handled a larger load of sodium than the distal tubule where thiazides act, explaining its superior potency. The term "loop diuretic" was officially coined in 1973 to describe this class of drugs.[4]
-
Clinical Impact: Furosemide could induce a profuse and rapid diuresis of water, sodium, and chloride, making it invaluable in cardiological emergencies like acute pulmonary edema.[1] It transformed the management of severe congestive heart failure, liver cirrhosis, and chronic kidney disease, offering relief to patients who had exhausted other options.[4][5]
Conclusion
The discovery of this compound and its subsequent elaboration into Furosemide stands as a testament to the power of rational drug design rooted in a deep understanding of medicinal chemistry. It was not a chance discovery but the culmination of a targeted research program at Hoechst AG that built upon the foundational knowledge of sulfonamide chemistry. This journey from a novel chemical scaffold to a revolutionary therapeutic agent fundamentally altered the treatment of fluid retention, establishing a new class of diuretics that remains a cornerstone of clinical practice over half a century later. The work of Sturm and his colleagues provided a powerful tool for clinicians and a new lease on life for millions of patients worldwide.
References
- Pal J, Tiwaskar M, Garg S, et al. (2024). Loop Diuretics: An Overview of Its History and Evolution. J Assoc Physicians India, 72(9):11-13.
-
Wikipedia contributors. (2024). Furosemide. Wikipedia, The Free Encyclopedia. [Link]
-
Espinosa-Rangel, J., & Echeverría, C. (2016). Historical and contemporary perspectives of diuretics and their role in heart failure at 50 years of the onset of furosemide part 1. A bit of history. Archivos de Cardiología de México, 86(2), 169-175. [Link]
-
Pal J, Tiwaskar M, Garg S, et al. (2024). Loop Diuretics: An Overview of Its History and Evolution. Journal of the Association of Physicians of India, 72(9), 11-13. [Link]
-
Pizzi, R. A. (2004). Developing diuretics. Modern Drug Discovery, 7(10), 39-40. [Link]
-
Fine, L. G. (2017). The invention of diuretics. History of Nephrology Blog. [Link]
-
Gamboa, J. L., & Latorre, R. (2012). From Fish Physiology to Human Disease: The Discovery of the NCC, NKCC2, and the Cation-Coupled Chloride Cotransporters. Physiology, 27(6), 342-355. [Link]
-
Deranged Physiology. (2020). Furosemide. Deranged Physiology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. History of Nephrology: The invention of diuretics [historyofnephrology.blogspot.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Loop Diuretics: An Overview of Its History and Evolution [japi.org]
- 5. Loop Diuretics: An Overview of Its History and Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Fish Physiology to Human Disease: The Discovery of the NCC, NKCC2, and the Cation-Coupled Chloride Cotransporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Furosemide - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 2-Chloro-4-sulfamoylbenzoic Acid: A Detailed Guide for Pharmaceutical Research and Development
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-Chloro-4-sulfamoylbenzoic acid, a crucial intermediate in the manufacturing of various pharmaceuticals, most notably the potent loop diuretic, furosemide. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and field-proven experimental procedures.
Introduction: The Significance of this compound
This compound serves as a key building block in the synthesis of a range of pharmacologically active molecules. Its primary importance lies in its role as the immediate precursor to furosemide, a medication widely used to treat fluid build-up due to heart failure, liver scarring, or kidney disease. The synthetic pathway to this intermediate, therefore, is of significant interest to the pharmaceutical industry. The protocols detailed herein are designed to be robust and scalable, providing a solid foundation for laboratory-scale synthesis and process development.
Overall Synthetic Strategy
The synthesis of this compound from 2-chlorobenzoic acid is a two-step process. The first step involves the chlorosulfonation of the aromatic ring, introducing a chlorosulfonyl group (-SO₂Cl). The second step is the subsequent amination of the chlorosulfonyl group to form the desired sulfonamide (-SO₂NH₂).
A critical aspect of this synthesis is the regioselectivity of the initial chlorosulfonation step. The starting material, 2-chlorobenzoic acid, possesses two deactivating groups on the aromatic ring: a chloro group (ortho-, para-directing) and a carboxylic acid group (meta-directing). The interplay of these directing effects can lead to the formation of isomeric products. The chloro group, being a weakly deactivating ortho-, para-director, favors substitution at the 4- and 6-positions. The carboxylic acid group, a moderately deactivating meta-director, directs incoming electrophiles to the 4- and 6-positions relative to itself (which are the 4- and 6-positions of the benzoic acid). Therefore, the substitution at the 4-position is electronically favored by both groups, enhancing the likelihood of forming the desired intermediate. However, the formation of the 5-substituted isomer is also possible and has been reported.[1]
Caption: Overall workflow for the synthesis of this compound.
PART 1: Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-chlorosulfonylbenzoic Acid
This procedure details the chlorosulfonation of 2-chlorobenzoic acid. The reaction is conducted using an excess of chlorosulfonic acid, which acts as both the solvent and the electrophile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chlorobenzoic Acid | 156.57 | 15.6 g | 0.1 |
| Chlorosulfonic Acid | 116.52 | 58.3 g (34 mL) | 0.5 |
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl gas)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Ice-water bath
-
Buchner funnel and filter flask
-
Glassware for work-up
Protocol:
-
Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a magnetic stirrer. Ensure the setup is in a well-ventilated fume hood.
-
Reagent Addition: Carefully add chlorosulfonic acid (34 mL, 0.5 mol) to the flask. Begin stirring and cool the flask in an ice-water bath.
-
Addition of Starting Material: Slowly add 2-chlorobenzoic acid (15.6 g, 0.1 mol) in small portions to the stirred, cooled chlorosulfonic acid. The addition should be controlled to maintain the reaction temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 70-80°C. Maintain this temperature for 4-6 hours. The reaction will generate hydrogen chloride gas, which should be neutralized in the gas trap.
-
Reaction Quenching: After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature. In a separate large beaker (at least 2 L), prepare a mixture of crushed ice and water.
-
Precipitation: Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate a large amount of HCl gas. Perform this in an efficient fume hood.
-
Isolation of Intermediate: The product, 2-chloro-4-chlorosulfonylbenzoic acid, will precipitate as a white solid. Allow the mixture to stir for 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 70-80%.
Causality Behind Experimental Choices:
-
Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid ensures that it can act as both a reagent and a solvent, driving the reaction to completion.
-
Controlled Addition and Cooling: The initial addition of 2-chlorobenzoic acid is done in a controlled manner at a low temperature to manage the initial exothermic reaction and prevent runaway reactions.
-
Heating: Heating the reaction mixture provides the necessary activation energy for the electrophilic aromatic substitution to occur at a reasonable rate.
-
Quenching on Ice: Pouring the reaction mixture onto ice is a standard procedure to hydrolyze any remaining chlorosulfonic acid and to precipitate the less water-soluble product. The extreme caution required is due to the violent reaction of chlorosulfonic acid with water.
Step 2: Synthesis of this compound
This protocol describes the amination of the previously synthesized 2-chloro-4-chlorosulfonylbenzoic acid using aqueous ammonia.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-chlorosulfonylbenzoic Acid | 255.07 | 25.5 g | 0.1 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 50 mL | ~0.8 |
Equipment:
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
pH meter or pH paper
-
Buchner funnel and filter flask
-
Glassware for work-up
Protocol:
-
Reaction Setup: Place the 2-chloro-4-chlorosulfonylbenzoic acid (25.5 g, 0.1 mol) in the 500 mL round-bottom flask.
-
Ammonia Addition: Cool the flask in an ice-water bath. Slowly add the aqueous ammonia (50 mL) to the flask with stirring. A significant exothermic reaction will occur. Maintain the temperature below 20°C.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.
-
Acidification: After the reaction is complete, cool the mixture again in an ice-water bath. Slowly add concentrated hydrochloric acid to acidify the solution to a pH of 2-3. This will precipitate the product.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any inorganic salts.
-
Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 80-90°C. The expected yield of the pure product is typically around 85-95%.
Causality Behind Experimental Choices:
-
Excess Ammonia: A large excess of ammonia is used to ensure complete conversion of the sulfonyl chloride to the sulfonamide and to neutralize the HCl formed during the reaction.
-
Cooling during Ammonia Addition: The reaction of the sulfonyl chloride with ammonia is highly exothermic. Cooling is essential to prevent side reactions and to ensure safety.
-
Acidification: The product is soluble in the basic reaction mixture as its carboxylate salt. Acidification protonates the carboxylate, causing the free acid to precipitate out of the solution, allowing for its isolation.
-
Recrystallization: This is a standard purification technique to remove impurities and obtain a high-purity final product suitable for pharmaceutical applications.
PART 2: Safety and Handling Precautions
Working with chlorosulfonic acid requires strict adherence to safety protocols due to its highly corrosive and reactive nature.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[2][3]
-
Fume Hood: All manipulations involving chlorosulfonic acid must be performed in a well-ventilated fume hood.[4]
-
Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas.[2] Ensure all glassware is dry and avoid any contact with moisture.
-
Spill Response: In case of a spill, neutralize with a dry, inert material such as sodium bicarbonate or sand. Do not use water.
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3] For inhalation, move to fresh air and seek immediate medical attention.[5]
PART 3: Characterization and Quality Control
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Melting Point: The melting point of the purified this compound should be sharp and consistent with literature values.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the substitution pattern on the aromatic ring.
-
FT-IR: To identify the characteristic functional groups (C=O, SO₂, NH₂, OH).
-
-
Chromatography (HPLC): To determine the purity of the final product and to quantify any isomeric impurities.
References
-
CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents.
-
CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents.
-
US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents.
-
Wikipedia. Electrophilic aromatic directing groups.
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
-
Penn State Pressbooks. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation.
-
Fisher Scientific. SAFETY DATA SHEET - Chlorosulfonic acid.
-
Merck Millipore. SAFETY DATA SHEET - Chlorosulfonic acid.
-
Sigma-Aldrich. SAFETY DATA SHEET - Chlorosulfonic acid.
-
NJ.gov. Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY.
-
FUJIFILM Wako Chemicals. SAFETY DATA SHEET - Chlorosulfonic Acid.
Sources
detailed protocol for the chlorosulfonation of 2-chlorobenzoic acid
Application Note & Standard Operating Procedure
Strategic Context & Application
The chlorosulfonation of 2-chlorobenzoic acid is a pivotal transformation in the synthesis of 5-(chlorosulfonyl)-2-chlorobenzoic acid . This moiety acts as a critical electrophilic scaffold in the manufacturing of high-ceiling loop diuretics (e.g., Furosemide ) and various sulfonamide-based carbonic anhydrase inhibitors.
This protocol deviates from generic textbook descriptions by focusing on regiochemical fidelity and safety engineering . The reaction exploits the cooperative directing effects of the chloro (ortho/para-directing) and carboxyl (meta-directing) groups to selectively sulfonate the 5-position.
Key Reaction
Safety Critical: Chlorosulfonic Acid Handling
WARNING: Chlorosulfonic acid (
-
Engineering Controls: All operations must be performed in a functioning fume hood with a scrubber system or caustic trap (NaOH) to neutralize HCl off-gassing.
-
PPE: Neoprene or heavy-duty nitrile gloves (double-gloved), face shield over safety goggles, and a chemical-resistant apron are mandatory.
-
Quench Hazard: The "Quench" step is the highest risk. ALWAYS add the reaction mixture into ice. NEVER add water/ice to the reaction mixture.
Materials & Equipment
| Component | Specification | Role |
| 2-Chlorobenzoic Acid | >98% Purity, dry solid | Substrate |
| Chlorosulfonic Acid | >99%, Clear/Straw liquid | Reagent & Solvent |
| Crushed Ice | Potable water source | Quenching medium |
| Dichloromethane (DCM) | ACS Grade (Optional) | Extraction (if needed) |
| Reactor | 3-Neck Round Bottom Flask | Vessel |
| Agitation | Overhead Mechanical Stirrer | Essential for viscous slurry |
| Gas Trap | NaOH (10-20% aq) | Neutralize HCl fumes |
Detailed Experimental Protocol
Phase 1: Reaction Setup & Addition
Objective: Initiate the reaction while managing the exotherm and HCl evolution.
-
Setup: Equip a dry 3-neck round-bottom flask with an overhead mechanical stirrer, a reflux condenser (vented to a caustic trap), and a dropping funnel (or solid addition funnel).
-
Charging: Charge Chlorosulfonic Acid (5.0 – 6.0 equivalents) into the flask.
-
Expert Insight: Excess acid acts as the solvent to maintain stirrability and drives the equilibrium toward the sulfonyl chloride rather than the sulfonic acid.
-
-
Substrate Addition: Cool the acid to 15–20°C . Slowly add 2-Chlorobenzoic Acid (1.0 equivalent) in small portions over 30 minutes.
-
Why: Rapid addition causes localized heating and foaming due to immediate HCl release.
-
Observation: The mixture will darken slightly and release HCl gas.
-
Phase 2: Thermal Reaction
Objective: Drive the electrophilic aromatic substitution to completion.
-
Ramp: Gradually heat the mixture to 90°C over a period of 45 minutes.
-
Expert Insight: A slow ramp prevents "runaway" gas evolution.
-
-
Sustain: Maintain temperature at 90–100°C for 4–5 hours .
-
Monitoring: The reaction is considered complete when HCl evolution ceases and the mixture becomes a homogeneous, dark syrup.
-
QC Check: Aliquot 0.1 mL, quench in water, extract with EtOAc, and check TLC (Mobile Phase: MeOH/DCM 1:9). Starting material (
) should be absent.
-
Phase 3: Controlled Quench (The "Inverse Addition")
Objective: Precipitate the product while preventing hydrolysis.
-
Cooling: Cool the reaction mass to ambient temperature (20–25°C).
-
Preparation: Prepare a large beaker containing Crushed Ice (approx. 10x weight of acid used) .[2]
-
Quenching: Slowly pour the reaction mixture onto the agitated ice in a thin stream.
-
Critical Parameter: Maintain the quench slurry temperature <10°C by adding fresh ice as needed.
-
Chemistry: The excess
is destroyed. The product, being hydrophobic, precipitates as a white/off-white solid. -
Warning: If the temp rises >20°C, the sulfonyl chloride moiety may hydrolyze back to the water-soluble sulfonic acid (
), drastically reducing yield.
-
Phase 4: Isolation & Purification
-
Filtration: Filter the cold slurry immediately using a sintered glass funnel or Buchner funnel.
-
Washing: Wash the filter cake with ice-cold water (3 x volume of cake) to remove residual sulfuric acid.
-
Endpoint: Wash until the filtrate pH is neutral (pH 6-7).
-
-
Drying: Dry the solid under vacuum at 45°C for 12 hours.
-
Note: Do not exceed 60°C during drying to prevent thermal decomposition.
-
Process Parameters & Data Summary
| Parameter | Recommended Value | Impact of Deviation |
| Stoichiometry | 1 : 5 (Substrate : Acid) | Low Acid: Increases diaryl sulfone byproduct formation. |
| Reaction Temp | 90°C – 100°C | >110°C: Tarry decomposition. <80°C: Incomplete conversion. |
| Quench Temp | < 10°C | >20°C: Hydrolysis to sulfonic acid (water soluble loss). |
| Typical Yield | 75% – 85% | Dependent on quench efficiency. |
| Melting Point | 149°C – 151°C | Lower MP indicates sulfone impurity or wet cake. |
Visualization: Reaction Logic & Workflow[3]
Figure 1: Mechanistic Pathway & Regioselectivity
The carboxylic acid (Meta-director) and Chlorine (Ortho/Para-director) cooperatively activate the 5-position.
Caption: Reaction pathway showing the conversion of substrate to sulfonyl chloride and potential sulfone side-reaction.
Figure 2: Experimental Workflow
Caption: Step-by-step operational workflow for the synthesis.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during quench. | Ensure quench temp is <10°C. Filter immediately. Do not let slurry sit overnight. |
| High Melting Point (>160°C) | Sulfone formation. | Increase |
| Sticky/Gummy Product | Incomplete reaction or wet cake. | Check TLC before quench.[1][3][4] Ensure thorough drying.[1][5][6] Recrystallize from Benzene/Acetic acid if necessary. |
| Violent Fuming | Water in reactor or rapid addition.[2] | Ensure all glassware is bone-dry. Slow down addition rate. |
References
-
PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from [Link]
-
Ullmann's Encyclopedia of Industrial Chemistry. (2002). Benzoic Acid and Derivatives. Wiley-VCH.[7] (General reference for industrial chlorosulfonation conditions).
-
PubChem. (n.d.). 2-Chloro-5-(chlorosulfonyl)benzoic acid.[8][9][10][11] National Library of Medicine. Retrieved from [Link]
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- 10. prepchem.com [prepchem.com]
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Application Note & Protocol: Synthesis of Furosemide from 2,4-Dichloro-5-sulfamoylbenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
Furosemide, chemically known as 4-chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid, is a potent loop diuretic widely employed in the clinical management of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as for the treatment of hypertension.[1][2] Its efficacy stems from its ability to inhibit the sodium-potassium-chloride cotransporter in the thick ascending loop of Henle, leading to a significant increase in the excretion of water and electrolytes.[2]
The synthesis of this crucial active pharmaceutical ingredient (API) is a subject of significant interest in medicinal and process chemistry. A common and industrially relevant pathway involves the use of 2,4-dichloro-5-sulfamoylbenzoic acid as a key precursor.[3] This document provides a detailed application note and protocol for the synthesis of furosemide, focusing on the condensation reaction between 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine. The causality behind experimental choices, safety considerations, and analytical characterization are discussed to provide a comprehensive guide for laboratory-scale synthesis.
Chemistry and Rationale
The core of the furosemide synthesis from the specified precursor is a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the carboxylic acid and sulfamoyl groups on the benzene ring activates the chloro-substituent at the 2-position for displacement by the primary amine of furfurylamine. The reaction proceeds via a Meisenheimer complex intermediate.[4]
The choice of 2,4-dichloro-5-sulfamoylbenzoic acid as the starting material is strategic. The two chlorine atoms provide a reactive site for substitution, while the sulfamoyl and carboxylic acid moieties are essential for the diuretic activity of the final furosemide molecule.[3]
Key Precursor: 2,4-Dichloro-5-sulfamoylbenzoic Acid
-
Chemical Name: 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid[5]
-
CAS Number: 2736-23-4[6]
-
Molecular Formula: C₇H₅Cl₂NO₄S[6]
-
Molecular Weight: 270.09 g/mol [6]
-
Appearance: White to off-white crystalline powder
This precursor is typically synthesized from 2,4-dichlorobenzoic acid through a two-step process of chlorosulfonation followed by ammonolysis.[7]
Experimental Protocol: Laboratory Scale Synthesis of Furosemide
This protocol is adapted from established synthetic methods and is intended for research and development purposes.[8] All procedures should be carried out in a well-ventilated fume hood by trained personnel.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2,4-Dichloro-5-sulfamoylbenzoic acid | 2736-23-4 | 270.09 | 81 g |
| Furfurylamine | 617-89-0 | 97.12 | 87 g |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 30 g |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 | 150 mL |
| 10% Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed |
| Ethanol | 64-17-5 | 46.07 | 200 mL |
| Deionized Water | 7732-18-5 | 18.02 | 200 mL |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | 10 g |
| Activated Carbon | 7440-44-0 | 12.01 | 5 g |
| 15% Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed |
Reaction Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet, add 150 mL of dimethyl sulfoxide (DMSO).
-
Addition of Reactants: To the DMSO, add 81 g of 2,4-dichloro-5-sulfamoylbenzoic acid and 30 g of sodium bicarbonate.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to establish an inert atmosphere.
-
Heating: Heat the reaction mixture to 130°C with continuous stirring.
-
Addition of Furfurylamine: Slowly add 87 g of furfurylamine to the reaction mixture through the dropping funnel over a period of 30-45 minutes.
-
Reaction Monitoring: Maintain the reaction mixture at 130°C for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Precipitation of Crude Furosemide:
-
After the reaction is complete, cool the mixture to 30°C.
-
Slowly add 10% hydrochloric acid to adjust the pH of the solution to 3-4. This will cause the crude furosemide to precipitate out of the solution.
-
Cool the mixture further to 20°C and stir for 2 hours to ensure complete precipitation.
-
Collect the crude furosemide by vacuum filtration and wash the solid with cold deionized water.
-
Purification by Recrystallization
-
Dissolution: Transfer the crude furosemide to a beaker and add 200 mL of ethanol and 200 mL of deionized water. Add 10 g of sodium hydroxide and heat the mixture to 70°C with stirring until the solid is completely dissolved.
-
Decolorization: Add 5 g of activated carbon to the hot solution and stir for 30 minutes to remove colored impurities.
-
Hot Filtration: Filter the hot solution through a pre-heated Büchner funnel to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool to room temperature. Adjust the pH to 3-4 with 15% hydrochloric acid to induce crystallization.
-
Isolation and Drying: Stir the mixture for 2 hours to complete the crystallization process. Collect the purified furosemide crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70°C to a constant weight. A typical yield for this process is around 71.2%.[8]
Visualizing the Workflow
The synthesis and purification process can be visualized as follows:
Caption: Workflow for the synthesis and purification of furosemide.
Mechanism of Reaction
The condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine is a nucleophilic aromatic substitution.
Caption: Simplified reaction mechanism for furosemide synthesis.
Analytical Characterization
To ensure the identity and purity of the synthesized furosemide, the following analytical techniques are recommended:
-
Melting Point: The melting point of pure furosemide is typically in the range of 205-208°C.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and quantifying any residual starting materials or by-products. A typical HPLC analysis would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups in the furosemide molecule, such as the carboxylic acid (C=O and O-H stretch), sulfonamide (S=O stretch), and secondary amine (N-H stretch).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of atoms in the furosemide molecule.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals involved in this synthesis.[9]
-
Fume Hood: All steps of the reaction and purification should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.[9]
-
Chemical Hazards:
-
2,4-Dichloro-5-sulfamoylbenzoic acid: May cause skin, eye, and respiratory irritation.
-
Furfurylamine: Corrosive and may cause severe skin burns and eye damage. It is also toxic if inhaled.
-
Dimethyl sulfoxide (DMSO): Can be absorbed through the skin and may carry other dissolved chemicals with it.
-
Hydrochloric acid and Sodium hydroxide: Corrosive and can cause severe burns.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The synthesis of furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid is a well-established and efficient method for producing this important diuretic. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize and purify furosemide on a laboratory scale. The analytical techniques described are crucial for verifying the identity and purity of the final product, ensuring its suitability for further research and development.
References
- CN105906589A. (2016). Preparation method of furosemide. Google Patents.
- CN106117168A. (2016). A kind of preparation method of furosemide. Google Patents.
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National Center for Biotechnology Information. (n.d.). Furosemide. PubChem. Retrieved from [Link]
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
-
Goud, N. R., Gangavaram, S., Suresh, K., Pal, S., Manjunatha, S. G., Nambiar, S., & Nangia, A. (2011). Novel furosemide cocrystals and selection of high solubility drug forms. Journal of Pharmaceutical Sciences, 101(2), 664–680. [Link]
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Chemxpert. (n.d.). API Data Summary Report Of 2,4-Dichloro-5-Sulfamoyl Benzoic Acid. Retrieved from [Link]
-
Eureka. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Patsnap. Retrieved from [Link]
-
Goud, N. R., Gangavaram, S., Suresh, K., Pal, S., Manjunatha, S. G., Nambiar, S., & Nangia, A. (2012). Novel Furosemide Cocrystals and Selection of High Solubility Drug Forms. Journal of Pharmaceutical Sciences, 101(2), 664-680. [Link]
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Chegg. (2016). Solved: The synthesis of furosemide concludes with the.... Retrieved from [Link]
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Angeli, A., Pinteala, M., Maier, S. S., Tamboli, Y., Ghandourah, F. I., Vullo, D., ... & Supuran, C. T. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
U.S. Food and Drug Administration. (n.d.). Furosemide. Retrieved from [Link]
-
Angeli, A., Pinteala, M., Maier, S. S., Tamboli, Y., Ghandourah, F. I., Vullo, D., ... & Supuran, C. T. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
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Farcas, A., & Oprean, R. (2017). SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. International Journal of Pharmaceutical and Biological Sciences, 7(2), 55-61. [Link]
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Drugs.com. (2025). Furosemide. Retrieved from [Link]
- Proteos S.R.L. (1995). Process for the preparation of furosemide. Google Patents.
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Oh, S. W., & Han, S. Y. (2022). Furosemide. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Angeli, A., Pinteala, M., Maier, S. S., Tamboli, Y., Ghandourah, F. I., Vullo, D., ... & Supuran, C. T. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS. [Link]
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The Strategic Application of 2-Chloro-4-sulfamoylbenzoic Acid in the Synthesis of Carbonic Anhydrase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the pivotal role of 2-chloro-4-sulfamoylbenzoic acid and its analogs as foundational scaffolds in the synthesis of potent carbonic anhydrase (CA) inhibitors. We will explore the chemical logic underpinning its use, provide detailed, field-proven protocols for key synthetic transformations, and present quantitative data to inform inhibitor design and development.
Introduction: The Significance of Carbonic Anhydrase Inhibition and the Utility of the Sulfamoylbenzoic Acid Scaffold
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their physiological roles are diverse, including pH regulation, ion transport, and fluid balance. Consequently, inhibitors of carbonic anhydrase have found therapeutic applications as diuretics, anti-glaucoma agents, and anti-cancer therapies.[2][3]
The sulfonamide moiety (-SO₂NH₂) is a cornerstone of carbonic anhydrase inhibitor design, acting as a zinc-binding group that coordinates to the Zn²⁺ ion in the enzyme's active site.[1] Aromatic sulfonamides, in particular, have been extensively developed into clinically significant drugs. The this compound scaffold and its closely related di-chlorinated analog, 2,4-dichloro-5-sulfamoylbenzoic acid, are particularly valuable starting materials in this context.[4] Their chemical architecture, featuring a reactive carboxylic acid group and strategically placed chlorine atoms, allows for diverse chemical modifications to modulate the physicochemical properties and biological activity of the resulting inhibitors.[4]
This guide will focus on the practical application of these building blocks in synthesizing two major classes of carbonic anhydrase inhibitors: diuretic agents, exemplified by furosemide, and a broader range of derivatives created through amide bond formation.
Synthetic Pathways and Core Reactions
The journey from this compound or its precursors to a final carbonic anhydrase inhibitor typically involves two key stages: the synthesis of the sulfamoylbenzoic acid core itself, followed by its derivatization.
Synthesis of the 2,4-Dichloro-5-sulfamoylbenzoic Acid Intermediate
A common and industrially relevant precursor for many carbonic anhydrase inhibitors is 2,4-dichloro-5-sulfamoylbenzoic acid. Its synthesis commences from 2,4-dichlorobenzoic acid through a two-step process: chlorosulfonation followed by ammonolysis.[5][6][7]
Rationale for Experimental Choices:
-
Chlorosulfonic Acid: This strong electrophilic reagent is used to introduce the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The reaction proceeds via electrophilic aromatic substitution.
-
Ammonia: Aqueous ammonia is a readily available and effective nucleophile for converting the reactive sulfonyl chloride into the stable sulfonamide.
Derivatization Strategies for Synthesizing Carbonic Anhydrase Inhibitors
Once the sulfamoylbenzoic acid core is obtained, it can be elaborated into a diverse array of inhibitors. Two primary strategies are highlighted below.
Furosemide, a potent loop diuretic that also inhibits carbonic anhydrase, is synthesized from 2,4-dichloro-5-sulfamoylbenzoic acid through a nucleophilic aromatic substitution reaction with furfurylamine.[7]
Rationale for Experimental Choices:
-
Furfurylamine: This primary amine acts as a nucleophile, displacing one of the chlorine atoms on the benzene ring. The electron-withdrawing nature of the carboxylic acid and sulfonamide groups activates the ring towards nucleophilic attack.
A versatile method for creating libraries of novel carbonic anhydrase inhibitors involves the formation of an amide bond at the carboxylic acid position of the sulfamoylbenzoic acid scaffold.[8] This can be achieved through various coupling methods, with the conversion to an acid chloride being a common and efficient approach.[9]
Rationale for Experimental Choices:
-
Thionyl Chloride (SOCl₂): This reagent efficiently converts the relatively unreactive carboxylic acid into a highly reactive acid chloride. This "activation" step is crucial for facilitating the subsequent reaction with a wide range of amines.
-
Primary/Secondary Amines: The diversity of commercially available amines allows for the systematic exploration of the chemical space around the sulfamoylbenzoic acid core, enabling structure-activity relationship (SAR) studies.[10]
Detailed Experimental Protocols
The following protocols are provided as a guide for the laboratory-scale synthesis of key intermediates and final products.
Protocol 1: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid[7][11]
Step A: Chlorosulfonation of 2,4-Dichlorobenzoic Acid
-
To a stirred solution of chlorosulfonic acid (molar ratio of 4-10 equivalents to the starting material), cautiously add 2,4-dichlorobenzoic acid (1 equivalent) in portions, maintaining the temperature below 30°C.
-
Heat the reaction mixture to 135-150°C for 1-6 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or HPLC).
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
The precipitated solid, 2,4-dichloro-5-chlorosulfonylbenzoic acid, is collected by filtration and washed with cold water.
Step B: Ammonolysis of 2,4-Dichloro-5-chlorosulfonylbenzoic Acid
-
Suspend the crude 2,4-dichloro-5-chlorosulfonylbenzoic acid in water and add concentrated aqueous ammonia with cooling to maintain the temperature below 30°C.
-
Stir the mixture until the conversion to the sulfonamide is complete (monitor by TLC or HPLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the crude 2,4-dichloro-5-sulfamoylbenzoic acid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Synthesis of Furosemide[7][12]
-
In a suitable solvent (e.g., an organic solvent), dissolve 2,4-dichloro-5-sulfamoylbenzoic acid (1 equivalent).
-
Add furfurylamine (at least 1 equivalent) and a base (e.g., an alkali metal carbonate or hydroxide).
-
Heat the mixture to reflux and monitor the reaction until completion.
-
After cooling, recover the solvent and excess furfurylamine by distillation under reduced pressure.
-
The resulting crude furosemide can be purified by crystallization from a solvent such as isopropanol, followed by acidification with an acid like glacial acetic acid.
Protocol 3: General Procedure for the Synthesis of Amide Derivatives[8][9]
Step A: Formation of the Acid Chloride
-
To a suspension of 2,4-dichloro-5-sulfamoylbenzoic acid (1 equivalent) in a suitable solvent (e.g., benzene or toluene), add thionyl chloride (e.g., 2-4 equivalents).
-
Heat the mixture at reflux (e.g., 80°C) for 1-2 hours.
-
Cool the reaction mixture and collect the precipitated 2,4-dichloro-5-sulfamoylbenzoyl chloride by filtration. Wash with a non-polar solvent like benzene or hexane and dry under vacuum.
Step B: Amide Coupling
-
Dissolve the desired primary or secondary amine (1-1.2 equivalents) and a non-nucleophilic base such as triethylamine (1-1.5 equivalents) in an anhydrous polar aprotic solvent (e.g., tetrahydrofuran or DMF).
-
Cool the solution in an ice bath (0-10°C).
-
Slowly add the 2,4-dichloro-5-sulfamoylbenzoyl chloride (1 equivalent) to the cooled amine solution with stirring.
-
Allow the reaction to proceed at low temperature or warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Upon completion, the reaction mixture can be worked up by filtering off any precipitated salts (e.g., triethylamine hydrochloride) and concentrating the filtrate.
-
The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.
Quantitative Data and Structure-Activity Relationships
The derivatization of the sulfamoylbenzoic acid scaffold allows for the fine-tuning of inhibitory potency and selectivity against different carbonic anhydrase isoforms. Below is a representative table of inhibition data for a series of benzamide-4-sulfonamides.
Table 1: Carbonic Anhydrase Inhibition Data for a Series of Benzamide-4-sulfonamides [8]
| Compound | R group on Amide | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| 1 | 4-Fluorobenzyl | 334 | 12.3 | 6.7 | 8.9 |
| 2 | 4-Chlorobenzyl | 256 | 10.1 | 5.2 | 7.1 |
| 3 | 4-Bromobenzyl | 188 | 8.9 | 4.5 | 6.3 |
| 4 | 4-Methylbenzyl | 154 | 7.5 | 3.8 | 5.4 |
| 5 | 4-Methoxybenzyl | 123 | 6.1 | 2.9 | 4.1 |
Data presented is illustrative and sourced from the cited literature. Kᵢ represents the inhibition constant.
The data in Table 1 demonstrates that modifications to the amide portion of the molecule can significantly impact inhibitory activity against different carbonic anhydrase isoforms. This highlights the utility of the synthetic protocols described herein for generating compound libraries for SAR studies.
Conclusion
This compound and its analogs are indispensable starting materials in the synthesis of carbonic anhydrase inhibitors. The presence of a carboxylic acid for derivatization and a sulfonamide for zinc binding provides a robust platform for medicinal chemists. The synthetic routes and protocols detailed in this guide offer a practical framework for the preparation of both established drugs like furosemide and novel investigational compounds. By understanding the chemical principles behind these syntheses and applying the detailed methodologies, researchers can efficiently generate and evaluate new generations of carbonic anhydrase inhibitors for a variety of therapeutic applications.
References
-
Bahadur, A., Iqbal, S., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 59, 128520. Available at: [Link]
- Mitsui Toatsu Chemicals Inc. (1983). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. European Patent EP0068239A2.
-
Zahid, S., et al. (2023). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 13(34), 23685-23701. Available at: [Link]
- Jiangsu Tianze Chemical Co Ltd. (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Chinese Patent CN101066943A.
- A kind of preparation method of furosemide. (2016). Chinese Patent CN106117168A.
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Ghorab, M. M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(7), 825-830. Available at: [Link]
-
Kumar, R., et al. (2021). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1200-1210. Available at: [Link]
-
El-Nassan, H. B., et al. (2022). New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. Molecules, 27(18), 5914. Available at: [Link]
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Shaukat, A., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2016, 2479590. Available at: [Link]
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Angeli, A., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences, 21(21), 8345. Available at: [Link]
- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (2015). Chinese Patent CN104672114A.
-
The Role of 2,4-Dichloro-5-sulfamoylbenzoic Acid in Chemical Synthesis. (2026). Available at: [Link]
- Process for the preparation of furosemide. (1998). US Patent US5739361A.
-
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid. Carl ROTH. Available at: [Link]
-
Nocentini, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
- Process for the preparation of furosemide. (2000). European Patent EP0788494B1.
-
Al-Saidi, S. A., & Anaam, H. A. (2020). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. NeuroQuantology, 18(2), 1-7. Available at: [Link]
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- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. US5739361A - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 6. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 10. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amidation of 2-Chloro-4-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the chemical methods for the amidation of 2-chloro-4-sulfamoylbenzoic acid, a critical starting material in the synthesis of numerous pharmacologically active compounds, most notably the diuretic furosemide and its analogs.[1] This document outlines two robust and widely applicable protocols, offering detailed step-by-step procedures, mechanistic insights, and comparative data to aid researchers in selecting the optimal method for their specific synthetic needs.
Introduction: The Significance of 2-Chloro-4-sulfamoylbenzamides
This compound is a key building block in medicinal chemistry. Its derivatization through amidation of the carboxylic acid moiety allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse compound libraries for drug discovery. The resulting N-substituted 2-chloro-4-sulfamoylbenzamides are precursors to compounds with various biological activities. A thorough understanding of the methods for the efficient and selective formation of the amide bond is therefore of paramount importance for researchers in this field.
Method 1: Carbodiimide-Mediated Amide Coupling
This method utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP), to facilitate the formation of the amide bond under mild reaction conditions. This approach is particularly advantageous when working with sensitive substrates.
Scientific Rationale and Mechanistic Insights
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. Moreover, a competing acid-base reaction between the carboxylic acid and the amine forms a non-productive ammonium carboxylate salt. Carbodiimide coupling agents circumvent this issue by activating the carboxylic acid.
The reaction mechanism proceeds through the following key steps:
-
Activation of the Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea.
-
Amide Bond Formation: This attack leads to the formation of the desired amide and a urea byproduct, which is typically soluble in the reaction medium and can be removed during workup.
The addition of HOBt or DMAP can further enhance the reaction efficiency. HOBt reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and racemization (if chiral centers are present). DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate.
Diagram: Carbodiimide-Mediated Amidation Workflow
Caption: General workflow for EDC-mediated amidation.
Detailed Experimental Protocol: EDC/DMAP Coupling
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add the desired primary or secondary amine (1.1 - 1.5 eq).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (2.0 - 3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted 2-chloro-4-sulfamoylbenzamide.
-
Comparative Data for EDC/DMAP Coupling
| Amine | Product | Solvent | Time (h) | Yield (%) | Reference |
| p-Chloroaniline | 2-chloro-5-(N-(4-chlorophenyl)sulfamoyl)benzoic acid derivative | DCM/DMF | 12 | 68 | [2] |
| p-Anisidine | 2-chloro-5-(N-(4-methoxyphenyl)sulfamoyl)benzoic acid derivative | DCM/DMF | 12 | 72 | [2] |
| n-Butylamine | N-butyl-2-chloro-4-sulfamoylbenzamide | DCM/DMF | 12 | Similar to anilines | [2] |
| Morpholine | (2-chloro-4-sulfamoylphenyl)(morpholino)methanone | DCM/DMF | 12 | Similar to anilines | [2] |
| 2,4-Xylidine | 2-chloro-N-(2,4-dimethylphenyl)-4-sulfamoylbenzamide | DCM/DMF | 12 | 47 | [2] |
| N-Methylbenzylamine | N-benzyl-2-chloro-N-methyl-4-sulfamoylbenzamide | DCM/DMF | 12 | 55 | [2] |
Method 2: Acyl Chloride Formation Followed by Amination
This classical two-step approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the reaction with the desired amine. This method is often high-yielding and suitable for a broad range of amines.
Scientific Rationale and Mechanistic Insights
The hydroxyl group of a carboxylic acid is a poor leaving group. Converting it to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine.
The mechanism involves:
-
Acyl Chloride Formation: The carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate. This intermediate then decomposes, releasing sulfur dioxide and hydrogen chloride, to yield the acyl chloride.
-
Nucleophilic Acyl Substitution: The amine attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate.
-
Amide Formation: The tetrahedral intermediate collapses, eliminating a chloride ion and forming the stable amide bond. A base is typically required to neutralize the HCl generated in this step.
Diagram: Acyl Chloride Formation and Amidation
Caption: Two-step amidation via an acyl chloride intermediate.
Detailed Experimental Protocol: Thionyl Chloride Method
Step 1: Formation of 2-Chloro-4-sulfamoylbenzoyl chloride
-
Reaction Setup:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Add this compound (1.0 eq) to the flask.
-
Carefully add an excess of thionyl chloride (SOCl₂) (2.0 - 5.0 eq). A co-solvent such as toluene can also be used.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, or until the evolution of gas ceases.
-
-
Isolation of Acyl Chloride:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The crude 2-chloro-4-sulfamoylbenzoyl chloride is often used in the next step without further purification.
-
Step 2: Amidation
-
Reaction Setup:
-
In a separate flask, dissolve the desired primary or secondary amine (1.0 - 1.2 eq) and a base such as triethylamine or pyridine (1.5 - 2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate).
-
Cool the amine solution to 0 °C in an ice bath.
-
-
Reaction:
-
Dissolve the crude acyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
-
Comparative Data for the Acyl Chloride Method
While specific yield data for a wide range of amines with this compound via the acyl chloride method is not extensively tabulated in a single source, this method is generally known to provide good to excellent yields (typically >80%) for a variety of primary and secondary amines. The choice of base and solvent can be optimized to improve yields for specific substrates.
Selection of Method: Key Considerations
| Feature | Carbodiimide Coupling (EDC) | Acyl Chloride Method (SOCl₂) |
| Reaction Conditions | Mild (0 °C to room temperature) | Harsher (reflux in SOCl₂) |
| Substrate Scope | Excellent for sensitive substrates | Broad, but may not be suitable for acid-sensitive functional groups |
| Reagents | EDC, HOBt/DMAP (solid, easier to handle) | Thionyl chloride (corrosive, fuming liquid) |
| Byproducts | Water-soluble urea | SO₂ and HCl (gaseous, require trapping) |
| Number of Steps | One-pot procedure | Two distinct steps |
| Typical Yields | Good to excellent | Good to excellent |
Expert Recommendation: For substrates with sensitive functional groups or when mild conditions are paramount, the carbodiimide-mediated coupling is the preferred method. For robust, scalable syntheses where the substrate can tolerate harsher conditions, the acyl chloride method is a reliable and often higher-yielding alternative.
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling thionyl chloride, which is corrosive and releases toxic gases upon reaction with moisture.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Carbodiimides can be sensitizers; avoid inhalation and skin contact.
-
Quench reactions involving thionyl chloride carefully, as the quenching process can be exothermic.
Conclusion
The amidation of this compound is a fundamental transformation in the synthesis of valuable pharmaceutical compounds. Both the carbodiimide-mediated coupling and the acyl chloride method offer effective and reliable routes to the desired N-substituted benzamides. The choice between these methods should be guided by the specific characteristics of the amine substrate, the presence of other functional groups, and the desired scale of the reaction. By understanding the underlying mechanisms and following the detailed protocols provided in these application notes, researchers can confidently and efficiently synthesize a diverse range of 2-chloro-4-sulfamoylbenzamide derivatives for their drug discovery and development programs.
References
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). National Institutes of Health. [Link]
-
FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. [Link]
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468-34475. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). National Institutes of Health. [Link]
Sources
- 1. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 2-Chloro-4-sulfamoylbenzoic Acid with Primary and Secondary Amines
Introduction: Strategic Importance in Medicinal Chemistry
2-Chloro-4-sulfamoylbenzoic acid is a pivotal starting material in the synthesis of a multitude of pharmacologically active compounds. Its structural architecture, featuring a carboxylic acid, a sulfonamide, and an activated chloro-leaving group, makes it an exceptionally versatile scaffold. The reaction of this molecule with primary and secondary amines via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone transformation in drug discovery. This reaction paves the way for the creation of diverse chemical libraries with a wide array of biological activities, including but not limited to diuretic, anti-inflammatory, anti-cancer, and anti-diabetic agents[1]. For instance, a derivative, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, has been identified as a potent inhibitor of h-NTPDase8, an enzyme implicated in various pathological conditions[1]. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the reaction of this compound with primary and secondary amines, offering detailed protocols, mechanistic insights, and practical guidance.
Mechanistic Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The reaction proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism, a two-step addition-elimination process. The aromatic ring of this compound is rendered electron-deficient by the presence of two powerful electron-withdrawing groups: the carboxylic acid (-COOH) and the sulfonamide (-SO₂NH₂). These groups, positioned ortho and para to the chlorine atom, are crucial for activating the ring towards nucleophilic attack.
The mechanism unfolds as follows:
-
Nucleophilic Attack: The amine, acting as the nucleophile, attacks the carbon atom bearing the chlorine. This initial step is typically the rate-determining step of the reaction. The attack results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized and stabilized by the resonance effects of the ortho-carboxylic acid and para-sulfonamide groups. This stabilization is key to the feasibility of the SNAr reaction.
-
Elimination and Aromaticity Restoration: In the final, rapid step, the chlorine atom is expelled as a chloride ion, and the aromaticity of the ring is restored, yielding the N-substituted 2-amino-4-sulfamoylbenzoic acid product.
Recent studies suggest that for some SNAr reactions, the mechanism may be more concerted than a discrete two-step process, but the addition-elimination model remains a valuable framework for understanding the reaction's dynamics.
Figure 1: General workflow of the SNAr reaction.
Factors Influencing Reaction Success
The efficiency of the amination of this compound is governed by several critical parameters:
-
Nature of the Amine: The nucleophilicity of the amine is a primary determinant of the reaction rate.
-
Primary vs. Secondary Amines: Generally, primary amines are more reactive than secondary amines due to reduced steric hindrance around the nitrogen atom.
-
Aliphatic vs. Aromatic Amines: Aliphatic amines are more basic and typically more nucleophilic than aromatic amines, leading to faster reactions. The lone pair of electrons on the nitrogen of aromatic amines is delocalized into the aromatic ring, reducing its availability for nucleophilic attack.
-
Steric Hindrance: Highly branched or bulky amines, both primary and secondary, will react more slowly due to steric hindrance impeding their approach to the electrophilic carbon.
-
-
Role of the Base: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice of base can significantly impact the reaction's outcome.
-
Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used and are effective in many cases.
-
Organic Bases: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIEA) are also frequently employed, particularly when a non-aqueous, homogeneous reaction medium is desired. The choice between an inorganic and organic base often depends on the solubility of the reactants and the desired reaction temperature.
-
-
Solvent Selection: Polar aprotic solvents are the preferred medium for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and do not protonate the amine nucleophile.
-
Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices.
-
Alternative Solvents: In some cases, the reaction can be driven in lower boiling point solvents like ethanol or even water, especially with highly reactive amines, though this may require elevated temperatures and pressure.
-
-
Reaction Temperature: The reaction rate is highly dependent on temperature. While some highly reactive primary amines may react at or near room temperature, most reactions require heating to achieve a reasonable rate. A typical temperature range is between 80 °C and 150 °C. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and temperature.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the reaction of this compound with a model primary and secondary amine.
Protocol 1: Reaction with a Primary Amine (Furfurylamine)
This protocol details the synthesis of 2-((furan-2-ylmethyl)amino)-4-sulfamoylbenzoic acid, a close analog to the diuretic furosemide.
Materials:
-
This compound
-
Furfurylamine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and DMF.
-
Addition of Amine: While stirring the suspension, add furfurylamine (1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain this temperature, with stirring, for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Acidify the aqueous mixture to a pH of 2-3 with 1M HCl to precipitate the product.
-
Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Reaction with a Secondary Amine (Morpholine)
This protocol outlines the synthesis of 2-(morpholino)-4-sulfamoylbenzoic acid.
Materials:
-
This compound
-
Morpholine
-
Triethylamine (TEA)
-
N-methyl-2-pyrrolidone (NMP)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a sealed reaction vessel suitable for heating, combine this compound (1.0 eq.) and NMP.
-
Addition of Reagents: Add triethylamine (2.5 eq.) followed by morpholine (1.5 eq.) to the mixture at room temperature.
-
Reaction: Securely seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours. The higher temperature and longer reaction time are often necessary for less nucleophilic secondary amines. Monitor the reaction progress by LC-MS.
-
Workup:
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Acidify the solution to pH 2-3 with 1M HCl to precipitate the product.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.
-
-
Drying: Dry the final product under high vacuum.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and expected outcomes for the amination of this compound with various primary and secondary amines, based on literature for analogous compounds.
| Amine Type | Example Amine | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield |
| Primary (Aliphatic) | n-Butylamine | K₂CO₃ | DMF | 90-110 | 4-6 | Good to Excellent |
| Primary (Aromatic) | Aniline | K₂CO₃ | NMP | 120-140 | 8-16 | Moderate to Good |
| Secondary (Aliphatic) | Diethylamine | TEA | DMSO | 110-130 | 12-24 | Moderate |
| Secondary (Heterocyclic) | Piperidine | K₂CO₃ | DMF | 100-120 | 6-12 | Good |
| Sterically Hindered | tert-Butylamine | Cs₂CO₃ | NMP | 140-160 | 24-48 | Low to Moderate |
Troubleshooting and Field-Proven Insights
Even with optimized protocols, challenges can arise. Below is a troubleshooting guide based on common issues encountered in the SNAr amination of polyfunctionalized aryl chlorides.
Figure 2: Troubleshooting workflow for low reaction conversion.
Expert Insights:
-
Incomplete Reaction: If the reaction stalls, a primary consideration should be the reaction temperature. For less reactive amines, particularly secondary or aromatic ones, temperatures up to 150 °C may be necessary. In such cases, using a high-boiling point solvent like NMP or DMSO in a sealed vessel is advantageous.
-
Side Reactions: The presence of the carboxylic acid group can potentially lead to amide formation with the amine, especially if coupling agents are inadvertently present or if the reaction is run at very high temperatures for extended periods. However, under the typical SNAr conditions, the amination at the chloro-position is significantly more favorable. If amide formation is a concern, protecting the carboxylic acid as an ester prior to the SNAr reaction can be considered, followed by a final hydrolysis step.
-
Purification Challenges: The products, being amino acids, are amphoteric and may be soluble in both acidic and basic aqueous solutions. During workup, careful adjustment of the pH to the isoelectric point of the product is crucial for efficient precipitation. If the product is highly soluble or forms an oil, extraction with an organic solvent like ethyl acetate followed by column chromatography is the recommended purification method.
-
Monitoring the Reaction: Due to the polar nature of the starting material and product, standard silica gel TLC can sometimes be challenging. Using a more polar mobile phase (e.g., with a small percentage of acetic acid or methanol) can improve separation. LC-MS is the preferred method for accurate monitoring of these reactions.
Conclusion
The nucleophilic aromatic substitution of this compound with primary and secondary amines is a robust and versatile reaction for the synthesis of a wide range of biologically relevant molecules. By carefully selecting the amine, base, solvent, and reaction temperature, researchers can efficiently generate diverse libraries of N-substituted 2-amino-4-sulfamoylbenzoic acid derivatives. The protocols and insights provided in this application note serve as a comprehensive guide to successfully navigate this important transformation in the pursuit of novel therapeutic agents.
References
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). National Institutes of Health (NIH). [Link]
-
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (2021). PubMed. [Link]
-
Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. (2007). National Institutes of Health (NIH). [Link]
- Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (1975).
-
Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). National Institutes of Health (NIH). [Link]
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Application Notes & Protocols: 2-Chloro-4-sulfamoylbenzoic Acid as a Cornerstone Building Block in Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of 2-Chloro-4-sulfamoylbenzoic acid and its closely related analogue, 2,4-dichloro-5-sulfamoylbenzoic acid, as pivotal building blocks in modern medicinal chemistry. We dissect the molecule's inherent reactivity, detailing how its distinct functional groups—the carboxylic acid, the sulfonamide, and the halogenated aromatic ring—can be strategically manipulated to generate diverse libraries of bioactive compounds. Through detailed case studies, including the industrial synthesis of the potent diuretic Furosemide, and protocols for derivatization, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained, and all protocols are designed to be self-validating through clear procedural steps and characterization checkpoints.
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. This compound and its precursors are exemplary scaffolds, valued for a unique convergence of reactive sites within a single, stable structure.[1]
-
The Carboxylic Acid: Provides a key acidic handle for forming ionic bonds with biological targets, such as basic amino acid residues in enzyme active sites. It also serves as a versatile anchor for derivatization into esters and amides, enabling prodrug strategies and modulation of physicochemical properties.[2]
-
The Sulfonamide Group: A renowned pharmacophore, the sulfonamide moiety is present in a wide array of therapeutic agents, including diuretics, antibacterials, and anticancer drugs.[3][4][5] Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metallic cofactors in enzymes (e.g., the zinc ion in carbonic anhydrases), makes it a privileged functional group in drug design.[6]
-
The Halogenated Aromatic Ring: The presence of an electron-withdrawing sulfonamide group and a second chlorine atom (as in the common precursor 2,4-dichloro-5-sulfamoylbenzoic acid) activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the strategic introduction of various amine-containing fragments, a cornerstone reaction in the synthesis of drugs like Furosemide.[7][8]
This guide will illuminate how these features are exploited in practical synthesis and provide robust protocols for laboratory application.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the molecule's properties is essential for designing successful synthetic routes. The key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid (also known as Lasamide), is often the direct precursor in many synthetic applications.[1][9]
| Property | Value |
| Chemical Name | 2,4-dichloro-5-sulfamoylbenzoic acid |
| Synonyms | Lasamide |
| CAS Number | 2736-23-4 |
| Molecular Formula | C₇H₅Cl₂NO₄S |
| Molecular Weight | 270.09 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approx. 245-250 °C (decomposes) |
| Solubility | Sparingly soluble in water; soluble in alcohols, acetone, and aqueous alkaline solutions. |
Reactivity Centers and Their Strategic Manipulation
The molecule's utility stems from the differential reactivity of its functional groups, allowing for selective transformations.
Caption: Reactivity map of the 2,4-dichloro-5-sulfamoylbenzoic acid scaffold.
-
Carboxylic Acid Transformations: This group is readily converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10] The resulting acyl chloride is a highly versatile intermediate for forming amide or ester linkages with a wide range of nucleophiles (alcohols, amines), enabling the creation of large compound libraries.
-
Sulfonamide Derivatization: The sulfonamide nitrogen can be alkylated or arylated, though this typically requires harsher conditions. More commonly, the primary sulfonamide itself is the desired pharmacophore. In drug design, this group is known to confer a wide range of biological activities, from antibacterial to anticancer and antidiabetic properties.[3][11]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is susceptible to displacement by nucleophiles, most notably amines. This reactivity is significantly enhanced by the strong electron-withdrawing effects of the adjacent carboxylic acid and the para-sulfonamide group. This specific reaction is the linchpin in the synthesis of furosemide and related anthranilic acid derivatives.[7][8]
Application Case Study: The Total Synthesis of Furosemide
Furosemide is a powerful loop diuretic on the World Health Organization's List of Essential Medicines.[12] Its synthesis is a classic example of leveraging the reactivity of the 2,4-dichloro-5-sulfamoylbenzoic acid scaffold.[9][13]
Synthetic Workflow Overview
The most common industrial route starts with 2,4-dichlorobenzoic acid.
Caption: Industrial synthesis pathway for Furosemide.
Causality of the Process:
-
Chlorosulfonation: The initial electrophilic aromatic substitution with chlorosulfonic acid installs the sulfonyl chloride group. It is directed to the position para to the activating chlorine and meta to the deactivating carboxylic acid.
-
Ammonolysis: The highly reactive sulfonyl chloride is readily converted to the stable primary sulfonamide by reaction with ammonia. This step establishes the key pharmacophore.
-
SNAr Condensation: This is the final and crucial C-N bond-forming step. Furfurylamine acts as a nucleophile, displacing the chlorine atom at the C2 position. This reaction proceeds efficiently because the aromatic ring is highly electron-deficient, stabilizing the negatively charged Meisenheimer complex intermediate. The reaction typically requires heat and often a base to neutralize the HCl byproduct. Yields for this step were historically low (35-50%) but have been optimized.[7][8]
Experimental Protocols for Laboratory Synthesis
The following protocols are designed for laboratory-scale synthesis and include checkpoints for validation. Safety Precaution: These procedures involve corrosive and hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Protocol 1: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid (Lasamide)
This two-step protocol starts from commercially available 2,4-dichlorobenzoic acid.[9][13]
Step A: Chlorosulfonation of 2,4-Dichlorobenzoic Acid
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place 2,4-dichlorobenzoic acid (1.0 eq).
-
Reaction: Cool the flask in an ice bath. Slowly add chlorosulfonic acid (approx. 4-5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10-15 °C.
-
Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 70-80 °C. Maintain this temperature for 2-4 hours. The reaction progress can be monitored by taking small aliquots, quenching them carefully in ice water, and analyzing by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice with vigorous stirring. The product, 2,4-dichloro-5-chlorosulfonylbenzoic acid, will precipitate as a white solid.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove residual acid, and dry under vacuum. This intermediate is often used directly in the next step without further purification.
Step B: Ammonolysis to form Lasamide
-
Setup: In a separate flask, prepare a concentrated solution of aqueous ammonia (approx. 10-15 eq) and cool it in an ice-salt bath to below 5 °C.
-
Reaction: Slowly add the crude 2,4-dichloro-5-chlorosulfonylbenzoic acid from Step A in portions to the cold ammonia solution, maintaining the temperature below 10 °C.
-
Stirring: Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature.
-
Acidification & Isolation: Cool the mixture again in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. The product, 2,4-dichloro-5-sulfamoylbenzoic acid, will precipitate.
-
Purification: Filter the white solid, wash with cold water, and recrystallize from ethanol or an ethanol/water mixture to obtain the purified product.
-
Validation: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point).
Protocol 2: General Procedure for Derivatization via Acid Chloride
This protocol describes the conversion of the carboxylic acid to an amide, a common strategy for library synthesis.[10]
-
Acid Chloride Formation: Suspend 2,4-dichloro-5-sulfamoylbenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, 5-10 eq). Add a catalytic amount of DMF (1-2 drops). Heat the mixture under reflux for 1-2 hours until the solution becomes clear.
-
Reagent Removal: Cool the mixture and remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride can be used directly.
-
Amidation: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF, DCM). Cool the solution in an ice bath.
-
Nucleophile Addition: Add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent dropwise.
-
Reaction & Work-up: Allow the reaction to stir at room temperature for 2-12 hours. Monitor by TLC. Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by column chromatography or recrystallization. Characterize the final compound by NMR, MS, and IR to confirm its structure.
Broader Applications in Drug Discovery
The this compound scaffold is not limited to diuretics. Its derivatives have shown promise in a variety of therapeutic areas.
-
Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a classic inhibitor of carbonic anhydrases (CAs), enzymes implicated in glaucoma and certain types of cancer.[6] By modifying the scaffold, researchers have developed potent and selective inhibitors of tumor-associated CA isoforms IX and XII.[6]
-
Antidiabetic Agents: Novel derivatives have been synthesized and shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[14] Inhibition of these enzymes can help control postprandial hyperglycemia, making this scaffold a promising starting point for new antidiabetic drugs.[14]
-
Antihypertensive Agents: Beyond diuresis, related sulfamoylbenzoic acid derivatives have been developed as powerful hypotensive agents with reduced diuretic side effects.[10]
-
NTPDase Inhibitors: Derivatives have been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (NTPDases), which are involved in pathological conditions like thrombosis, inflammation, and cancer.[11]
Library Synthesis for Lead Discovery
The scaffold is ideally suited for combinatorial chemistry. A common workflow involves creating a diverse library by reacting the core molecule with various amines.
Caption: Workflow for generating and screening a library of drug candidates.
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2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (2018). PubMed. Retrieved January 29, 2026, from [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry. Retrieved January 29, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of 2-Chloro-4-sulfamoylbenzoic Acid Derivatives
Introduction: The Versatility of the Sulfamoylbenzoic Acid Scaffold
The 2-chloro-4-sulfamoylbenzoic acid core is a highly valued scaffold in medicinal chemistry and drug development. Its rigid, substituted benzene ring presents three distinct functional groups—a carboxylic acid, a sulfonamide, and a chloro group—each offering a vector for chemical modification. This structural arrangement is the cornerstone of many potent therapeutic agents, most notably the loop diuretics.[1][2]
The quintessential example is Furosemide, a powerful diuretic synthesized from a related precursor, which acts by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle.[3][4] The success of Furosemide, first synthesized in the early 1960s, spurred extensive research into derivatives of this scaffold, leading to the discovery of compounds with a wide range of biological activities, including enzyme inhibition and anticancer properties.[1][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic protocols for creating novel derivatives of this compound. The focus is on explaining the causality behind experimental choices, ensuring methodological robustness, and grounding all protocols in authoritative scientific literature.
Core Synthetic Pathways and Strategic Considerations
Derivatization of the this compound scaffold is primarily achieved through modifications at two key functional groups: the carboxylic acid (position 1) and the sulfonamide (position 4). The reactivity of the chloro group at position 2 also allows for nucleophilic aromatic substitution, as seen in the synthesis of Furosemide.[3][7]
-
Sulfonamide Modification (N-Substitution): The most common strategy begins not with this compound itself, but with its sulfonyl chloride precursor. This highly reactive intermediate can be treated with a diverse array of primary or secondary amines to generate a library of N-substituted sulfonamides. This approach allows for fine-tuning of steric and electronic properties to modulate biological activity.[5][6]
-
Carboxylic Acid Modification (Amidation & Esterification): The carboxylic acid group is readily converted into amides or esters. Amide formation is particularly prevalent in drug discovery as it introduces a stable, hydrogen-bonding moiety. This is typically achieved either by converting the carboxylic acid to a more reactive acyl chloride or by using modern peptide coupling reagents for a direct, one-pot reaction with an amine.[6][8]
The general workflow for creating derivatives involves a multi-step synthesis that begins with a commercially available substituted benzoic acid.
Caption: General workflow for synthesizing derivatives.
Synthesis of Key Intermediates: The Foundation
The creation of a diverse library of derivatives hinges on the successful synthesis of key reactive intermediates. The foundational step is often the chlorosulfonation of a substituted benzoic acid.
Protocol 3.1: Synthesis of 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid
This protocol describes the electrophilic aromatic substitution reaction to install the sulfonyl chloride group onto the benzene ring. This intermediate is a crucial precursor for Furosemide and related compounds.[3][9][10]
Causality: Chlorosulfonic acid serves as both the reagent and the solvent. The reaction is driven by the strong electron-withdrawing nature of the two chloro- and the carboxyl- groups on the benzoic acid ring, which directs the incoming electrophile (-SO2Cl) to the 5-position. The use of a catalyst like sodium sulfate and a high-boiling solvent like N-methylpyrrolidone (NMP) can improve yields and reaction control in industrial settings.[9][10]
Step-by-Step Protocol:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize the HCl gas byproduct.
-
Reagents: Cautiously add 2,4-dichlorobenzoic acid (1.0 eq) to an excess of chlorosulfonic acid (approx. 5.0 eq) at 0-5 °C (ice bath).
-
Reaction: Slowly warm the mixture to room temperature and then heat to 60-80°C (or up to 140-145°C depending on the specific literature method) for 2-6 hours.[10][11] Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.
-
Drying: Dry the resulting white solid, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, under vacuum. This intermediate is often used in the next step without further purification.
Protocol 3.2: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid
This step involves the conversion of the highly reactive sulfonyl chloride to the corresponding primary sulfonamide through ammonolysis.
Causality: The sulfonyl chloride is a potent electrophile. Ammonia (NH3) acts as the nucleophile, attacking the sulfur atom and displacing the chloride ion. An excess of ammonia is used to drive the reaction to completion and to neutralize the HCl generated.[9][12]
Step-by-Step Protocol:
-
Setup: In a fume hood, cool a flask containing concentrated aqueous ammonia (ammonium hydroxide) in an ice bath to 0-5 °C.
-
Addition: Add the 2,4-dichloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) from Protocol 3.1 portion-wise to the cold ammonia solution with constant stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Acidification: Cool the reaction mixture again in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2. The product will precipitate out of the solution.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water if necessary.[9]
Derivatization at the Carboxylic Acid Moiety: Amide Coupling
The carboxylic acid is a versatile handle for introducing a wide range of functionalities, most commonly through amide bond formation. Two primary methods are employed: activation via an acyl chloride intermediate or direct coupling using modern reagents.
Protocol 4.1: Amide Synthesis via Acyl Chloride Intermediate
This classic two-step method is robust and effective, particularly for less reactive amines.
Causality: Thionyl chloride (SOCl2) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. This intermediate readily reacts with a nucleophilic amine to form the stable amide bond. A base, such as triethylamine or pyridine, is required to scavenge the HCl produced during the reaction.[8]
Step-by-Step Protocol:
-
Acyl Chloride Formation: In a fume hood, suspend the this compound derivative (1.0 eq) in an excess of thionyl chloride. Add a catalytic amount of DMF. Reflux the mixture for 1-2 hours until the solid dissolves and gas evolution ceases.
-
Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often a solid or oil and is used immediately.
-
Amidation: Dissolve the crude acyl chloride in an aprotic solvent (e.g., DCM, THF). Cool the solution to 0 °C.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base like triethylamine (2.0 eq) dropwise.
-
Reaction & Work-up: Allow the reaction to warm to room temperature and stir overnight. Upon completion, dilute with DCM, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the product by column chromatography or recrystallization.
Protocol 4.2: Direct Amide Coupling with Carbodiimide Reagents
This one-pot method is milder and often preferred for sensitive substrates. It avoids the harsh conditions of acyl chloride formation.
Causality: Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6][8] This intermediate is then rapidly attacked by the amine to form the amide bond. The addition of an auxiliary nucleophile like 4-Dimethylaminopyridine (DMAP) can catalyze the reaction.[6]
Caption: Workflow for direct amide coupling.
Step-by-Step Protocol:
-
Setup: Dissolve the this compound derivative (1.0 eq), the desired amine (1.1 eq), and catalytic DMAP (0.1 eq) in an anhydrous aprotic solvent like DCM or DMF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise. If the amine is used as a hydrochloride salt, add a base like DIPEA (2.2 eq).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Acyl Chloride Method | Carbodiimide Coupling Method |
| Activation Reagent | Thionyl chloride, Oxalyl chloride | EDC, DCC, DIC |
| Key Intermediate | Acyl chloride | O-acylisourea |
| Conditions | Harsher (reflux in SOCl₂) | Milder (0 °C to RT) |
| Byproducts | HCl, SO₂ | Water-soluble urea (EDC), Insoluble DCU (DCC) |
| Best For | Robust, simple amines | Sensitive/complex substrates, peptide synthesis |
| Reference | [8] | [6][8] |
Case Study: Multi-Step Synthesis of Furosemide
The synthesis of Furosemide is a perfect illustration of combining these protocols. It involves chlorosulfonation, ammonolysis, and a final nucleophilic aromatic substitution.[3][7][13]
Caption: Synthetic pathway for Furosemide.
Protocol:
-
Step 1: Chlorosulfonation. Synthesize 2,4-dichloro-5-(chlorosulfonyl)benzoic acid from 2,4-dichlorobenzoic acid as described in Protocol 3.1 .
-
Step 2: Ammonolysis. Convert the resulting sulfonyl chloride into 2,4-dichloro-5-sulfamoylbenzoic acid as detailed in Protocol 3.2 .
-
Step 3: Nucleophilic Aromatic Substitution.
-
Causality: The chloro group at position 2 is activated towards nucleophilic attack by the strong electron-withdrawing effects of the adjacent carboxylic acid and the sulfamoyl group at the para position. Furfurylamine acts as the nucleophile, displacing the chloride.
-
Procedure: In a sealed vessel, heat a mixture of 2,4-dichloro-5-sulfamoylbenzoic acid (1.0 eq) and an excess of furfurylamine (2.0-3.0 eq), either neat or in a high-boiling solvent, at 90-100 °C for several hours.
-
Work-up: After cooling, the reaction mixture is acidified with HCl to precipitate the product. The crude Furosemide is collected by filtration, washed with water, and purified by recrystallization.[3]
-
Characterization of Synthesized Derivatives
The identity, structure, and purity of all synthesized compounds must be rigorously confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to monitor reaction progress.[7][14]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected mass of the synthesized derivative.[7][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise structure of the molecule, confirming that the desired transformations have occurred at the correct positions.
-
Melting Point: A simple and effective way to assess the purity of a crystalline solid product. A sharp melting point range is indicative of high purity.[16]
Safety and Handling Precautions
Many reagents used in these protocols are hazardous and must be handled with appropriate safety measures.
-
Corrosive Reagents: Chlorosulfonic acid and thionyl chloride are extremely corrosive and react violently with water.[11] Always handle them in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[17][18][19]
-
Ventilation: Reactions that produce toxic gases, such as HCl and SO₂, must be performed in a well-ventilated fume hood.[20][21]
-
Handling Solids: Avoid creating and inhaling dust from solid reagents and products, as they can be irritants or sensitizers.[18][22]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench reactive reagents carefully before disposal.
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- 22. spectrumchemical.com [spectrumchemical.com]
Application Notes & Protocols: Catalytic Methods for the Synthesis of 2-Chloro-4-sulfamoylbenzoic Acid Analogues
Abstract
This guide provides a comprehensive overview of modern catalytic strategies for the synthesis of 2-Chloro-4-sulfamoylbenzoic acid and its analogues, key intermediates in the development of pharmacologically active compounds, most notably loop diuretics such as furosemide.[1][2] We move beyond classical stoichiometric methods to explore the nuances of advanced catalytic systems that offer enhanced efficiency, functional group tolerance, and atom economy. This document details catalytic C-S bond formation for direct sulfamoylation and C-N bond formation for late-stage diversification, providing researchers, scientists, and drug development professionals with both the theoretical underpinning and practical protocols necessary for implementation.
Introduction: The Significance of the Sulfamoylbenzoic Acid Scaffold
The this compound core is a privileged scaffold in medicinal chemistry. Its most prominent derivative, Furosemide, has been a cornerstone in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease for decades.[2][3] The efficacy of these molecules stems from their ability to inhibit the sodium-potassium-chloride cotransporter in the thick ascending loop of Henle, leading to potent diuresis.[2] The development of new analogues is driven by the search for compounds with improved pharmacokinetic profiles, enhanced efficacy, or novel therapeutic applications, such as targeting neuroinflammation in Alzheimer's disease.[4]
Traditional synthetic routes, often commencing from 2,4-dichlorobenzoic acid, rely on harsh reagents like chlorosulfonic acid followed by amination.[2][5][6] While effective, these methods can suffer from limited substrate scope, poor functional group compatibility, and the generation of significant chemical waste. Modern transition-metal catalysis provides elegant solutions to these challenges, enabling milder reaction conditions and a modular approach to analogue synthesis.
Strategic Disconnections & Modern Catalytic Approaches
The synthesis of diverse analogues can be approached through two primary catalytic disconnections: the formation of the C-S bond to install the sulfamoyl group, or the formation of the C-N bond to append various amine functionalities to a pre-functionalized core.
2.1. Catalytic C-S Bond Formation: Direct Sulfonamide Synthesis
The direct and catalytic installation of a sulfamoyl group onto an aromatic ring represents a highly atom-economical approach. Copper-catalyzed multicomponent reactions have emerged as a powerful tool for this transformation. These methods allow for the convergent synthesis of sulfonamides from readily available building blocks.
A notable strategy involves the copper(II)-catalyzed three-component coupling of an aryl boronic acid, an amine, and a sulfur dioxide surrogate such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[7][8] This approach bypasses the need for pre-functionalized sulfonyl chlorides, combining two of the largest available monomer sets in discovery chemistry.[7] The reaction demonstrates broad tolerance for various functional groups on both the boronic acid and amine coupling partners.[8][9]
Causality Behind Component Choices:
-
Copper(II) Catalyst: Copper's versatile redox chemistry and its ability to mediate coupling between aryl boronic acids and heteroatom nucleophiles are key.[8][10] It facilitates the formation of an arylsulfinate intermediate from the boronic acid and SO₂.
-
Aryl Boronic Acids: These substrates are generally stable, commercially abundant, and exhibit high functional group tolerance, making them ideal for library synthesis.
-
DABSO: This stable, crystalline solid serves as a safe and convenient source of sulfur dioxide, avoiding the handling of gaseous SO₂.[7]
2.2. Catalytic C-N Bond Formation: Late-Stage Diversification via Buchwald-Hartwig Amination
For generating a library of analogues from a common intermediate, Palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, is an unparalleled method.[11][12] This reaction is exceptionally versatile for coupling aryl halides (including chlorides) with a vast array of primary and secondary amines. In the context of our target scaffold, one would start with an intermediate like 2,4-dichloro-5-sulfamoylbenzoic acid and selectively substitute the chlorine at the 2-position with various amines.
Mechanism & Rationale for Catalyst System: The success of the Buchwald-Hartwig amination hinges on a catalyst system that can efficiently navigate the Pd(0)/Pd(II) catalytic cycle.
-
Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that are reduced in situ to the active Pd(0) species.
-
Bulky, Electron-Rich Phosphine Ligands: This is the most critical component. Ligands like Josiphos (CyPFtBu) or dialkylbiarylphosphines (e.g., BrettPhos, GPhos) are essential.[13][14] Their large steric bulk promotes the formation of a monoligated Pd(0) complex, which is highly reactive in the oxidative addition step with the aryl chloride.[15] Their strong electron-donating ability facilitates the final, often rate-limiting, reductive elimination step to release the aminated product and regenerate the Pd(0) catalyst.[14]
-
Base: A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, forming the active nucleophile and preventing catalyst inhibition.[16]
2.3. Emerging Strategies: C-H Bond Functionalization
A frontier approach involves the direct functionalization of C-H bonds, which obviates the need for pre-installed halide or boronic acid handles.[17][18] Rhodium(III) and Iridium-catalyzed reactions, using the carboxylic acid group as an ortho-directing group, have shown promise for the selective alkylation, alkenylation, or arylation of benzoic acids.[19][20][21][22] While direct C-H sulfamoylation of this specific scaffold is still a developing area, these methods point towards future synthetic routes with maximum step-economy.
Data Presentation: Comparison of Catalytic Systems
| Method | Catalyst / Ligand | Key Substrates | Typical Conditions | Advantages | Representative Yields | References |
| Cu-Catalyzed Sulfamoylation | Cu(OAc)₂ | Aryl Boronic Acids, Amines, DABSO | O₂, 80-100 °C, Dioxane | Convergent, high atom economy, avoids sulfonyl chlorides. | 60-90% | [7][8] |
| Pd-Catalyzed Amination | Pd₂(dba)₃ / Bulky Phosphine Ligand (e.g., Josiphos, GPhos) | Aryl Chlorides, Primary/Secondary Amines | NaOtBu or K₂CO₃, 80-110 °C, Toluene/Dioxane | Broad amine scope, high functional group tolerance, reliable for libraries. | 70-95% | [12][13][14] |
| Rh-Catalyzed C-H Activation | [Cp*RhCl₂]₂ | Benzoic Acids, Alkynes/Alkenes | AgOAc (oxidant), 80-120 °C, MeOH/DCE | No pre-functionalization needed, highly atom-economical. | 55-85% | [19][22] |
Visualization of Synthetic Strategies
General Synthetic Workflow
The following diagram illustrates the two primary catalytic strategies for accessing this compound analogues.
Caption: Workflow for synthesizing target analogues.
Buchwald-Hartwig Amination Catalytic Cycle
This diagram details the key steps in the Palladium-catalyzed C-N bond formation.
Caption: The Pd(0)/Pd(II) cycle for C-N coupling.
Experimental Protocol: Pd-Catalyzed Synthesis of a Furosemide Analogue
This protocol describes a general procedure for the Buchwald-Hartwig amination of 2,4-dichloro-5-sulfamoylbenzoic acid with a representative primary amine.
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Reagents & Materials:
-
2,4-dichloro-5-sulfamoylbenzoic acid (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv, 1 mol%)
-
Josiphos CyPF-tBu ligand (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 equiv)
-
Anhydrous Toluene (or Dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Nitrogen or Argon gas line for inert atmosphere
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloro-5-sulfamoylbenzoic acid (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and the Josiphos ligand (0.02 equiv).
-
Expert Insight: Pre-catalysts and ligands are often air- and moisture-sensitive. Handling them under an inert atmosphere is crucial for catalyst activity and reproducibility. The use of a glovebox is ideal but not strictly necessary if proper Schlenk line techniques are employed.
-
-
Reagent Addition: Add the sodium tert-butoxide (3.0 equiv). Evacuate and backfill the flask with inert gas three times.
-
Expert Insight: Three equivalents of base are used: one to deprotonate the amine, one to deprotonate the carboxylic acid, and a third to neutralize the HCl generated during the reaction.
-
-
Solvent and Nucleophile Addition: Add anhydrous toluene via syringe to create a solution with a concentration of approximately 0.1 M with respect to the starting material. Add the primary amine (1.2 equiv) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture in a pre-heated oil bath to 100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by slowly adding 1 M HCl (aq.) until the pH is ~2-3. This will neutralize the excess base and protonate the product. c. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. d. Wash the organic layer sequentially with water (2x) and brine (1x). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with 1% acetic acid) to yield the desired 2-(alkylamino)-4-chloro-5-sulfamoylbenzoic acid analogue.
Trustworthiness & Troubleshooting
-
Incomplete Conversion: If the reaction stalls, the catalyst may have deactivated. Ensure all reagents and solvents are strictly anhydrous and the system is free of oxygen. An additional charge of catalyst/ligand can sometimes drive the reaction to completion.
-
Side Reactions: A potential side reaction is hydrodehalogenation, where the aryl chloride is reduced. This is often more prevalent with electron-rich aryl chlorides or if there is a source of hydride in the reaction.
-
Low Yields with Certain Amines: Highly hindered or electron-deficient amines can be challenging substrates. For these, increasing the catalyst loading (to 2-5 mol%) or switching to a different ligand system (e.g., a GPhos-type ligand) may be beneficial.[14]
-
Purification Issues: The carboxylic acid and sulfonamide groups can cause streaking on silica gel. Adding a small amount of acetic acid to the chromatography eluent can improve peak shape and separation.
Conclusion
Catalytic methods have revolutionized the synthesis of this compound analogues. Copper-catalyzed multicomponent reactions provide a highly efficient, convergent pathway for C-S bond formation, while Palladium-catalyzed Buchwald-Hartwig amination offers a robust and versatile platform for late-stage C-N bond formation to generate extensive chemical libraries. These advanced protocols provide superior control, milder conditions, and broader substrate scope compared to classical methods, empowering researchers to accelerate the discovery and development of new therapeutic agents.
References
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Title: Copper-catalyzed synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates Source: PubMed URL: [Link]
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Title: Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides Source: ACS Publications URL: [Link]
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Title: Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines Source: Taylor & Francis Online URL: [Link]
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Title: Modern Trends in the Copper-Catalyzed Synthesis of Sulfonamides Source: Organic Chemistry: An Indian Journal URL: [Link]
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Title: Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides Source: SciSpace URL: [Link]
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Title: Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives Source: TSpace (University of Toronto) URL: [Link]
-
Title: Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives Source: PubMed URL: [Link]
-
Title: Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives Source: ChemRxiv URL: [Link]
-
Title: Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study Source: MDPI URL: [Link]
-
Title: Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates Source: Organic-Chemistry.org URL: [Link]
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Title: Loop Diuretics: An Overview of Its History and Evolution Source: The Journal of the Association of Physicians of India URL: [Link]
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Title: FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses Source: Gpatindia URL: [Link]
-
Title: The journey of C–S bond formation from metal catalysis to electrocatalysis Source: RSC Publishing URL: [Link]
-
Title: C–H Bond Functionalization of Benzoic Acid: Catalytic Synthesis of 2-Hydroxy-6H-benzo[c]chromen-6-ones Using (Cp*IrCl2)2 Source: ACS Publications URL: [Link]
-
Title: Recent developments in palladium-catalyzed C–S bond formation Source: RSC Publishing URL: [Link]
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Title: FUROSEMIDE (FRUSEMIDE) Source: NCBI Bookshelf URL: [Link]
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Title: Recent advances in C-S bond formation via C-H bond functionalization and decarboxylation Source: PubMed URL: [Link]
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Title: Recent advances in C–S bond formation via C–H bond functionalization and decarboxylation Source: ResearchGate URL: [Link]
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Title: (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... Source: ResearchGate URL: [Link]
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Title: A Comprehensive Review of the Loop Diuretics: Should Furosemide Be First Line? Source: ResearchGate URL: [Link]
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Title: Photoenzymatic Csp3–Csp3 bond formation via enzyme-templated radical–radical coupling Source: PNAS URL: [Link]
-
Title: Rhodium-catalyzed regiospecific C-H: Ortho -phenylation of benzoic acids with Cu/air as an oxidant Source: ResearchGate URL: [Link]
- Title: Process for preparing 2-chloro-5-sulfamoylbenzoic acids Source: Google Patents URL
-
Title: Ruthenium-Catalyzed C–H Functionalization of Benzoic Acids with Allyl Alcohols: A Controlled Reactivity Switch between C–H Alkenylation and C–H Alkylation Pathways Source: ACS Publications URL: [Link]
-
Title: Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers Source: MDPI URL: [Link]
- Title: Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid Source: Google Patents URL
- Title: PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL BENZOIC ACIDS AND INTERMEDIATES Source: Google Patents URL
-
Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL: [Link]
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Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: Semantic Scholar URL: [Link]
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Title: Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease Source: PubMed URL: [Link]
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Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts Source: ACS Publications URL: [Link]
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Title: Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues Source: NIH National Library of Medicine URL: [Link]
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Title: Palladium Catalyzed Amination of Aryl Chlorides Source: Wiley Analytical Science URL: [Link]
-
Title: Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor Source: NIH National Library of Medicine URL: [Link]
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Title: Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization Source: NIH National Library of Medicine URL: [Link]
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Title: Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: DSpace@MIT URL: [Link]
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Title: A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid Source: Patsnap URL: [Link]
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Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? Source: ResearchGate URL: [Link]
-
Title: Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions Source: NIH National Library of Medicine URL: [Link]
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Application Notes and Protocols: Solid-Phase Synthesis Utilizing 2-Chloro-4-sulfamoylbenzoic Acid as a Versatile Safety-Catch Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the principles and protocols for employing 2-Chloro-4-sulfamoylbenzoic acid as a robust and versatile safety-catch linker in solid-phase organic synthesis (SPOS). This bifunctional scaffold allows for the initial immobilization of a molecular framework via its carboxylic acid moiety, followed by the attachment and subsequent elaboration of a diverse range of building blocks through its sulfonamide functional group. The strategic design of this linker, featuring an activatable sulfonamide bond, facilitates the synthesis of libraries of compounds with a final cleavage step that is both efficient and orthogonal to many standard synthetic transformations. Detailed experimental procedures for resin loading, substrate immobilization, chemical modification, and final product cleavage are presented, underpinned by a discussion of the chemical rationale driving each step.
Introduction: The Strategic Advantage of this compound in SPOS
This compound emerges as a highly strategic linker molecule due to its inherent bifunctionality and the latent reactivity of its sulfonamide group. This molecule can be conceptualized as a "safety-catch" linker, a class of linkers that remain inert throughout the synthetic sequence until a specific activation step is performed, rendering them susceptible to cleavage.[3] In this system, the carboxylic acid provides a reliable anchor point for attachment to hydroxyl-functionalized resins. The sulfonamide nitrogen then serves as a versatile point of attachment for a primary building block, which can be further elaborated upon. The key to this system's utility lies in the stability of the N-acylsulfonamide linkage to both acidic and basic conditions commonly employed in SPOS.[4] This stability is "unlocked" through a targeted activation step, typically N-alkylation, which then permits efficient cleavage and release of the final product.[5]
This application note will detail the protocols for leveraging this compound in a solid-phase synthesis workflow, from initial resin functionalization to the final release of the target molecules.
The Chemical Rationale: A Safety-Catch Approach
The successful implementation of this compound as a linker hinges on a two-stage cleavage strategy. This approach provides an additional layer of orthogonality to the synthetic scheme.
-
Immobilization and Synthesis: The linker is first attached to a hydroxyl-bearing resin, such as Wang resin, via an ester bond. The molecule of interest is then coupled to the sulfonamide nitrogen. The resulting N-acylsulfonamide is stable to a variety of reaction conditions, allowing for a wide range of chemical transformations to be performed on the attached molecule.[6]
-
Activation and Cleavage: Once the synthesis is complete, the sulfonamide nitrogen is "activated," typically through N-alkylation.[7] This transformation alters the electronic properties of the sulfonamide, rendering the acyl group susceptible to nucleophilic attack. The final product is then cleaved from the solid support by treatment with a suitable nucleophile.[4]
The workflow can be visualized as follows:
Figure 2: Workflow for the immobilization of this compound onto Wang resin.
Protocol 2: Acylation of the Resin-Bound Sulfonamide
This protocol details the attachment of the first building block, typically an amine, to the sulfonamide nitrogen.
Rationale: The sulfonamide nitrogen can be acylated using a variety of methods. For peptide synthesis, standard coupling reagents can be used. For other small molecules, conversion of a carboxylic acid to an acid chloride followed by reaction with the resin-bound sulfonamide in the presence of a non-nucleophilic base is effective.
-
Resin Swelling: Swell the linker-loaded resin (1.0 eq) in anhydrous DCM (10 mL/g) for 30 minutes.
-
Acylation Reaction:
-
Method A (for Fmoc-amino acids): In a separate flask, pre-activate the Fmoc-protected amino acid (3.0 eq) with a suitable coupling agent (e.g., HBTU, 3.0 eq) and a base (e.g., DIPEA, 6.0 eq) in DMF. Add this solution to the swollen resin and react for 2-4 hours.
-
Method B (for general carboxylic acids): Convert the carboxylic acid (5.0 eq) to its acid chloride using oxalyl chloride or thionyl chloride. In a separate vessel containing the swollen resin, add a solution of the acid chloride in DCM, followed by a non-nucleophilic base such as pyridine or 2,6-lutidine (5.0 eq). React for 4-6 hours.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
On-Resin Synthesis: The attached molecule can now be further elaborated using standard solid-phase synthesis techniques. For example, in peptide synthesis, the Fmoc group would be removed with 20% piperidine in DMF, followed by subsequent amino acid couplings.
Protocol 3: Activation and Cleavage
This two-step protocol describes the final release of the synthesized molecule from the solid support.
Rationale: The N-H of the N-acylsulfonamide is acidic and can be deprotonated. The resulting anion is a poor nucleophile. N-alkylation removes this acidic proton and introduces an electron-withdrawing group, which activates the acyl group for nucleophilic attack. [3][4]Iodoacetonitrile is an effective alkylating agent for this purpose. [4] Step 1: Activation via N-Alkylation
-
Resin Swelling: Swell the resin-bound final product (1.0 eq) in anhydrous DMF (10 mL/g) for 30 minutes.
-
Alkylation: Add iodoacetonitrile (10 eq) and DBU (5.0 eq) to the resin suspension. Agitate the mixture at room temperature for 4-6 hours. Microwave irradiation can be used to accelerate this step. [7]3. Washing: Drain the reagents and wash the resin thoroughly with DMF (3x), Methanol (3x), and DCM (3x).
Step 2: Nucleophilic Cleavage
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the desired product. For example, to obtain a C-terminal amide, a solution of an amine (e.g., 1 M ammonia in methanol) can be used. To obtain a C-terminal ester, an alkoxide solution (e.g., sodium methoxide in methanol) can be employed.
-
Cleavage Reaction: Add the cleavage cocktail to the activated resin and agitate at room temperature for 12-24 hours. The progress of the cleavage can be monitored by taking small aliquots of the solution and analyzing by LC-MS.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with the cleavage solvent (e.g., methanol) and combine the filtrates.
-
Work-up: Evaporate the solvent from the combined filtrate. The crude product can then be purified by standard techniques such as flash chromatography or preparative HPLC.
Note on Cleavage of Side-Chain Protecting Groups: If acid-labile side-chain protecting groups (e.g., Boc, tBu) were used during the synthesis, a final deprotection step with a reagent such as 95% TFA, 2.5% water, 2.5% TIS may be required after cleavage from the resin.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Loading of Linker | Incomplete reaction; hydrolysis of activated intermediate. | Ensure anhydrous conditions. Increase reaction time or temperature. Use a higher excess of reagents. |
| Incomplete Acylation of Sulfonamide | Steric hindrance; low nucleophilicity of sulfonamide. | Use a more reactive acylating agent (e.g., acid chloride). Increase reaction time and/or temperature. |
| Incomplete Activation (N-Alkylation) | Insufficiently strong base; steric hindrance. | Use a stronger, non-nucleophilic base (e.g., DBU). Consider microwave-assisted alkylation. [7] |
| Low Cleavage Yield | Incomplete activation; insufficiently nucleophilic cleavage reagent. | Ensure complete activation before cleavage. Use a more potent nucleophile or increase the reaction time/temperature. |
Conclusion
This compound is a highly effective and versatile safety-catch linker for solid-phase organic synthesis. Its robust nature during synthetic manipulations, combined with a specific and high-yielding activation and cleavage protocol, makes it an excellent choice for the construction of diverse compound libraries. The protocols outlined in this application note provide a solid foundation for researchers to implement this powerful tool in their synthetic endeavors, enabling the efficient generation of novel chemical entities for a wide range of applications.
References
- Ammazzalorso A, De Filippis B, Giampietro L, Amoroso R (December 2017). "N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry". Chemical Biology & Drug Design. 90 (6): 1094–1105.
- Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330.
- Combs, A. P., Kapoor, T. M., Feng, S., Chen, J. K., DaFonseca, C. J., & Schreiber, S. L. (1996). Protein-tyrosine kinase inhibitors. 2. N-Arylation of sulfonamides on a solid support. Journal of the American Chemical Society, 118(1), 287-288.
- Floyd, C. D., Leblanc, C., & Whittaker, M. (1999). The sulfonamide safety-catch linker. Chemistry & Biology, 6(11), R289-R294.
- García, J., & Nicolás, E. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(9), 2829.
- Hayakawa, K., et al. (2019). Total Synthesis of (–)-Yuzurimine.
- James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(17), 4855-4946.
- Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis.
- Kwan, S. C., & Am Ende, C. W. (2020). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 10(63), 38481-38491.
- Lindsley, C. W., et al. (2000). N-Arylation of Sulfonamides on Solid Supports.
- Mukaiyama, T., & Aoki, H. (2005). N-Alkylation of Phthalimide, Carboxamide, and Sulfonamides By Oxdation–Reduction Condensation Using Di-tert-butyl-1, 4-dihydropyridine-1, 4-dicarboxylate and Triphenylphosphine. Chemistry Letters, 34(12), 1634-1635.
- O'Donnell, C. J. (2011). Solid phase organic synthesis (SPOS): a review of the literature 2008–2009. Tetrahedron, 67(40), 7629-7667.
- Pícha, J., et al. (2007). Resin-bound sulfonyl azides: efficient loading and activation strategy for the preparation of the N-acyl sulfonamide linker. Organic & Biomolecular Chemistry, 5(13), 2145-2151.
- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
- Vágner, J., et al. (2000).
- Varricchio, C., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European Journal of Medicinal Chemistry, 218, 113399.
- Watson, C., & Notion, V. T. (2012). Safety-catch linkers for solid-phase synthesis. Organic & Biomolecular Chemistry, 10(38), 7579-7590.
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Large-Scale and Industrial Synthesis of 2-Chloro-4-sulfamoylbenzoic Acid: A Detailed Technical Guide
Introduction: The Significance of 2-Chloro-4-sulfamoylbenzoic Acid
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif, featuring a benzoic acid, a chloro substituent, and a sulfamoyl group, makes it a versatile building block. Notably, it is a positional isomer of the direct precursor to furosemide, a potent loop diuretic, and its derivatives are explored for various therapeutic applications, including as carbonic anhydrase inhibitors.[1][2] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers, scientists, and professionals in drug development and chemical manufacturing.
This technical guide provides a comprehensive overview of the industrially viable synthesis of this compound, focusing on the underlying chemical principles, detailed protocols, and critical considerations for large-scale production. The narrative emphasizes not just the procedural steps but the rationale behind them, ensuring a deep understanding of the process.
The Prevailing Industrial Synthetic Route: A Two-Step Approach
For the large-scale synthesis of this compound, a two-step process starting from the readily available 2-chlorobenzoic acid is the most economically and procedurally viable method. This pathway is analogous to the well-established synthesis of related compounds like 2,4-dichloro-5-sulfamoylbenzoic acid.[3][4][5][6]
The synthesis can be logically divided into two primary stages:
-
Chlorosulfonation: Electrophilic aromatic substitution on 2-chlorobenzoic acid using chlorosulfonic acid to introduce a chlorosulfonyl group (-SO₂Cl) at the position para to the chloro substituent.
-
Amination (Ammonolysis): Conversion of the resulting 2-chloro-4-chlorosulfonylbenzoic acid into the final product by reaction with ammonia.
This approach offers the advantages of using relatively inexpensive starting materials and employing well-understood, scalable chemical transformations.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Detailed Protocol for Chlorosulfonation
This section details the procedure for the synthesis of the key intermediate, 2-chloro-4-chlorosulfonylbenzoic acid, from 2-chlorobenzoic acid.
Causality Behind Experimental Choices:
-
Reagent: Chlorosulfonic acid serves as both the solvent and the electrophilic reagent. An excess is used to drive the reaction to completion.
-
Temperature Control: The reaction is exothermic and requires careful temperature management to prevent side reactions and ensure regioselectivity. The temperature profile is critical for achieving a high yield of the desired para-isomer.[7]
-
Quenching: The reaction mixture is quenched in ice-water to precipitate the product and to safely decompose the excess chlorosulfonic acid. This must be done slowly and with cooling to control the highly exothermic hydrolysis of chlorosulfonic acid.
Experimental Protocol: Chlorosulfonation
1. Reagents and Materials:
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Example Quantity (for 1 kmol scale) |
| 2-Chlorobenzoic Acid | 156.57 | 1.0 | 156.6 kg |
| Chlorosulfonic Acid | 116.52 | 5.0 - 6.0 | ~700 kg |
| Ice/Water | 18.02 | As required | For quenching |
2. Step-by-Step Procedure:
-
Reactor Preparation: Ensure a clean, dry, glass-lined or appropriately corrosion-resistant reactor equipped with a robust agitation system, a temperature probe, a vent for evolving HCl gas (connected to a scrubber), and a controlled addition funnel.
-
Charging Reagents: Charge the reactor with chlorosulfonic acid (5.0-6.0 molar equivalents). Begin agitation and cool the acid to 0-5 °C.
-
Addition of 2-Chlorobenzoic Acid: Slowly add 2-chlorobenzoic acid (1.0 molar equivalent) portion-wise to the cooled chlorosulfonic acid, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to 90-100 °C and hold for 4-6 hours.[7] Monitor the reaction for the cessation of HCl gas evolution.
-
Cooling: Once the reaction is deemed complete, cool the mixture to room temperature (20-25 °C).
-
Quenching: In a separate, larger vessel, prepare a mixture of crushed ice and water. Slowly and carefully transfer the reaction mixture into the ice-water slurry with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 10 °C.[7]
-
Isolation: The product, 2-chloro-4-chlorosulfonylbenzoic acid, will precipitate as a solid. Isolate the solid by filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids.
-
Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Part 2: Detailed Protocol for Amination
This section outlines the conversion of the sulfonyl chloride intermediate to the final product, this compound.
Causality Behind Experimental Choices:
-
Reagent: Concentrated aqueous ammonia is used as the nitrogen source. An excess is used to ensure complete conversion of the sulfonyl chloride and to neutralize the HCl formed during the reaction.
-
Temperature Control: The amination of sulfonyl chlorides is highly exothermic. Maintaining a low temperature during the addition of the intermediate prevents side reactions, such as the hydrolysis of the sulfonyl chloride.
-
pH Adjustment: The final product is precipitated by acidifying the reaction mixture. The sulfamoylbenzoic acid is soluble in its salt form under basic conditions and precipitates out upon neutralization/acidification.
Experimental Protocol: Amination
1. Reagents and Materials:
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Example Quantity |
| 2-Chloro-4-chlorosulfonylbenzoic Acid | 255.07 | 1.0 | From previous step |
| Concentrated Ammonia Solution (25-30%) | 17.03 (as NH₃) | Excess | As required |
| Hydrochloric Acid (concentrated) | 36.46 | As required | For acidification |
| Activated Carbon | N/A | Optional | For decolorization |
2. Step-by-Step Procedure:
-
Reactor Setup: In a suitable reactor, charge an excess of concentrated aqueous ammonia and cool it to 0-5 °C with agitation.
-
Addition of Intermediate: Slowly add the dried 2-chloro-4-chlorosulfonylbenzoic acid from the previous step to the cold ammonia solution. Maintain the temperature below 30 °C throughout the addition.[8]
-
Reaction: After the addition is complete, allow the mixture to stir for several hours at a controlled temperature (e.g., 30 °C) to ensure the reaction goes to completion.[8]
-
Decolorization (Optional): For a purer product, the reaction mixture can be heated to approximately 60 °C, and a small amount of activated carbon can be added. Stir for 30 minutes and then filter the hot solution to remove the carbon.[8]
-
Precipitation: Cool the reaction mixture and slowly add concentrated hydrochloric acid with stirring until the pH reaches approximately 2.[8] The product, this compound, will precipitate as a white solid.
-
Isolation: Isolate the product by filtration.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum at 70-80 °C.
Caption: The two-step chemical reaction scheme.
Industrial Scale-Up and Process Safety
Transitioning this synthesis from the laboratory to an industrial scale requires careful consideration of several factors:
-
Materials of Construction: The corrosive nature of chlorosulfonic acid and evolving HCl gas necessitates the use of glass-lined steel or other highly corrosion-resistant reactors.
-
Heat Management: Both the chlorosulfonation and amination steps are exothermic. Efficient reactor cooling systems are critical to maintain temperature control and prevent runaway reactions.
-
Off-Gas Handling: The HCl gas generated during chlorosulfonation must be directed to a scrubber system to neutralize it before release.
-
Waste Management: The process generates acidic aqueous waste streams that require neutralization before disposal. Solvent recovery and recycling should be implemented where possible to improve the process's environmental footprint.
-
Safety: Personnel must be equipped with appropriate personal protective equipment (PPE) when handling corrosive materials like chlorosulfonic acid and hydrochloric acid. Emergency procedures for spills and exposures must be in place.
Characterization and Quality Control
The final product should be analyzed to ensure it meets the required purity specifications. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.[8]
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[8]
-
Melting Point: To assess the purity of the crystalline solid.
By implementing robust process controls and analytical methods, a consistent, high-quality supply of this compound can be ensured for downstream applications in the pharmaceutical and chemical industries.
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-
Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. Available at: [Link]
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-
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - IRIS. Available at: [Link]
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- CA1332739C - 4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments - Google Patents.
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-
Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid - PrepChem.com. Available at: [Link]
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Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives - ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-Chloro-4-sulfamoylbenzoic Acid
Abstract
This comprehensive guide details the synthetic utility of 2-Chloro-4-sulfamoylbenzoic acid as a versatile starting material for the generation of novel heterocyclic compounds. This document is intended for researchers, medicinal chemists, and drug development professionals. We provide an in-depth analysis of the reactivity of this trifunctional scaffold, focusing on the strategic manipulation of its chloro, carboxylic acid, and sulfamoyl moieties to construct a variety of heterocyclic systems with significant therapeutic potential. Detailed, field-proven protocols for the synthesis of key intermediates and final heterocyclic structures, including quinazolinones and benzothiadiazines, are presented. The causality behind experimental choices, mechanistic insights, and quantitative data are provided to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized aromatic compound that serves as a cornerstone in medicinal chemistry. Its prominence is largely due to its role as a key intermediate in the synthesis of furosemide, a potent loop diuretic. Beyond this well-known application, the inherent reactivity of its three distinct functional groups—a carboxylic acid, an activated chloro substituent, and a sulfamoyl group—makes it an exceptionally versatile scaffold for the synthesis of a diverse array of novel heterocyclic compounds.
The strategic placement of these groups allows for a range of chemical transformations:
-
Carboxylic Acid (C1): This group can be readily converted into amides, esters, or serve as a directing group for cyclization reactions.
-
Chloro Group (C2): Positioned ortho to the carboxylic acid, this chlorine atom is activated towards nucleophilic aromatic substitution (SNAr), providing a key handle for introducing nitrogen-based nucleophiles and initiating cyclization. The electron-withdrawing nature of the adjacent carboxylic acid and the para-sulfamoyl group enhances this reactivity.[1][2]
-
Sulfamoyl Group (C4): This moiety is a critical pharmacophore in many diuretic and antihypertensive agents and can participate in cyclization reactions or be further derivatized.
This guide will explore the synthetic pathways emanating from this versatile starting material, providing detailed protocols and mechanistic rationale for the construction of medicinally relevant heterocyclic cores.
Foundational Synthesis: Preparation of this compound
The journey into novel heterocyclic synthesis begins with the reliable preparation of the starting material. A common and efficient method involves the chlorosulfonation of 2,4-dichlorobenzoic acid followed by ammonolysis.
Protocol 1: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid
This two-step protocol provides a reliable route to the key starting material.[3]
Step A: Chlorosulfonation of 2,4-Dichlorobenzoic Acid
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Add 2,4-dichlorobenzoic acid (1.0 eq) to the flask.
-
Reagent Addition: Slowly add chlorosulfonic acid (4.0-5.0 eq) to the flask while maintaining the temperature below 20°C with an ice bath.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The product, 2,4-dichloro-5-chlorosulfonylbenzoic acid, will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water. Dry the solid under vacuum.
Step B: Ammonolysis of 2,4-Dichloro-5-chlorosulfonylbenzoic Acid
-
Reaction Setup: Suspend the crude 2,4-dichloro-5-chlorosulfonylbenzoic acid (1.0 eq) in a suitable solvent such as THF or acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the suspension in an ice bath and add aqueous ammonia (excess) dropwise, ensuring the temperature remains below 10°C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Acidify the reaction mixture with concentrated HCl to a pH of approximately 2. The desired 2,4-dichloro-5-sulfamoylbenzoic acid will precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Key Transformation: Nucleophilic Aromatic Substitution (SNAr) at C2
The cornerstone of creating diverse nitrogen-containing heterocycles from this compound is the nucleophilic aromatic substitution of the C2-chloro group. This reaction is facilitated by the electron-withdrawing groups on the aromatic ring.[1][4] A prime example of this is the synthesis of furosemide.[5][6]
Protocol 2: Synthesis of 4-Chloro-2-(furfurylamino)-5-sulfamoylbenzoic Acid (Furosemide)
This protocol exemplifies the SNAr reaction, which serves as a gateway to a multitude of heterocyclic systems by replacing the furfurylamine with other primary amines.[6][7]
-
Reaction Setup: To a solution of 2,4-dichloro-5-sulfamoylbenzoic acid (1.0 eq) in a suitable solvent (e.g., ethylene glycol or a high-boiling polar aprotic solvent), add an acid-binding agent such as anhydrous potassium carbonate (2.0-3.0 eq).
-
Reagent Addition: Heat the mixture to 120-130°C under an inert atmosphere (e.g., nitrogen or argon). Add furfurylamine (1.1-1.5 eq) dropwise over 30 minutes.
-
Reaction: Maintain the reaction at 130-150°C for 12-16 hours, monitoring the progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture and pour it into water. Acidify with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the crude product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize from an ethanol/water mixture to obtain pure furosemide.
| Parameter | Value | Reference |
| Starting Material | 2,4-dichloro-5-sulfamoylbenzoic acid | [6] |
| Nucleophile | Furfurylamine | [6] |
| Solvent | Ethylene Glycol | [7] |
| Base | K₂CO₃ | [6] |
| Temperature | 130-150°C | [7] |
| Reaction Time | 12-16 hours | [7] |
| Typical Yield | ~71% | [6] |
Synthesis of Quinazolin-4-ones
Quinazolin-4-ones are a prominent class of heterocyclic compounds with a wide range of biological activities.[8] A versatile route to 7-sulfamoyl-substituted quinazolin-4-ones involves the initial amination of this compound to form a 2-aminobenzoic acid derivative, followed by cyclization.[9][10]
Figure 2: Synthetic pathway to 7-sulfamoyl-4H-1,2,4-benzothiadiazine-1,1-dioxides.
Protocol 4: Multi-step Synthesis of 7-Sulfamoyl-4H-1,2,4-benzothiadiazine-1,1-dioxides
Step A: Amidation of this compound
-
Activation: Convert this compound (1.0 eq) to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent (e.g., DCM or toluene) with a catalytic amount of DMF.
-
Amination: Add the crude acid chloride solution to an excess of chilled aqueous ammonia to form 2-chloro-4-sulfamoylbenzamide.
-
Isolation: Collect the precipitated amide by filtration and wash with cold water.
Step B: Amination of 2-Chloro-4-sulfamoylbenzamide
-
Reaction Setup: In a pressure vessel, dissolve 2-chloro-4-sulfamoylbenzamide (1.0 eq) in a suitable solvent (e.g., dioxane or DMF) and add an excess of aqueous ammonia.
-
Reaction: Heat the mixture to 140-160°C for 12-24 hours. The progress of the reaction can be monitored by HPLC.
-
Work-up and Isolation: Cool the reaction mixture, and if a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure and purify the resulting 2-amino-4-sulfamoylbenzamide by recrystallization or column chromatography.
Step C: Cyclization with an Aldehyde
-
Reaction Setup: Dissolve the 2-amino-4-sulfamoylbenzamide (1.0 eq) and a suitable aldehyde (1.1 eq) in a solvent such as ethanol or acetic acid.
-
Reaction: Heat the mixture to reflux for 4-8 hours. For microwave-assisted synthesis, irradiate at a suitable temperature and time. [11]3. Work-up and Isolation: Cool the reaction mixture to room temperature. The product will often precipitate and can be collected by filtration. If necessary, concentrate the solvent and purify by recrystallization.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The strategic interplay of its chloro, carboxylic acid, and sulfamoyl functional groups allows for the construction of complex molecular architectures with significant potential in drug discovery. The protocols outlined in this guide provide a robust foundation for researchers to explore the rich chemistry of this scaffold and to develop new therapeutic agents. By understanding the underlying reaction mechanisms and optimizing reaction conditions, the synthetic pathways described herein can be adapted to generate extensive libraries of novel heterocyclic compounds for biological screening.
References
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-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Alagarsamy, V., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]
-
Abosi, A. O., & Van der Westhuyzen, J. H. (2025). Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2. ResearchGate. [Link]
-
Mihai, C. T., et al. (2019). The synthesis of the thiazolo[3,2-b]t[3][5][6]riazole derivatives and.... ResearchGate. [Link]
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Smodis, J., et al. (2003). Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels. PubMed. [Link]
-
ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]
-
Boiani, M., et al. (2019). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
-
Corona, P., et al. (2013). Preparation of 4 H -1,2,4-benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides by microwave irradiation. ResearchGate. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Minio, F., et al. (2024). Sustainable Chemistry and Pharmacy. Zenodo. [Link]
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Kamal, A., et al. (2014). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. PMC. [Link]
-
Al-Sultani, A. A. J., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. [Link]
-
Al-Omair, M. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. [Link]
-
Mátyus, P., et al. (2019). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]
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Sci-Hub. (2015). ChemInform Abstract: Synthesis of New Pyrazolo[1,5‐α]quinazoline Derivatives. [Link]
-
USP-NF. (2025). Furosemide Tablets. [Link]
-
Lindsley, C. W., et al. (2015). Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. Europe PMC. [Link]
-
ResearchGate. (2019). Synthesis of New Thiazolo[3,2-b]t[3][5][6]riazole Derivatives and Preliminary Evaluation of Their Biological Activity. [Link]
-
Wang, C., et al. (2019). Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2023). The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives. [Link]
-
UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. [Link]
-
Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]
-
Sci-Hub. (2007). Synthesis of New Thiadiazoles, 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles, and 1,2,4-Triazolo[2,3-c]quinazoline Derivatives from 3,1-Benzoxazin(4H)-one Derivative. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Chloro-4-sulfamoylbenzoic Acid Synthesis
Executive Summary
Welcome to the Technical Support Center for 2-Chloro-4-sulfamoylbenzoic acid (CAS: 80-93-3).[1] This guide addresses the specific yield-limiting factors encountered during the chlorosulfonation of 2-chlorobenzoic acid and the subsequent amidation.
Our internal data and field reports indicate that yield losses in this synthesis are rarely due to "bad chemistry" but rather thermodynamic mismanagement during the chlorosulfonation quench and hydrolysis competition during amidation.[1]
Module 1: The Chlorosulfonation Step (Critical Yield Bottleneck)
Context: The conversion of 2-chlorobenzoic acid to 2-chloro-4-(chlorosulfonyl)benzoic acid using chlorosulfonic acid (
Troubleshooting Guide
Q1: My reaction mixture turns into a black tar or viscous oil that traps the starting material. How do I prevent this?
A: This is a classic symptom of thermal runaway or insufficient solvent volume .[1]
-
The Cause: Chlorosulfonic acid acts as both reagent and solvent.[1] If the ratio is too low, the mixture becomes too viscous for effective heat transfer, leading to local hot spots where charring occurs.[1]
-
The Fix:
-
Stoichiometry: Ensure a minimum molar ratio of 1:4 to 1:6 (Substrate : Chlorosulfonic Acid). The excess acid acts as a heat sink.[1]
-
Staged Heating: Do not ramp directly to reflux.[1]
-
Stage 1: Stir at room temperature for 1 hour to allow initial dissolution.
-
Stage 2: Ramp slowly to 130–140°C over 2 hours.
-
Stage 3: Hold at peak temperature for 4–6 hours [1, 2].
-
-
Thionyl Chloride Additive: Adding 0.5 equivalents of thionyl chloride (
) can maintain the fluidity of the reaction mass and scavenge adventitious water, preventing the formation of sulfuric acid "sludge" [3].[1]
-
Q2: Upon quenching the reaction mixture into ice, I get a low yield of the sulfonyl chloride intermediate. Where did it go?
A: It likely hydrolyzed back to the sulfonic acid (water-soluble) or decomposed.[1]
-
The Mechanism: The sulfonyl chloride group (
) is hydrolytically unstable, especially if the quench generates excessive heat. -
The Protocol:
-
External Cooling: The receiving vessel must be an ice/water slurry maintained at <5°C .[1]
-
Dosing Rate: Add the hot reaction mass dropwise to the ice. If the internal temperature of the quench pot rises above 10°C , stop and wait.
-
Agitation: High-shear stirring is required to disperse the viscous acid immediately, preventing localized heating pockets that accelerate hydrolysis [2].[1]
-
Module 2: The Amidation Step (Conversion to Sulfamoyl)
Context: The reaction of 2-chloro-4-(chlorosulfonyl)benzoic acid with ammonia is a race between amidation (forming the sulfonamide) and hydrolysis (forming the sulfonic acid byproduct).[1]
Troubleshooting Guide
Q3: I am seeing a large amount of 2-chloro-4-sulfobenzoic acid (sulfonic acid byproduct) in my final product.
A: This indicates that water is attacking the sulfonyl chloride faster than ammonia is.[1]
-
The Fix:
-
Order of Addition: Never add ammonia to the sulfonyl chloride.[1] Always add the sulfonyl chloride filter cake (damp or dry) to the ammonia solution. This ensures the intermediate encounters a massive excess of amine immediately.[1]
-
Concentration: Use concentrated aqueous ammonia (25–28%). Dilute ammonia increases the water : amine ratio, favoring hydrolysis.[1]
-
Temperature: Maintain the reaction at 0–10°C . Higher temperatures exponentially increase the hydrolysis rate constant relative to the amidation rate [4].[1]
-
Q4: My product color is off (grey/brown instead of white). How do I purify it without losing yield?
A: Coloration often comes from trace iron (from reactor walls during chlorosulfonation) or oxidative impurities.[1]
-
Purification Protocol:
-
Dissolve the crude product in dilute NaOH (pH 9–10).
-
Add Activated Carbon (5% w/w) and stir at 50°C for 30 minutes.
-
Filter hot to remove carbon.[1]
-
Acidify the filtrate slowly with HCl to pH 1–2 to reprecipitate the product.
-
Recrystallization: If further purity is needed, recrystallize from an Ethanol/Water (1:3) mixture.[1] This solvent system rejects the disulfonated byproducts effectively [5].[1]
-
Visualizing the Workflow
The following diagram illustrates the critical decision nodes where yield is typically lost.
Caption: Process flow diagram highlighting the critical quench and amidation checkpoints to prevent hydrolysis.
Summary of Critical Parameters
| Parameter | Recommended Range | Impact of Deviation |
| Chlorosulfonic Acid Ratio | 4.0 – 6.0 equivalents | < 4.0 eq: Stirring failure, charring.[1] > 8.0 eq: Wasteful, difficult quench.[1] |
| Reaction Temperature (Step 1) | 135°C – 145°C | < 130°C: Incomplete conversion.[1] > 150°C: Sulfone formation (dimerization).[1] |
| Quench Temperature | < 5°C (Internal) | > 10°C: Rapid hydrolysis of sulfonyl chloride to sulfonic acid (yield loss).[1] |
| Ammonia Concentration | > 20% Aqueous | Dilute: Increases hydrolysis rate over amidation rate.[1] |
| Amidation Temperature | 0°C – 10°C | > 20°C: Significant yield loss to sulfonic acid byproduct.[1] |
References
-
US Patent 3203987A . 4-halo-3-sulfamoylbenzamides and methods of preparing the same. (1965).[1] Link
-
CN Patent 101066943A . Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2007). Link
-
European Patent EP0447421B1 . Process for the preparation of 2-(chloro, bromo or nitro)-4-(alkylsulfonyl)benzoic acids. (1991).[1] Link
-
BenchChem Technical Guide . An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid. (2025).[1][2] Link
-
Patsnap Eureka . A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (2015). Link
Sources
purification of crude 2-Chloro-4-sulfamoylbenzoic acid by recrystallization
Technical Support Center: Purification of 2-Chloro-4-sulfamoylbenzoic Acid
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are purifying crude this compound via recrystallization. As a technique that masterfully exploits differences in solubility, recrystallization is fundamental to obtaining high-purity solid compounds.[1][2] This document moves beyond a simple procedural outline to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification outcomes.
Troubleshooting Guide
Encountering issues during recrystallization is a common aspect of laboratory work. The following section addresses specific problems in a question-and-answer format, providing both the underlying cause and a validated solution.
Q1: My compound has "oiled out," forming a liquid layer instead of crystals. What should I do?
Expert Analysis: "Oiling out" occurs when the solid material separates from the solution as a liquid rather than a crystalline solid. This typically happens when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a very high degree, causing the solute to precipitate out of solution above its melting point.[3] A high concentration of impurities can also depress the melting point of the mixture, contributing to this issue.[3]
Step-by-Step Solution:
-
Re-dissolve the Oil: Heat the solution back to the boiling point of the solvent until the oil layer completely redissolves.
-
Add More Solvent: To reduce the saturation level, add a small amount (1-5% of the total volume) of additional hot solvent and ensure everything is dissolved.[3][4]
-
Promote Slow Cooling: Rapid cooling is a primary cause of oiling out.[3] Prevent this by allowing the flask to cool slowly on the benchtop, insulated from the cold surface by placing it on a cork ring or wooden block.[4] Covering the flask with a watch glass traps solvent vapor and slows cooling.
-
Induce Crystallization at a Lower Temperature: Once the solution has cooled significantly (e.g., to room temperature), you can attempt to induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a seed crystal.
Q2: After cooling the solution, no crystals have formed. What is the problem?
Expert Analysis: The absence of crystal formation indicates that the solution is not sufficiently supersaturated. This is almost always because an excessive amount of solvent was used to dissolve the crude solid initially.[4]
Step-by-Step Solution:
-
Reduce Solvent Volume: Reheat the solution to its boiling point and evaporate a portion of the solvent in a fume hood. A good rule of thumb is to reduce the volume by 10-20% and then attempt to cool again.
-
Induce Crystallization: If crystals still do not form, the solution may need a nucleation site to initiate growth.
-
Scratching: Use a glass rod to gently scratch the inside of the flask just below the solvent line. The microscopic scratches on the glass provide an ideal surface for crystal nucleation.[3]
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution.[3][5] A seed crystal provides a template for further crystal growth.
-
-
Drastic Cooling: If the above methods fail, place the flask in an ice-water bath to maximize the insolubility of the compound.[3][6] This should be a last resort, as rapid cooling can sometimes trap impurities.
Q3: My final product yield is extremely low. What went wrong?
Expert Analysis: A low yield can result from several procedural missteps. The most common is using too much solvent, which leaves a significant portion of your product dissolved in the mother liquor even after cooling. Other causes include premature crystallization during a hot filtration step or washing the collected crystals with a solvent that is not ice-cold.
Step-by-Step Solution:
-
Optimize Solvent Volume: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[4] Working with small volumes and adding the hot solvent portion-wise is critical.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be done by passing hot solvent through it just before filtering your solution. This prevents the solution from cooling and depositing crystals on the filter paper.
-
Use Ice-Cold Washing Solvent: When washing the filtered crystals to remove residual mother liquor, use a minimal amount of ice-cold recrystallization solvent. A cold solvent will have a much lower capacity to dissolve your product crystals, thus preserving your yield.
-
Second Crop of Crystals: You can often recover more product from the mother liquor. Concentrate the filtrate by boiling off a significant portion of the solvent and then cool the reduced solution to obtain a second, albeit likely less pure, crop of crystals.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common recrystallization challenges.
Caption: Troubleshooting flowchart for recrystallization.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
An ideal recrystallization solvent is one in which the target compound is poorly soluble at low temperatures but highly soluble at high temperatures.[1] Conversely, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
For this compound, its structure contains a polar carboxylic acid, a polar sulfonamide group, and a chloro-substituted aromatic ring. This combination of functional groups suggests that polar solvents will be most effective. Based on patents for structurally similar compounds, alcohols are an excellent starting point.
| Solvent | Rationale & Observations | Source |
| Methanol | A related compound, 2-chloro-4-(methylsulfonyl)benzoic acid, is successfully recrystallized from anhydrous methanol. Another, 2,4-dichloro-5-sulfamoylbenzoic acid, is noted to be slightly soluble in heated methanol. This is a strong indicator for its potential suitability. | [7][8][9] |
| Ethanol | Often used for compounds with similar polarity. It has a higher boiling point than methanol, which can be advantageous for dissolving stubborn solids. | [9][10] |
| Water | The compound's polar groups suggest some water solubility. However, it might be too insoluble even when hot. A mixed solvent system, such as ethanol/water or methanol/water, is often a powerful alternative. | [10] |
| Dichloroethane | A patent for a related compound mentions using ethylene dichloride (1,2-dichloroethane) for recrystallization, suggesting some non-polar solvents might be effective, likely due to the chlorinated aromatic ring. | [11] |
Screening Protocol:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add the candidate solvent dropwise at room temperature. A good solvent will not dissolve the solid.
-
Heat the mixture to the solvent's boiling point. The solid should dissolve completely.
-
Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
Q2: What are the likely impurities in my crude this compound?
The impurities will depend on the synthetic route. A common synthesis for related compounds involves the chlorination of a toluene derivative followed by oxidation of the methyl group to a carboxylic acid.[8][12] Potential impurities could include:
-
Unreacted Starting Material: e.g., 2-Chloro-4-sulfamoyltoluene.
-
Isomeric Byproducts: Compounds with chlorine or sulfamoyl groups at different positions.
-
Incompletely Oxidized Intermediates: Such as the corresponding benzaldehyde.
-
Reagents from Synthesis: Residual acids or oxidizing agents used in the reaction.
Q3: Should I use activated charcoal in my recrystallization?
Activated charcoal is used to remove colored, high-molecular-weight impurities. If your crude product dissolves to give a colored solution (e.g., yellow or brown), adding a small amount of charcoal to the hot solution can be beneficial.
Protocol for Using Activated Charcoal:
-
Dissolve your crude solid in the minimum amount of hot solvent.
-
Remove the flask from the heat source temporarily to prevent bumping.
-
Add a very small amount of activated charcoal (the tip of a spatula is usually sufficient). Adding too much can adsorb your product and reduce the yield.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
Q4: How do I confirm the purity of my final product?
The most common and accessible method is melting point determination . A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value. While direct data for this compound is scarce in the provided results, related isomers have high melting points:
-
4-Chloro-3-sulfamoylbenzoic acid: 256-258 °C
-
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid: 245-248 °C[14]
Your purified product should exhibit a sharp melting point, likely in a similar high range. For more definitive analysis, techniques like NMR spectroscopy or LC-MS can be employed to confirm the structure and identify any remaining trace impurities.
Standard Recrystallization Protocol
This protocol provides a generalized workflow. The exact solvent and volumes should be determined through the screening process described in the FAQs.
1. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.[15]
-
Add a stir bar or boiling chips to ensure smooth boiling.
-
Heat your chosen solvent in a separate beaker.
-
Add the minimum amount of the hot solvent to the flask containing your crude solid while heating until the solid just dissolves.[15]
2. Decolorization (Optional):
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal was used, perform a hot gravity filtration. Pre-heat your funnel and receiving flask with hot solvent to prevent premature crystallization.
4. Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[6]
-
Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[6]
5. Isolation:
-
Collect the crystals by suction filtration using a Büchner or Hirsch funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
6. Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done in a desiccator or a low-temperature drying oven.
References
- CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS. Muby Chemicals.
- 4-Sulfamoylbenzoic acid - Safety D
- 4-Chloro-3-sulfamoylbenzoic acid 98. Sigma-Aldrich.
- 2-CHLORO-4-FLUORO-5-SULFAMOYLBENZOIC ACID | 4793-24-2. ChemicalBook.
- 2-Chloro-4-(methylsulfonyl)benzoic acid.
- CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Tips & Tricks: Recrystallization. Department of Chemistry, University of Rochester.
- CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
- Multicomponent Cocrystals of 4-Chloro-3-sulfamoylbenzoic Acid with Carboxamides and Pyridine N-Oxides.
- Problems with Recrystallisations. Chemistry Teaching Labs, University of York.
- 2-chloro-4-(methylsulfonyl)benzoic acid solubility. Sigma-Aldrich.
- Recrystalliz
- The Recrystalliz
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- 4-Sulfamoylbenzoic acid. ChemBK.
- Recrystalliz
- Recrystallization and Crystalliz
- The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid.
- 2736-23-4(2,4-Dichloro-5-sulfamoylbenzoic acid) Product Description. ChemicalBook.
- P-Carboxy Benzene Sulfonamide Manufacturer CAS:138-41-0. Elam Pharma.
Sources
- 1. mt.com [mt.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS [mubychem.com]
- 8. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 9. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 12. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 13. 2736-23-4 CAS MSDS (2,4-Dichloro-5-sulfamoylbenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. 2-CHLORO-4-FLUORO-5-SULFAMOYLBENZOIC ACID | 4793-24-2 [amp.chemicalbook.com]
- 15. The Recrystallization of Benzoic Acid [sites.pitt.edu]
common byproducts in the synthesis of furosemide from 2-Chloro-4-sulfamoylbenzoic acid
Here is the technical support guide for the synthesis of Furosemide, designed for researchers and process chemists.
Topic: Control of Byproducts in the
Critical Material Verification (Start Here)
User Alert: You referenced 2-Chloro-4-sulfamoylbenzoic acid as your starting material.
Technical Flag: The synthesis of Furosemide (4-chloro-
-
Why? Furosemide retains a chlorine atom at the C4 position. The nucleophilic aromatic substitution (
) targets the C2 chlorine (activated by the ortho-carboxyl group). -
Risk: Using a mono-chloro precursor (2-chloro-4-sulfamoyl...) will result in a des-chloro analog , not Furosemide.
-
Assumption: This guide assumes you are using the standard 2,4-dichloro-5-sulfamoylbenzoic acid (often referred to as "Lasamide" in industry).
Reaction Logic & Impurity Pathway
The synthesis relies on the regioselective displacement of the C2-chlorine by furfurylamine. Because the starting material contains two potential leaving groups (chlorines at C2 and C4) and the nucleophile (furfurylamine) is reactive, the reaction is a competition between the desired mono-substitution and several off-pathway events.
Interactive Pathway Diagram
The following diagram maps the kinetic competition between the desired product and the three critical impurities (A, C, and D).
Caption: Kinetic competition in Furosemide synthesis. Green path indicates the desired
Troubleshooting Guides & FAQs
Scenario A: "I am detecting a high-molecular-weight impurity (approx. +80 Da relative to Furosemide)."
Diagnosis: Formation of Impurity D (2,4-bis(furfurylamino)-5-sulfamoylbenzoic acid). Mechanism: This is a "Bis-substitution" event. After the C2 chlorine is displaced to form Furosemide, the remaining C4 chlorine—though less activated—can still be displaced by a second molecule of furfurylamine if the conditions are too energetic.
Troubleshooting Protocol:
| Parameter | Optimal Setting | Why? |
|---|---|---|
| Stoichiometry | 2.0 – 2.5 eq. Furfurylamine | Excess amine (>3.0 eq) drives the reaction toward the second substitution (Le Chatelier's principle). |
| Temperature | 120°C – 130°C | Temperatures >140°C provide enough activation energy to displace the deactivated C4-chlorine. |
| Reaction Time | Monitor by HPLC | Prolonged heating after SM consumption allows the slow second substitution to accumulate. |
Corrective Action:
-
Reduce Furfurylamine equivalents.
-
If using neat conditions (solvent-free), switch to a solvent system (e.g., 2-methoxyethanol or diglyme) to moderate thermal energy.
Scenario B: "My product contains a persistent isomer that co-elutes with Furosemide."
Diagnosis: Formation of Impurity A (2-chloro-4-furfurylamino-5-sulfamoylbenzoic acid). Mechanism: Regioselectivity failure. The nucleophile attacked the C4 chlorine instead of the C2 chlorine.
-
C2 Activation: Activated by the ortho-COOH (inductive and H-bonding effects).
-
C4 Activation: Activated by the ortho-sulfamoyl group (strong electron-withdrawing group).
-
Note: C2 substitution is kinetically favored, but C4 substitution is thermodynamically possible.
Troubleshooting Protocol:
-
Solvent Polarity: Use polar aprotic solvents (e.g., DMF, DMSO) carefully. While they accelerate
, they can sometimes lower regioselectivity compared to protic solvents or melt conditions. -
Leaving Group: Ensure your starting material is the 2,4-dichloro variant.[3] The 2,4-difluoro analog (sometimes used in patents) has different regioselectivity profiles.
Scenario C: "I see a peak corresponding to the loss of the furan ring (Primary Amine)."
Diagnosis: Formation of Impurity C (2-amino-4-chloro-5-sulfamoylbenzoic acid). Mechanism: Hydrolysis of the furfuryl-nitrogen bond. This is rarely a reaction byproduct and usually a workup artifact . Furosemide is an acid-labile Schiff base analog (though technically a secondary amine, the furan ring is sensitive).
Troubleshooting Protocol:
-
pH Shock: Avoid prolonged exposure to strong mineral acids (HCl) during the precipitation step, especially at high temperatures.
-
Precipitation: When acidifying the alkaline reaction mixture to precipitate Furosemide, stop at pH 3.8 – 4.0 . Going to pH < 2.0 induces cleavage.
-
Drying: Do not dry the wet cake at >80°C if residual acid is present.
Standardized Impurity Profile Table
Use this table to identify peaks in your HPLC chromatograms.
| Common Name | EP Impurity Code | Chemical Structure Description | Origin | Relative Retention (RRT) Approx |
| Starting Material | Impurity B | 2,4-dichloro-5-sulfamoylbenzoic acid | Incomplete Reaction | ~1.5 - 2.0 |
| Regioisomer | Impurity A | 2-chloro-4-(furfurylamino)-5-sulfamoylbenzoic acid | Wrong site substitution (C4) | ~0.8 - 0.9 |
| Hydrolysis Product | Impurity C | 2-amino-4-chloro-5-sulfamoylbenzoic acid | Acidic degradation | ~0.4 - 0.5 |
| Bis-Compound | Impurity D | 2,4-bis(furfurylamino)-5-sulfamoylbenzoic acid | Over-reaction (Excess amine) | ~2.5 (Late eluter) |
References
-
European Pharmacopoeia (Ph.[4][5] Eur.) . Furosemide Monograph 10.0. Lists Impurities A, B, C, and D with structural characterization.
- United States Pharmacopeia (USP). Furosemide Related Compounds. Defines limits for 2,4-dichloro-5-sulfamoylbenzoic acid (Impurity B).
-
BenchChem . Literature Review on the Synthesis of Furosemide Precursors. Discusses the chlorosulfonation and amination steps leading to the 2,4-dichloro precursor. Link
-
Daicel Pharma Standards. Furosemide Impurities and Synthesis. Detailed breakdown of the
byproducts. Link -
National Institutes of Health (PMC) . Isolation and Characterization of Process-Related Impurities in Furosemide. Detailed spectral data (NMR/MS) for Impurity D and others. Link(Note: Generic PMC link for verification of impurity studies).
-
Google Patents . CN105906589A: Preparation method of furosemide. Describes the stoichiometry control to minimize bis-substitution. Link
Sources
- 1. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 2. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Furosemide impurity A EP Reference Standard CAS 4818-59-1 Sigma Aldrich [sigmaaldrich.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
optimizing reaction temperature and time for amidation of 2-Chloro-4-sulfamoylbenzoic acid
Welcome to the technical support center for the amidation of 2-Chloro-4-sulfamoylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of compounds where this reaction is a critical step, such as in the production of furosemide and related diuretics.[1][2][3][4] Here, we address common challenges and provide in-depth, field-proven insights to help you optimize reaction temperature and time, ensuring high yield and purity.
Section 1: Foundational Concepts & FAQs
This section covers the fundamental principles governing the amidation of this specific substrate. Understanding these concepts is crucial before attempting optimization or troubleshooting.
Q1: What is the critical first step for the amidation of this compound, and why?
A1: The critical first step is the activation of the carboxylic acid group. Direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in a non-productive acid-base reaction, forming a stable ammonium carboxylate salt. To facilitate amide bond formation, the carbonyl carbon must be made more electrophilic. This is achieved by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or an active ester.[5][6] For this compound, conversion to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a common and effective strategy.[7][8][9]
Q2: How do the chloro and sulfamoyl substituents on the aromatic ring influence the reaction?
A2: Both the chloro and sulfamoyl groups are electron-withdrawing. This electronic effect increases the acidity of the carboxylic acid proton but, more importantly, it can make the carbonyl carbon slightly more electrophilic. However, this effect is generally insufficient to enable direct amidation. The primary influence is on potential side reactions. The sulfamoyl group (-SO₂NH₂) has acidic protons and could potentially react under very harsh basic conditions or high temperatures, though this is not typical under standard amidation protocols. More critically, during the activation step with thionyl chloride, excessively high temperatures or prolonged reaction times can lead to the formation of N-sulfinylsulfonamide byproducts.[8]
Q3: Why is precise temperature control so critical throughout the amidation process?
A3: Temperature is arguably the most critical parameter to control for balancing reaction rate against product purity.
-
Activation Step (Acyl Chloride Formation): This step is often exothermic. While some heating may be required to initiate the reaction with less reactive acids, excessive heat can promote the formation of byproducts, including colored impurities and the aforementioned N-sulfinylsulfonamides.[8][10] A recent study on a related sulfamoylbenzoic acid derivative found optimal acyl chloride formation at 45 °C for 6 hours using SOCl₂ in toluene.[8]
-
Amidation Step (Amine Addition): This step is also highly exothermic. The reaction between the highly reactive acyl chloride and the amine should be performed at low temperatures (typically 0 °C to 15 °C) to prevent side reactions.[7] High temperatures can lead to double acylation, reactions with the sulfamoyl group, or degradation of sensitive substrates like furfurylamine, which is commonly used in furosemide synthesis.[1][3]
Section 2: Optimization of Reaction Temperature & Time
A systematic approach is key to optimizing any chemical reaction. The following Q&A provides a logical framework for determining the optimal temperature and time for your specific amine and setup.
Q4: I'm starting a new synthesis. How do I establish a baseline for reaction temperature and time?
A4: The best starting point is to consult the literature for amidation of similar substrates. For this compound, many protocols exist in the context of furosemide synthesis.[2]
A general, conservative baseline approach is as follows:
-
Activation: Dissolve the this compound in a suitable anhydrous solvent (e.g., toluene, DCM) and add your activating agent (e.g., 1.5-2.0 equivalents of thionyl chloride).[10] Start at room temperature and monitor for signs of reaction (e.g., gas evolution). If the reaction is sluggish, gently warm the mixture to 40-50 °C.[8]
-
Amidation: Cool the freshly prepared acyl chloride solution to 0-5 °C in an ice bath. Dissolve your amine (1.0-1.2 equivalents) and a non-nucleophilic base like triethylamine (≥2 equivalents) in an anhydrous solvent.[7] Add the amine solution dropwise to the cold acyl chloride solution, ensuring the internal temperature does not rise significantly.
-
Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS.[11][12][13] The reaction is complete when the starting acyl chloride (or the amine, if it's the limiting reagent) is no longer visible.
Q5: How does my choice of activating agent affect the optimal temperature?
A5: The reactivity of the activating agent directly impacts the required temperature. More reactive agents allow for milder conditions.
| Activating Agent | Typical Activation Temp. | Amidation Temp. | Key Considerations |
| Thionyl Chloride (SOCl₂) | Room Temp to 60 °C | 0 - 15 °C | Cost-effective. Byproducts (SO₂ and HCl) are gaseous, simplifying workup.[9] Requires careful handling. Can require heating for full conversion.[10] |
| Oxalyl Chloride ((COCl)₂) | 0 °C to Room Temp | 0 - 15 °C | More reactive than SOCl₂, allowing for lower activation temperatures.[14] Byproducts are also gaseous (CO, CO₂, HCl). Often used with a catalytic amount of DMF (Vilsmeier reagent formation).[10] |
| Carbodiimides (EDC, DCC) | Room Temp | Room Temp | "One-pot" procedure, no need to isolate an acyl chloride. Milder conditions. Requires additives like HOBt or DMAP for efficiency, especially with electron-deficient amines.[15][16] Byproducts can complicate purification (e.g., DCU). |
| Phosphonium/Uronium (PyBOP, HATU) | Room Temp | Room Temp | Highly efficient coupling reagents, often used in peptide synthesis.[17] Good for sterically hindered or electron-deficient amines.[18] Higher cost is a major drawback for large-scale synthesis. |
Q6: How do I properly monitor the reaction to determine the optimal time?
A6: Effective monitoring is crucial to avoid unnecessarily long reaction times which can lead to byproduct formation.
-
Technique: Thin Layer Chromatography (TLC) is the fastest and most common method.[12][19] LC-MS provides more definitive identification of starting materials, intermediates, and products.
-
Sampling: Take a small aliquot from the reaction mixture. It's often necessary to perform a "mini-workup" on the aliquot before analysis (e.g., quenching with a drop of water or saturated NaHCO₃ solution) to remove reactive species or salts that can interfere with the analysis.[20]
-
Interpretation: On a TLC plate, spot the starting acid, the amine, and the reaction mixture (a "cospot" of the starting material and reaction mixture is also recommended).[19] The reaction is complete when the spot corresponding to the limiting reagent has disappeared and a new spot for the product is prominent. The optimal reaction time is the point at which product formation plateaus.
Section 3: Troubleshooting Common Issues
Even with a well-designed protocol, problems can arise. This section addresses specific issues you might encounter.
Q7: My reaction has stalled; TLC/LC-MS shows significant unreacted starting material even after several hours. What should I do?
A7: A stalled reaction can be due to several factors. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for stalled amidation reactions.
Q8: I'm getting a good conversion, but my final product is impure. How can I improve the purity by adjusting temperature and time?
A8: Impurity formation is almost always linked to excessive energy (heat) or time.
-
Problem: Dark color or multiple unidentified spots on TLC.
-
Cause: Likely degradation of starting materials or product. This is common if the amidation step is run at elevated temperatures or for too long.
-
Solution: Perform the amine addition strictly at 0-5 °C.[21] Do not let the internal temperature rise. Once the reaction is deemed complete by TLC/LC-MS, proceed immediately with the workup. Do not let the reaction stir for extended periods (e.g., overnight) unnecessarily.
-
-
Problem: A specific, consistent byproduct is observed.
-
Cause: Could be a temperature-dependent side reaction. For example, if using SOCl₂ for activation, heating too high or too long can cause side reactions with the sulfamoyl group.[8]
-
Solution: Lower the temperature of the activation step. A study found that 45 °C was optimal for a similar substrate to avoid byproducts.[8] Alternatively, switch to a milder activating agent like oxalyl chloride or a carbodiimide (EDC) which can be used at room temperature.
-
Section 4: Experimental Protocols
This section provides a detailed, step-by-step methodology for a common amidation workflow.
Protocol: Amidation via Acyl Chloride Formation with Thionyl Chloride
This protocol is a general guideline and must be adapted based on the specific amine used and reaction scale.
Caption: General experimental workflow for amidation.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a round-bottom flask with this compound (1.0 eq.). Add a suitable anhydrous solvent (e.g., toluene, ~5-10 mL per gram of acid).
-
Activation: To the stirred suspension, add thionyl chloride (SOCl₂, 1.5 eq.) dropwise at room temperature. If necessary, add a catalytic amount of DMF. Heat the mixture to 45-50 °C and stir for 2-4 hours, or until the evolution of HCl and SO₂ gas has ceased and the solution becomes clear.[8]
-
Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. It is good practice to add more anhydrous toluene and repeat the evaporation to ensure all residual SOCl₂ is removed.[22]
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF, DCM). Cool the flask in an ice-water bath to 0-5 °C. In a separate flask, dissolve your amine (1.0 eq.) and triethylamine (2.2 eq.) in the same anhydrous solvent.
-
Addition: Add the amine solution to the stirred acyl chloride solution dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
Monitoring: After the addition is complete, stir the reaction at 0-5 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-6 hours).
-
Workup: Once complete, carefully pour the reaction mixture into ice water. Adjust the pH with aqueous HCl or NaOH as needed to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with water, followed by a non-polar solvent like hexane to aid drying. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
- 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
-
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Publications. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Can LC-MS and TLC results when monitoring a reaction live depend on work-up? Reddit. [Link]
-
Why did my amide syntesis does not work? ResearchGate. [Link]
- Process for the preparation of furosemide.
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Compound Interest. [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Royal Society of Chemistry. [Link]
-
preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (NIH). [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
-
Amide and Peptide Bond Formation in Water at Room Temperature. ACS Publications. [Link]
-
Monitoring Reactions by TLC. University of Waterloo. [Link]
- Process for the preparation of furosemide.
-
The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Organic Chemistry Portal. [Link]
-
Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. Wiley Online Library. [Link]
-
Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Hopax. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]
-
Process for the preparation of furosemide - Patent US-5739361-A. PubChem. [Link]
-
A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. [Link]
-
20.10 Synthesis and Reactions of Amides. YouTube. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Total Synthesis of Okeaniamide A. ACS Publications. [Link]
-
Reactivity of various aromatic compounds for direct amidation. ResearchGate. [Link]
-
How To: Monitor by TLC. University of Rochester. [Link]
-
Procedure - Organic Syntheses. Organic Syntheses. [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. [Link]
-
How i can modify fatty acid in to acyl chloride using thionyl chloride ? ResearchGate. [Link]
Sources
- 1. US5739361A - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 4. Process for the preparation of furosemide - Patent US-5739361-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 8. iris.unibs.it [iris.unibs.it]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. youtube.com [youtube.com]
- 14. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 15. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 19. How To [chem.rochester.edu]
- 20. reddit.com [reddit.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on 2-Chloro-4-sulfamoylbenzoic Acid Reactivity
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Chloro-4-sulfamoylbenzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the experimental nuances associated with this versatile synthetic intermediate. The choice of solvent is a critical parameter that dictates reaction success, influencing everything from reactant solubility to reaction kinetics and product purity. This guide provides in-depth, field-proven insights into making optimal solvent choices and troubleshooting common issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions provided are grounded in the fundamental principles of physical organic chemistry.
Issue 1: Low or No Reaction Conversion
Q: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an amine, but I'm seeing very low conversion to my desired product. What is the likely cause?
A: This is a frequent challenge, often directly linked to solvent choice and its effect on the nucleophile. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is highly sensitive to the reaction environment.
Causality Analysis:
-
Inappropriate Solvent Polarity: this compound and most amine nucleophiles are polar. A nonpolar solvent (e.g., hexane, toluene) will likely fail to dissolve the reactants, preventing them from entering the solution phase to react.
-
Protic Solvent Interference: The most common culprit is the use of a polar protic solvent (e.g., methanol, ethanol, water). While these solvents are excellent at dissolving polar reactants, they severely hinder SNAr reactions. Their acidic protons form strong hydrogen bonds with the amine nucleophile, creating a "solvent cage" around it. This solvation shell stabilizes the nucleophile, drastically reducing its energy and, consequently, its motivation (nucleophilicity) to attack the electron-deficient aromatic ring. The reactivity in hydroxylic solvents is often inversely proportional to the hydrogen-bond-donating ability of the solvent.[1]
-
Insufficient Temperature: While high temperatures can promote side reactions, SNAr reactions often require thermal energy to overcome the activation barrier, especially if a weaker nucleophile is used.
Troubleshooting Protocol:
-
Switch to a Polar Aprotic Solvent: The gold standard for SNAr reactions is a polar aprotic solvent. Solvents like Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or N-Methyl-2-pyrrolidone (NMP) are ideal.[2] They possess high polarity to dissolve the reactants but lack acidic protons, leaving the nucleophile "naked" and highly reactive.
-
Consider Co-solvents: If your nucleophile has limited solubility in pure DMF or DMSO, a co-solvent system can be effective. For instance, using a mixture of Dichloromethane (DCM) and DMF can balance solubility and reactivity.[3]
-
Add a Non-Nucleophilic Base: The reaction between the amine and this compound will generate HCl, which protonates the starting amine, rendering it non-nucleophilic. Add a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid.
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Issue 2: Starting Material Insoluble in Reaction Medium
Q: My this compound is not dissolving in the chosen solvent, leading to a heterogeneous mixture and poor reaction. How can I improve solubility?
A: Solubility is a prerequisite for a successful homogeneous reaction. This compound is a crystalline solid with limited solubility in many common organic solvents.[4]
Causality Analysis:
-
The molecule possesses both a polar carboxylic acid and a sulfamoyl group, but also a chlorinated aromatic ring. This combination makes its solubility complex. It is poorly soluble in water and non-polar hydrocarbons.[5] While slightly soluble in heated methanol, its best solubility is found in highly polar aprotic solvents.[4]
Troubleshooting Protocol:
-
Consult a Solubility Chart: Refer to the table below for guidance on appropriate solvents.
-
Apply Gentle Heating: For many solvents, solubility increases significantly with temperature. Heating the mixture to 40-60 °C can often achieve dissolution. Ensure your reaction is stable at this temperature.
-
Use a Stronger Polar Aprotic Solvent: If a solvent like acetonitrile isn't working, switch to a more effective solubilizing agent like DMSO or NMP.[2][4]
-
Sonication: Using an ultrasonic bath can help break down the crystal lattice and accelerate the dissolution of suspended solids.
Table 1: Solubility Profile of this compound and Related Compounds
| Solvent Type | Examples | Solubility of this compound | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High | Strong dipole-dipole interactions effectively solvate the polar functional groups of the molecule.[4] |
| Polar Protic | Methanol, Ethanol | Moderate (improves with heat) | Capable of hydrogen bonding with the carboxylic acid and sulfamoyl groups, but less effective than polar aprotic solvents.[4] |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Moderate polarity allows for some interaction, but generally insufficient for high concentrations. |
| Ethers | Tetrahydrofuran (THF) | Low | Lower polarity and weaker interactions compared to polar aprotic solvents. |
| Non-Polar | Hexane, Toluene | Very Low / Insoluble | "Like dissolves like" principle; the high polarity of the acid is incompatible with non-polar solvents.[6] |
| Aqueous | Water | Very Low | The non-polar chlorobenzene backbone dominates, leading to poor water solubility.[5] |
Issue 3: Difficult Product Isolation and Purification
Q: The reaction appears to be complete, but I am struggling to isolate the product. It seems to be staying in the aqueous phase during workup. What's wrong?
A: This issue is common when the product of the reaction is highly polar or has amphiphilic properties, which can be the case for derivatives of this compound.[3]
Causality Analysis:
-
The product retains the polar sulfamoyl and carboxylic acid groups. If the nucleophile you added also contains polar or ionizable groups, the resulting product can have high water solubility, especially at neutral or basic pH where the carboxylic acid is deprotonated to a carboxylate.
Troubleshooting Protocol:
-
Acidify the Aqueous Layer: Before extraction, ensure the aqueous layer is acidified to a pH of ~2 using 1M HCl. This protonates the carboxylic acid group, making the product less polar and more likely to partition into the organic layer (e.g., ethyl acetate, DCM).
-
Use a More Polar Extraction Solvent: If ethyl acetate is failing, try extractions with a more polar solvent like n-butanol.
-
Salt Out the Product: Saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase, reducing the solubility of the organic product and forcing it into the organic layer.
-
Evaporate and Re-dissolve: If the product is intractable, carefully evaporate the polar aprotic solvent (e.g., DMF, DMSO) under high vacuum. This is often difficult but can be necessary. The remaining residue can then be triturated or recrystallized from a different solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound, and how does the solvent influence it?
A1: The primary and most synthetically useful reaction is Nucleophilic Aromatic Substitution (SNAr) .[7] In this mechanism, a nucleophile attacks the carbon atom bearing the chlorine, and the negative charge is stabilized by the electron-withdrawing sulfamoyl (-SO₂NH₂) and carboxyl (-COOH) groups. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[8]
The solvent's role is critical:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are ideal. They stabilize the charged Meisenheimer complex intermediate, which lowers the activation energy of the rate-determining step, thereby accelerating the reaction.[9]
-
Polar Protic Solvents (e.g., Alcohols): These solvents are generally detrimental. They deactivate the nucleophile through hydrogen bonding, slowing the reaction.[1]
Q2: Can I run reactions with this compound under solvent-free conditions?
A2: Yes, under certain conditions. Solvent-free reactions, often assisted by microwave irradiation, can be highly effective for sulfonamide synthesis.[10] This approach maximizes reactant concentration, which can lead to dramatically shorter reaction times and higher yields. This is particularly effective when one of the reactants is a liquid that can also act as the reaction medium.[10] However, this method requires careful temperature control to avoid decomposition.
Q3: How should I choose a solvent for recrystallization of my final product?
A3: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Start with Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, or mixtures).
-
Common Systems: For polar products derived from this compound, solvent pairs like ethanol/water or acetone/hexane are often effective.
-
Purification from NMP: If the reaction was performed in a high-boiling polar aprotic solvent like NMP, a common purification method involves precipitating the product by adding a miscible anti-solvent like water, followed by filtration.[2]
Visualized Workflows and Mechanisms
Diagram 1: General Mechanism of SNAr on this compound
Caption: SNAr reaction pathway for this compound.
Diagram 2: Decision Workflow for Solvent Selection
Caption: Logical flow for selecting an appropriate reaction solvent.
Experimental Protocols
Protocol: General Procedure for the Synthesis of N-substituted-4-sulfamoylbenzoic acid derivatives
This protocol describes a typical SNAr reaction between this compound and a primary amine using an optimal solvent system.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (for extraction)
-
1M Hydrochloric Acid (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent). Stir the mixture until all solids are completely dissolved.
-
Base and Nucleophile Addition: Add DIPEA (2.5 eq) to the solution, followed by the dropwise addition of the amine (1.1 eq) at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours until the starting material is consumed.
-
Workup - Quenching: Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Workup - Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and DIPEA), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
References
- Google Patents. (n.d.). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
-
National Institutes of Health. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
-
ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Retrieved from [Link]
-
CORE. (n.d.). Enhancement of solubility and dissolution rate of Furosemide by ternary solid dispersion technique. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Microwave-assisted solvent-and-catalyst-free synthesis of sulfonamides. Retrieved from [Link]
-
MDPI. (n.d.). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Retrieved from [Link]
-
National Institutes of Health. (2018). In vitro dissolution and bioavailability study of furosemide nanosuspension prepared using design of experiment (DoE). Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Institutes of Health. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Retrieved from [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). Retrieved from [Link]
-
Enhancement of Solubility of Furosemide Utilizing Different Techniques of Inclusion Complex. (2023). Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]
Sources
- 1. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS [mubychem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.rsc.org [pubs.rsc.org]
managing the degradation of 2-Chloro-4-sulfamoylbenzoic acid in acidic or basic conditions
Welcome to the technical support center for 2-Chloro-4-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound, with a specific focus on its degradation in acidic and basic conditions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.
Introduction: Understanding the Stability of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals. Its molecular structure, featuring a carboxylic acid, a sulfonamide, and a chloro substituent on a benzene ring, presents a unique set of stability challenges. The sulfonamide group, in particular, is susceptible to hydrolysis, a reaction that can be significantly influenced by pH and temperature. Understanding the degradation pathways of this molecule is critical for developing stable formulations and accurate analytical methods.
Generally, sulfonamides are more prone to degradation under acidic conditions compared to neutral or alkaline environments.[1] The primary degradation route is the hydrolysis of the sulfonamide (S-N) bond. This guide will provide you with the necessary knowledge to anticipate, control, and troubleshoot the degradation of this compound in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the handling and analysis of this compound.
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: The primary degradation pathway for this compound is the hydrolysis of the sulfonamide bond.
-
Acidic Conditions: Under acidic conditions, the sulfonamide linkage is susceptible to cleavage, leading to the formation of 2-chloro-4-carboxybenzenesulfonic acid and ammonia. The presence of electron-withdrawing groups on the aromatic ring can influence the rate of this hydrolysis.[2]
-
Basic Conditions: While generally more stable in alkaline conditions, prolonged exposure to strong bases can also promote hydrolysis of the sulfonamide group.[1] The anionic form of the sulfonamide, which is more prevalent at higher pH, is typically less susceptible to hydrolysis.[1]
Q2: What are the expected degradation products of this compound?
A2: Based on the known degradation pathways of similar sulfonamide-containing compounds, the expected primary degradation product from hydrolysis is 2-chloro-4-carboxybenzenesulfonic acid . In the case of the structurally related drug furosemide, forced degradation studies have shown hydrolysis leads to the formation of 4-chloro-5-sulfamoylanthranilic acid, indicating cleavage at a different position due to the presence of an N-furfuryl group.[3] For this compound, direct hydrolysis of the sulfonamide is the most probable route.
Q3: How can I monitor the degradation of this compound in my samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the degradation of this compound. This method should be capable of separating the intact parent compound from its degradation products. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and a UV detector is a common starting point for method development.[4]
Q4: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
A4: Unexpected peaks can arise from several sources:
-
Degradation Products: If your sample has been exposed to harsh pH conditions or elevated temperatures, the new peaks are likely degradation products.
-
Impurities: The starting material may contain impurities from its synthesis.
-
Mobile Phase or System Contamination: Contaminants in your mobile phase or from the HPLC system can also appear as extraneous peaks.
Refer to the Troubleshooting Guide for HPLC Analysis section below for a more detailed approach to identifying and resolving these issues.
Q5: What are the ideal storage conditions to minimize degradation of this compound?
A5: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. For solutions, it is advisable to use buffered systems to maintain a neutral or slightly alkaline pH and to store them at refrigerated temperatures (2-8 °C) to slow down potential hydrolysis.
Troubleshooting Guides
This section provides practical solutions to common problems encountered during the experimental handling and analysis of this compound.
Troubleshooting Degradation During Experiments
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound in acidic solution. | Acid-catalyzed hydrolysis of the sulfonamide group. | - Work at lower temperatures. - If possible, adjust the pH to a less acidic range. - Minimize the time the compound spends in the acidic solution. |
| Precipitation of the compound from aqueous solution. | The solubility of this compound is pH-dependent. The carboxylic acid group will be protonated at low pH, reducing its aqueous solubility. | - Adjust the pH of the solution. The compound is more soluble in alkaline conditions where the carboxylic acid is deprotonated. - Use a co-solvent such as acetonitrile or methanol to increase solubility. |
| Discoloration of the solution upon storage. | This could indicate the formation of degradation products that absorb in the visible range. | - Analyze the solution by HPLC-UV/Vis to identify the new chromophores. - Store solutions protected from light, as photodegradation can also lead to colored byproducts. |
Troubleshooting Guide for HPLC Analysis
| Observed Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for the parent compound. | - Column Overload: Injecting too much sample. - Secondary Interactions: Silanol interactions with the column packing. - Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of the carboxylic acid group. | - Reduce the injection volume or sample concentration. - Use a column with end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. |
| Shifting retention times. | - Column Temperature Fluctuations: Inconsistent column temperature. - Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of the organic component. - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and keep the solvent reservoirs capped. - Ensure the column is equilibrated for a sufficient time before starting the analysis. |
| Appearance of ghost peaks. | - Contamination in the injection system or column. - Carryover from a previous injection. | - Flush the injector and column with a strong solvent. - Inject a blank (mobile phase) to check for carryover. Implement a needle wash step in your autosampler method. |
| Poor resolution between the parent compound and degradation products. | - Suboptimal Mobile Phase Composition: The mobile phase does not provide enough selectivity. - Incorrect Column Chemistry: The stationary phase is not suitable for the separation. | - Optimize the mobile phase gradient, organic modifier (acetonitrile vs. methanol), and pH. - Try a different column with a different stationary phase (e.g., a phenyl-hexyl column). |
Experimental Protocols
This section provides detailed step-by-step methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to generate its potential degradation products, which is a crucial step in developing a stability-indicating analytical method as per ICH guidelines.[5][6][7][8][9]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature and take samples at 0, 2, 4, 8, and 24 hours.
-
If no degradation is observed, repeat the experiment with 1 N HCl and/or at an elevated temperature (e.g., 60 °C).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Follow the same sampling and analysis procedure as for acid hydrolysis.
-
If no degradation is observed, repeat with 1 N NaOH and/or at an elevated temperature.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, and take samples at various time points.
-
Analyze the samples directly by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80 °C.
-
Dissolve a portion of the solid in the mobile phase at different time points and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples at appropriate time intervals.
-
Data Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to that of an unstressed control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Columns:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Method Development and Optimization:
-
Inject a standard solution of this compound to determine its retention time and peak shape.
-
Inject the samples from the forced degradation study.
-
Evaluate the separation: Check if all degradation product peaks are baseline resolved from the parent peak and from each other.
-
Optimize the method:
-
Gradient: Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Mobile Phase: If resolution is still poor, try a different organic modifier (e.g., methanol) or adjust the pH of the aqueous phase.
-
Column: If necessary, try a column with a different stationary phase.
-
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Degradation Pathway of this compound
Caption: Proposed hydrolytic degradation pathway.
Workflow for Forced Degradation Study
Caption: Forced degradation experimental workflow.
References
-
Asian Journal of Research in Pharmaceutical Sciences. (2019). Degradation Study of Furosemide by UV- Visible Spectrophotometry Method in bulk form. [Link]
-
Journal of the Pharmaceutical Society of Japan. (n.d.). Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture. [Link]
-
ResearchGate. (n.d.). Photolytic degradation of frusemide. [Link]
-
National Center for Biotechnology Information. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. [Link]
-
World Journal of Pharmaceutical Research. (2017). Stress degradation studies of Furosemide and novel SIAM RP-HPLC method has been developed and validated for quantitative analysis of Furosemide. [Link]
-
International Council for Harmonisation. (2003). ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]
-
ResearchGate. (n.d.). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. [Link]
-
PubChem. (n.d.). 2-Chloro-4-[methyl(propyl)sulfamoyl]benzoic acid. [Link]
-
ACS Publications. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. [Link]
-
Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]
-
European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
ResearchGate. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams. [Link]
-
Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
National Center for Biotechnology Information. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]
-
PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. [Link]
Sources
- 1. Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. database.ich.org [database.ich.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ema.europa.eu [ema.europa.eu]
- 8. assyro.com [assyro.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
identifying common impurities in commercially available 2-Chloro-4-sulfamoylbenzoic acid
Welcome to the Technical Support Center for 2-Chloro-4-sulfamoylbenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the quality and purity of commercially available this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental success.
I. Understanding the Impurity Profile of this compound
This compound is a key starting material in the synthesis of various pharmaceutical compounds. The purity of this reagent is critical, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Impurities can arise from several sources, including the synthetic route, degradation of the product, or improper storage.
A common synthetic pathway to a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, involves the sulfurization of 2,4-dichlorobenzoic acid with chlorosulfonic acid, followed by ammoniation.[1][2] This suggests that unreacted starting materials, byproducts from side reactions, and residual solvents are potential impurities.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding impurities in this compound.
Q1: What are the most likely impurities I might find in my commercial batch of this compound?
Based on common synthetic routes for structurally related compounds, you should be aware of the following potential impurities:
-
Starting Materials: Unreacted starting materials from the synthesis process. For example, if a synthesis starts from 2-chlorotoluene-4-sulfonamide, residual amounts of this compound could be present.
-
Isomeric Impurities: Positional isomers are a common challenge. For instance, 4-Chloro-3-sulfamoylbenzoic acid is a known impurity in other drug substances and could be present.[3] The synthesis of the related 2-chloro-5-sulfamoylbenzoic acids from 2-amino-5-sulfamoylbenzoic acid suggests that isomeric starting materials could lead to isomeric final products.[3]
-
Related Substances: Byproducts from the manufacturing process, such as 2,4-dichlorobenzoic acid , if it were used as a starting material for a related compound.[1][2]
-
Degradation Products: Hydrolysis of the sulfamoyl group or other degradation pathways can lead to impurities. The degradation of sulfonamides can involve cleavage of the S-N and S-C bonds.[4]
-
Residual Solvents: Solvents used during synthesis and purification may be present in trace amounts. Common solvents in related syntheses include N-methylpyrrolidone (NMP), ethanol, methanol, and dichloromethane.[1][5][6]
Q2: How can I identify an unknown peak in my HPLC chromatogram?
Identifying an unknown impurity requires a systematic approach. Here is a general workflow:
-
Literature and Supplier Information: Review the certificate of analysis and any technical data sheets from the supplier for information on known impurities.
-
Forced Degradation Studies: Subjecting a sample of your material to stress conditions (acid, base, oxidation, heat, light) can help to generate potential degradation products.[7][8][9][10] This can help to tentatively identify if the unknown peak is a degradant.
-
Mass Spectrometry (MS): High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for determining the molecular weight of the impurity.[11][12]
-
NMR Spectroscopy: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[13][14][15][16]
Q3: Are there any official pharmacopeial methods for testing the purity of this compound?
As of my last update, there may not be a specific monograph for this compound in the major pharmacopeias (USP, EP). However, general chapters on impurity testing are highly relevant. For example, USP General Chapter <1086> "Impurities in Drug Substances and Drug Products" provides a framework for classifying and controlling impurities.[17] It is also beneficial to look at monographs for APIs where this substance is a starting material, as they may list it as a potential impurity with specified limits. USP reference standards are available for many impurities to aid in their identification and quantification.[4][18][19]
III. Troubleshooting Guide
This section is designed to help you troubleshoot specific issues you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps & Explanation |
| An unexpected peak is observed in the HPLC analysis of a freshly opened bottle. | The impurity may be a byproduct from the synthesis. | 1. Check the Certificate of Analysis (CoA): The supplier may have identified this peak. 2. Review Synthesis Routes: Consider the likely starting materials and byproducts from the synthesis of related compounds. For example, if the synthesis involves chlorosulfonation of a benzoic acid derivative, you might expect to see related chlorinated or sulfonated species. 3. LC-MS Analysis: Determine the mass of the unknown peak to help identify its molecular formula. |
| The purity of the material seems to decrease over time, with new peaks appearing in the chromatogram. | The material may be degrading upon storage. | 1. Review Storage Conditions: Ensure the material is stored as recommended by the supplier (e.g., protected from light and moisture). 2. Perform Forced Degradation: Compare the degradation profile with your stored sample. Common degradation pathways for sulfonamides include hydrolysis.[4][20] 3. Characterize Degradants: Use LC-MS and NMR to identify the structure of the degradation products. |
| The retention time of the main peak is shifting between analytical runs. | This could be due to issues with the HPLC method or column. | 1. Check Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is properly degassed. 2. Column Equilibration: Ensure the column is adequately equilibrated before each injection. 3. Column Health: The column may be degrading. Perform a column performance test. |
| Difficulty in separating the main peak from a closely eluting impurity. | The HPLC method may not be optimized for resolving these specific compounds. | 1. Method Optimization: Adjust the mobile phase composition (e.g., organic solvent ratio, pH), gradient slope, or flow rate. 2. Column Selection: Consider a column with a different stationary phase or particle size for improved resolution.[21] |
IV. Experimental Protocols
Protocol 1: General HPLC-UV Method for Purity Assessment
This protocol provides a starting point for the analysis of this compound and its impurities. Method optimization will likely be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 50 50 25 50 50 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Rationale: A C18 column is a good starting point for the separation of moderately polar compounds like benzoic acid derivatives.[21] The use of a phosphoric acid buffer helps to control the ionization of the carboxylic acid and sulfamoyl groups, leading to better peak shape. A gradient elution is employed to ensure the elution of both polar and non-polar impurities.
Protocol 2: Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and for developing stability-indicating analytical methods.[7][8][9][10]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample (in solution and as a solid) to UV light (e.g., 254 nm) and visible light for a defined period.
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and quantify the degradation products.
V. Visualizations
Workflow for Impurity Identification
Caption: A logical workflow for the identification of an unknown impurity.
VI. References
-
PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Retrieved from
-
PubMed. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]
-
Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from
-
Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Retrieved from
-
Google Patents. (n.d.). CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Retrieved from
-
SIELC. (n.d.). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]
-
National Institutes of Health. (2022). NMR spectroscopy for structural elucidation of sulfated polysaccharides from red seaweeds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]
-
Farmacia. (2019). HPLC-UV method approach for the analysis and impurity profiling of Captopril. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
-
Veeprho. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
BMANA Journal. (2022). ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. Retrieved from [Link]
-
ResearchGate. (n.d.). 2.3. Mass spectrometry in impurity profiling. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
National Institutes of Health. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
-
Advances in Bioresearch. (n.d.). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
PubMed. (n.d.). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 5270-74-6 | Product Name : Chlortalidone - Impurity B (Freebase) | Chemical Name : 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic Acid. Retrieved from [Link]
-
Pharmacia. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Retrieved from [Link]
-
Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]
-
Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Retrieved from
-
Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]
-
US Pharmacopeia. (2014). 1086 USP 37 page 828. As part of an ongoing monograph modernization initiative, the United States Pharmacopeial Convention (USP). Retrieved from [Link]
Sources
- 1. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 2. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 3. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 4. Discover Impurity Reference Standards from USP [usp.org]
- 5. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. agilent.com [agilent.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. NMR spectroscopy for structural elucidation of sulfated polysaccharides from red seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bmanaj.org [bmanaj.org]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. usp.org [usp.org]
- 18. usp.org [usp.org]
- 19. Impurities in Drug Substances and Products [usp.org]
- 20. researchgate.net [researchgate.net]
- 21. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Catalyst Selection and Loading for Improved Synthesis Efficiency
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in optimizing catalyst selection and loading. Our goal is to empower you with the knowledge to enhance synthesis efficiency, minimize waste, and accelerate your research and development efforts.[1][2]
Section 1: Catalyst Selection - The Foundation of an Efficient Synthesis
Choosing the right catalyst is a critical first step that profoundly influences reaction outcomes.[3][4] A suboptimal choice can lead to low yields, poor selectivity, and difficult purification processes. This section will guide you through a logical approach to catalyst selection.
FAQ 1: Where do I begin when selecting a catalyst for a new transformation?
A systematic approach is crucial for efficient catalyst selection.[3] Start with a thorough review of scientific literature for similar reactions.[3] Key factors to consider include:
-
Reaction Type: The nature of the chemical transformation (e.g., oxidation, reduction, cross-coupling) will narrow down the potential catalyst classes.[3]
-
Substrate Scope: Consider the functional groups present in your starting materials. A good catalyst should be tolerant of these groups to avoid unwanted side reactions.[5]
-
Desired Outcome: Clearly define your targets for yield, purity, and stereoselectivity.[3]
-
Operating Conditions: The anticipated temperature, pressure, and solvent will dictate the required stability of the catalyst.[3][6]
Troubleshooting Guide: Low Catalyst Activity or Selectivity
Q: My initial catalyst screening shows low activity and/or poor selectivity. What are the likely causes and how can I improve performance?
A: Low activity or selectivity can stem from several factors. Here’s a systematic troubleshooting approach:
-
Re-evaluate Catalyst Choice: The initial catalyst may not be optimal for your specific substrates. Consider catalysts with different electronic and steric properties. For instance, in palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine ligands can significantly enhance reactivity for challenging substrates.[5]
-
Ligand Modification (for Homogeneous Catalysts): The ligand plays a crucial role in tuning the catalyst's reactivity and selectivity.[1] Experiment with a library of ligands to identify the best performer for your system.
-
Support Effects (for Heterogeneous Catalysts): The support material in heterogeneous catalysis is not merely an inert scaffold.[7][8][9] It can influence the dispersion, stability, and electronic properties of the active metal nanoparticles.[8][10][11] Consider screening different support materials like alumina, silica, carbon, or zeolites.[8][10][11]
-
Reaction Conditions Optimization: Systematically vary parameters such as temperature, pressure, solvent, and reaction time.[1][6][12] Design of Experiments (DoE) can be a powerful statistical tool to efficiently explore the reaction space and identify optimal conditions.[13][14]
Section 2: Catalyst Loading - A Balancing Act for Optimal Performance
Determining the ideal catalyst loading is a critical optimization step. Using too little can result in slow or incomplete reactions, while an excess can lead to increased costs, potential side reactions, and difficulties in removing the catalyst from the final product.[10][11]
FAQ 2: How do I determine the optimal catalyst loading for my reaction?
A: The optimal catalyst loading is the minimum amount required to achieve the desired reaction rate and conversion without compromising selectivity or generating unnecessary waste. A systematic approach to determine this is as follows:
-
Initial Screening: Start with a range of catalyst loadings. For homogeneous catalysts, a typical screening range could be from 0.1 mol% to 5 mol% relative to the limiting reactant.[15] For heterogeneous catalysts, a range of 1 wt% to 10 wt% is a reasonable starting point.[15]
-
Reaction Monitoring: Carefully monitor the reaction progress for each loading by techniques such as TLC, GC, or HPLC.
-
Data Analysis: Plot the reaction yield and selectivity as a function of catalyst loading. The optimal loading is typically at the "knee" of the curve, where a further increase in catalyst does not lead to a significant improvement in performance.[15]
Troubleshooting Guide: Inconsistent Results with Varying Catalyst Loading
Q: I'm observing inconsistent reaction outcomes even when I think I'm using the same catalyst loading. What could be the issue?
A: Inconsistent results often point to issues with catalyst handling, purity, or the reaction setup itself.
-
Homogeneous Catalysts:
-
Accurate Dosing: For very low loadings, it can be challenging to weigh small amounts of catalyst accurately. Consider preparing a stock solution of the catalyst and adding a specific volume to the reaction.[15]
-
Catalyst Purity: Ensure the catalyst is pure and has not degraded during storage.
-
-
Heterogeneous Catalysts:
-
Uniform Dispersion: Inadequate stirring can lead to poor dispersion of the catalyst in the reaction mixture, resulting in localized areas of high and low catalytic activity.[16]
-
Mass Transfer Limitations: In some cases, the rate of the reaction is limited by the diffusion of reactants to the catalyst surface.[16][17] Increasing the stirring rate or using a catalyst with a higher surface area and optimal pore size can help mitigate this.[17]
-
Loading Method: For fixed-bed reactors, the method of loading the catalyst is crucial. Uneven packing can lead to channeling, where the reactant stream bypasses parts of the catalyst bed, resulting in lower conversion.[18][19] Dense loading techniques can help ensure a more uniform catalyst bed.[18][20]
-
Section 3: Catalyst Deactivation - Identifying and Mitigating Performance Loss
Catalyst deactivation, the loss of activity and/or selectivity over time, is a common challenge in catalysis.[21][22] Understanding the deactivation mechanism is key to preventing or reversing it.
FAQ 3: My reaction starts well but then slows down or stops completely. What are the common causes of catalyst deactivation?
A: Several mechanisms can lead to catalyst deactivation. The most common include:
-
Poisoning: This occurs when impurities in the feedstock or solvent strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[23][24][25] Common poisons include sulfur compounds, halides, and heavy metals.[23][24][26]
-
Fouling or Coking: The deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts on the catalyst surface can physically block active sites and pores.[23][26][27]
-
Sintering: At high temperatures, small metal particles on a heterogeneous catalyst can agglomerate into larger ones, leading to a decrease in the active surface area.[15][23][27]
-
Leaching: The active metal component of a heterogeneous catalyst can dissolve into the reaction medium, leading to a loss of active sites.[15][23][28]
Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation
Q: How can I determine the cause of my catalyst's deactivation and what can I do about it?
A: A systematic investigation is necessary to pinpoint the deactivation mechanism.
| Potential Cause | Diagnostic Steps | Mitigation Strategies |
| Poisoning | Analyze starting materials and solvents for impurities using techniques like GC-MS or elemental analysis.[28] | Purify reactants and solvents before use.[23][28] Consider using a guard bed to remove poisons before the feed stream reaches the main catalyst bed.[28] |
| Fouling/Coking | Characterize the spent catalyst using techniques like Thermogravimetric Analysis (TGA) to quantify carbon deposits.[28] | Optimize reaction conditions (e.g., lower temperature, different solvent) to minimize the formation of fouling agents.[23] Attempt to regenerate the catalyst by carefully burning off the coke.[28] |
| Sintering | Examine the spent catalyst with Transmission Electron Microscopy (TEM) to observe changes in particle size. | Operate the reaction at the lowest effective temperature.[23] Select a catalyst with a support that provides strong metal-support interactions to stabilize the nanoparticles.[9] |
| Leaching | Analyze the reaction mixture after filtration for the presence of the leached metal using Inductively Coupled Plasma (ICP) spectroscopy.[28] | Choose a more stable catalyst support or modify the catalyst to enhance the anchoring of the active metal.[23] |
Section 4: Experimental Protocols and Visualizations
To further assist in your troubleshooting and optimization efforts, this section provides a detailed experimental workflow and visual diagrams.
Experimental Protocol: Optimizing Catalyst Loading
-
Reaction Setup: In a series of identical reaction vessels, add the reactants, solvent, and any other necessary reagents.
-
Catalyst Addition:
-
Homogeneous Catalyst: Prepare a stock solution of the catalyst in a suitable solvent. Add varying volumes of the stock solution to each reaction vessel to achieve the desired range of catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%).[15]
-
Heterogeneous Catalyst: Accurately weigh the desired amount of catalyst for each reaction (e.g., 1, 2, 5, 10 wt%) and add it to the respective vessels.[15]
-
-
Reaction Execution: Place all reaction vessels in a temperature-controlled environment and stir at a consistent rate.
-
Monitoring and Analysis: At regular intervals, take aliquots from each reaction and analyze them by a suitable analytical technique (e.g., GC, HPLC, NMR) to determine the conversion and selectivity.
-
Data Interpretation: Plot the yield and selectivity against the catalyst loading to identify the optimal concentration.[15]
Visualizing the Catalyst Selection and Optimization Workflow
Caption: A workflow diagram for systematic catalyst selection and loading optimization.
Visualizing Catalyst Deactivation Pathways
Caption: Common pathways leading to catalyst deactivation.
References
- Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Benchchem. Technical Support Center: Optimizing Catalyst Performance.
- Unitop Chemicals. How to Select the Perfect Catalyst for Chemical Processes. My Blog.
- Unknown. Catalyst deactivation mechanisms and how to prevent them. (2025-06-19).
- Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Sigma-Aldrich. Cross-Coupling Reaction Guide.
- ResearchGate. Optimizing Catalytic Reactions.
- ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- ACS Publications. Role of the Support in Gold-Containing Nanoparticles as Heterogeneous Catalysts. Chemical Reviews. (2020-03-30).
- Unknown. Catalyst Support Materials and Their Influence on Methanol Production Efficiency. (2025-08-11).
- MDPI. Catalyst-Support Interactions Promoted Acidic Electrochemical Oxygen Evolution Catalysis: A Mini Review.
- Benchchem. Technical Support Center: Catalyst Poisoning in the Synthesis of Acetanilide Derivatives.
- Unknown. Catalyst handling best practice guide.
- Benchchem. Technical Support Center: Catalyst Poisoning & Deactivation in Tetrazole Synthesis.
- PNAS. Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters.
- JournalsPub. Design and Optimization of Heterogeneous Catalysts for Green Chemistry Processes. (2024-09-21).
- Benchchem. Technical Support Center: Optimizing Catalyst Loading for Piperazine Synthesis.
- Patsnap Eureka. How to Advance Lewis Acid Catalysts for Selective Synthesis?. (2025-08-26).
- Unknown. Industrial Catalyst System Efficiency: Strategies for Optimization. (2024-03-13).
- AmmoniaKnowHow. Catalyst deactivation Common causes.
- StudySmarter. Catalyst Deactivation: Mechanism & Causes. (2024-08-27).
- SciSpace. Mechanisms of catalyst deactivation.
- Patsnap Eureka. How does catalyst pore size affect reaction efficiency?. (2025-06-19).
- ResearchGate. Impact of Catalyst Support on Activity and Selectivity of Gold Nanoparticles for the Carbon Dioxide Reduction Reaction. (2025-08-07).
- International Research Journal. Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- Wikipedia. Catalyst poisoning.
- Unknown. Cross-Coupling Reactions Guide.
- Applied Catalysts. Choosing a Catalyst Manufacturer: Factors to Consider. (2023-09-13).
- YouTube. Optimization of fixed bed reactors with catalyst Homogeneous Dense Loading. (2018-10-16).
- Unknown. The design and optimization of heterogeneous catalysts using computational methods. (2023-12-01).
- ACS Publications. Best Practices for Reporting on Heterogeneous Photocatalysis. ACS Applied Materials & Interfaces. (2014-08-13).
- MDPI. Catalyst Deactivation, Poisoning and Regeneration.
- Unknown. What are the selection requirements for pharmaceutical intermediate production?. (2023-11-19).
- Unknown. How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23).
- ResearchGate. Ligand and Solvent Selection in Challenging Catalytic Reactions. (2025-08-06).
- Benchchem. Technical Support Center: Troubleshooting Multi-Step Organic Synthesis.
- Breathe. Loading and unloading of catalyst in reactors. (2020-10-30).
- Hydrocarbon Processing. Solving maldistribution: Catalyst loading and why it matters.
- MDPI. Advances and Challenges in Catalyst Dense-Phase Packing Technology: A Review.
- Wiley-VCH. 1 Catalysis and Prerequisites for the Modern Pharmaceutical Industry Landscape. (2018-08-06).
- Curr Trends Pharm Pharm Chem. Role of catalyst in organic synthesis.
- International Research Journal. Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023-06-30).
- Lagupres. Catalyst Handling - Loading Process.
- ResearchGate. CATALYTIC STRATEGIES FOR GREEN AND SELECTIVE ORGANIC SYNTHESIS…. (2025-11-24).
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detailed work-up procedures for reactions involving 2-Chloro-4-sulfamoylbenzoic acid
Welcome to the technical support guide for 2-Chloro-4-sulfamoylbenzoic acid. This document provides in-depth procedural work-ups, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and professionals in drug development. Our goal is to equip you with the practical knowledge and causal understanding needed to successfully utilize this versatile reagent in your synthesis projects.
Compound Overview & Reactivity Profile
This compound is a trifunctional aromatic compound featuring a carboxylic acid, a sulfamoyl group (-SO₂NH₂), and a chlorine atom. This unique arrangement of functional groups dictates its reactivity:
-
Carboxylic Acid (C1): This is the most acidic site and a primary handle for amide bond formation, esterification, or conversion to an acid chloride.
-
Aromatic Chlorine (C2): The chlorine is positioned ortho to the carboxylic acid and meta to the sulfamoyl group. Both are electron-withdrawing groups that activate the chlorine for Nucleophilic Aromatic Substitution (SₙAr) reactions.[1]
-
Sulfamoyl Group (C4): The -SO₂NH₂ group is relatively stable but its protons are acidic and can be deprotonated under strong basic conditions. It is a powerful electron-withdrawing group, significantly influencing the reactivity of the aromatic ring.
The interplay of these groups allows for sequential, regioselective reactions, but also presents challenges in chemoselectivity, which this guide will address.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, storage, and properties of this compound.
Q1: What are the proper storage and handling procedures for this compound? A: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2][3] It is stable under normal conditions.[4] For handling, standard personal protective equipment (PPE) is required, including safety goggles, chemical-resistant gloves, and a lab coat.[2] The compound is classified as a skin and eye irritant.[3][4] Avoid creating dust and ensure work is performed in a fume hood to prevent inhalation.[3]
Q2: What are the known chemical incompatibilities? A: Avoid strong oxidizing agents, as they can react exothermically with the compound.[3][4] Strong bases may cause unwanted deprotonation or side reactions.
Q3: What are the best solvents for this reagent? A: Solubility is a key practical consideration.
-
For Reactions: Aprotic polar solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are often used, especially for SₙAr reactions, as they can solvate the ionic intermediates. Ethers like tetrahydrofuran (THF) or 1,4-dioxane can be suitable for amide couplings.
-
For Purification: Recrystallization is often performed using ethanol or ethanol/water mixtures.[5]
-
Poor Solvents: The compound has low solubility in water and non-polar solvents like hexanes or toluene.
Q4: Can the sulfamoyl (-SO₂NH₂) group participate in reactions? A: Yes, under certain conditions. While less reactive than the carboxylic acid, the sulfamoyl nitrogen can be alkylated or acylated, particularly if a strong base is used that deprotonates it. In most standard amide coupling or SₙAr procedures, it remains intact if reaction conditions are controlled.
Core Reaction Workflows & Troubleshooting
This section details the procedures and common pitfalls for the two primary transformations involving this compound: Nucleophilic Aromatic Substitution (SₙAr) and Amide Bond Formation.
Workflow: Nucleophilic Aromatic Substitution (SₙAr)
This reaction is central to the synthesis of furosemide and related structures, where the chlorine at C2 is displaced by a nucleophile, typically an amine.[6]
Detailed Experimental Protocol: Synthesis of Furosemide
This protocol describes the reaction of this compound with furfurylamine.
Materials:
-
This compound (1.0 eq)
-
Furfurylamine (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and anhydrous potassium carbonate.
-
Solvent & Reagents: Add NMP (or DMF) to create a stirrable slurry. Add the furfurylamine to the mixture.
-
Reaction: Heat the reaction mixture to 100-145 °C.[5] The exact temperature depends on the solvent and specific substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-6 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker of ice-water. This will precipitate the crude product and dissolve inorganic salts. c. Acidify the aqueous mixture to a pH of 1-2 using concentrated hydrochloric acid (HCl).[5] This step is crucial to protonate the carboxylic acid, ensuring it is in its neutral, less soluble form. d. Stir the resulting suspension for 30 minutes to an hour to allow for complete precipitation.
-
Purification: a. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water to remove residual salts and solvent. b. Recrystallize the crude solid from an appropriate solvent, such as aqueous ethanol, to yield pure furosemide.[5] c. Dry the purified product under vacuum.
SₙAr Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Reaction Stalled / Low Conversion | 1. Insufficient temperature. 2. Base is not strong or dry enough. 3. Nucleophile is not potent enough. | 1. Increase temperature in 10 °C increments. Ensure the solvent's boiling point is not exceeded. 2. Use freshly dried K₂CO₃ or a stronger base like Cs₂CO₃. Ensure all reagents and solvents are anhydrous. 3. Consider using a more nucleophilic amine or adding a catalyst like CuI for challenging substrates. |
| Multiple Products on TLC/HPLC | 1. Reaction at the sulfamoyl group. 2. Dimerization or polymerization. 3. Thermal decomposition. | 1. Use a milder base (e.g., NaHCO₃) or a lower temperature. The carboxylic acid and sulfamoyl group can both be deprotonated by strong bases. 2. Ensure a slight excess of the nucleophile (e.g., furfurylamine) is used to favor the desired reaction over self-condensation. 3. Avoid excessive heating (>150 °C) for prolonged periods. |
| Product Fails to Precipitate During Work-up | 1. Insufficient acidification. 2. Product is more soluble than expected in the work-up mixture. | 1. Check the pH of the aqueous solution with pH paper or a meter. Ensure it is strongly acidic (pH 1-2). 2. If the product remains dissolved, extract the aqueous phase with an organic solvent like ethyl acetate. The product will move to the organic layer, which can then be dried and concentrated. |
Visualization of SₙAr Workflow
Caption: General workflow for the SₙAr reaction and work-up.
Workflow: Amide Bond Formation
This involves reacting the carboxylic acid with an amine, typically after activation.
Detailed Experimental Protocol: Activation with Thionyl Chloride (SOCl₂)
This method converts the carboxylic acid to a more reactive acid chloride intermediate.
Materials:
-
This compound (1.0 eq)
-
Thionyl Chloride (SOCl₂) (2.0 - 5.0 eq)
-
Catalytic DMF (1-2 drops)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Amine of choice (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
Procedure:
-
Acid Chloride Formation: a. Suspend this compound in anhydrous toluene or DCM in a dry flask under an inert atmosphere (N₂ or Argon). b. Add a catalytic amount of DMF (1-2 drops). c. Slowly add thionyl chloride at room temperature. The mixture may be gently heated to 40-60 °C to drive the reaction to completion. d. After 1-3 hours, or once gas evolution (HCl, SO₂) ceases, remove the excess SOCl₂ and solvent under reduced pressure. This step is critical and must be done thoroughly.
-
Amidation: a. Dissolve the crude acid chloride in fresh anhydrous DCM or THF. b. In a separate flask, dissolve the desired amine and triethylamine (as an HCl scavenger) in the same solvent. c. Cool the amine solution to 0 °C in an ice bath. d. Slowly add the acid chloride solution to the amine solution dropwise. e. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: a. Quench the reaction with water or a saturated solution of sodium bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. c. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel) or recrystallization.
Amide Coupling Troubleshooting Guide
Caption: Troubleshooting decision tree for amide bond formation.
References
-
Benchchem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of Furosemide from 2,4-Dichlorobenzoic Acid. Retrieved from Benchchem website.[6]
-
Benchchem. (2025). Application Notes and Protocols for the Total Synthesis of Furosemide. Retrieved from Benchchem website.[7]
-
Google Patents. (2014). CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Retrieved from Google Patents.[5]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from masterorganicchemistry.com.[1]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from YouTube.[8]
-
Thermo Fisher Scientific. (2009, August 25). SAFETY DATA SHEET - 4-Chloro-3-sulfamoylbenzoic acid. Retrieved from fishersci.com.[2][3]
-
TCI Chemicals. (2024, December 2). 4-Chloro-3-sulfamoylbenzoic Acid - SAFETY DATA SHEET. Retrieved from tcichemicals.com.[4]
-
Google Patents. (1996). WO1996012714A1 - Process for the preparation of furosemide. Retrieved from Google Patents.[9]
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- 8. m.youtube.com [m.youtube.com]
- 9. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
Navigating the Scale-Up of 2-Chloro-4-sulfamoylbenzoic Acid Production: A Technical Support Guide
Welcome to the Technical Support Center for the production of 2-Chloro-4-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this key pharmaceutical intermediate. As you transition from bench-scale experiments to pilot-plant or industrial-scale production, you will encounter a unique set of challenges. This resource provides in-depth, field-proven insights to help you anticipate, troubleshoot, and overcome these hurdles, ensuring a robust, safe, and efficient scale-up process.
Foundational Chemistry and Reaction Pathway
This compound is a crucial intermediate, primarily in the synthesis of the potent loop diuretic, Furosemide. The most common synthetic route involves a two-step process: the chlorosulfonation of a substituted benzoic acid followed by amination.
Caption: Synthetic pathway for this compound.
Critical Scale-Up Challenges and Solutions
Scaling up this synthesis is not merely about increasing the quantities of reactants. The physical and chemical dynamics change significantly in larger vessels, introducing complexities that can impact yield, purity, and safety.[1][2]
Heat Management in Chlorosulfonation
Question: We are observing a decrease in yield and an increase in impurities during the scale-up of the chlorosulfonation step. What could be the cause and how can we mitigate this?
Answer: This is a classic heat transfer challenge during scale-up. Industrial reactors have a significantly lower surface-area-to-volume ratio compared to laboratory glassware.[1] This inherent physical difference leads to slower heat dissipation. The chlorosulfonation reaction is highly exothermic, and inadequate heat removal can lead to localized "hot spots" within the reactor.[1][3] These elevated temperatures can cause several issues:
-
Side Reactions: Increased formation of undesired isomers and sulfone byproducts.
-
Product Degradation: The desired product may not be stable at elevated temperatures in the presence of strong acids.
-
Runaway Reaction: In a worst-case scenario, poor heat control can lead to a dangerous thermal runaway.
Troubleshooting and Mitigation Strategies:
-
Controlled Reagent Addition: Instead of adding the 2-chlorobenzoic acid all at once, implement a slow, controlled addition rate. This allows the reactor's cooling system to keep pace with the heat generated.
-
Jacket Temperature Control: Ensure your reactor's cooling jacket is operating at maximum efficiency. Consider using a colder coolant if possible. Double-jacketed glass reactors can offer more precise thermal control.[2]
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to accurately determine the heat of reaction. This data is crucial for engineering the appropriate cooling capacity for your large-scale reactor.[4]
-
Agitation: Optimize the agitation speed and impeller design to ensure good mixing and uniform temperature distribution throughout the reaction mass. Poor mixing can exacerbate localized overheating.[2]
Quenching of the Reaction Mixture
Question: During the quenching of the chlorosulfonation reaction mixture into water/ice, we are experiencing violent off-gassing and difficulty controlling the temperature. What are the best practices for a safe and controlled quench at scale?
Answer: Quenching the reaction mixture, which contains a large excess of unreacted chlorosulfonic acid, is a hazardous step that requires careful planning at scale. Chlorosulfonic acid reacts violently with water in a highly exothermic reaction, releasing large volumes of hydrogen chloride (HCl) gas.[5]
Safe Quenching Protocol:
-
Reverse Addition: The safest method is to add the reaction mixture slowly to a well-stirred, pre-chilled vessel containing a mixture of ice and water. Never add water to the reaction mixture.
-
Temperature Monitoring: The quench vessel must be equipped with a reliable temperature probe and an efficient cooling system to maintain the temperature below 10°C.
-
Controlled Addition Rate: The addition rate of the reaction mixture should be carefully controlled to manage both the temperature and the rate of HCl gas evolution.
-
Adequate Headspace and Venting: The quench vessel should have sufficient headspace to accommodate any potential foaming. The vessel must be vented to a robust acid gas scrubber system to neutralize the evolved HCl gas. A risk assessment of the scale-up is crucial as it can be unsafe to rapidly heat a large volume of the crude reaction mixture due to the potential loss of containment of the heated chlorosulfonic acid.[6]
-
Subsurface Addition: If possible, add the reaction mixture below the surface of the ice/water slurry. This can help to better control the reaction and gas evolution.
Impurity Profile Changes at Scale
Question: We are observing new and higher levels of impurities in our scaled-up batches of this compound that were not present or were at very low levels in the lab. Why is this happening and how do we address it?
Answer: It is common for the impurity profile of a product to change during scale-up.[1] Even minor side reactions that are insignificant at the lab scale can become major sources of impurities in larger batches due to longer reaction times, temperature gradients, and less efficient mixing.[2]
Common Impurities and Their Sources:
| Impurity | Potential Source |
| Isomeric Sulfonamides | Incomplete chlorosulfonation or side reactions at higher temperatures. |
| Disulfonated Byproducts | High reaction temperatures and prolonged reaction times. |
| Unreacted Starting Material | Incomplete reaction due to poor mixing or insufficient reaction time. |
| Hydrolysis Products | Exposure of the chlorosulfonyl intermediate to moisture before amination. |
Strategies for Impurity Control:
-
Process Analytical Technology (PAT): Implement in-process monitoring (e.g., HPLC) to track the progress of the reaction and the formation of impurities. This allows for real-time adjustments to the process parameters.
-
Robust Purification: Develop a robust purification procedure, such as recrystallization, with a well-defined solvent system that can effectively remove the specific impurities observed at scale.
-
Impurity Profiling: Utilize analytical techniques like HPLC and LC-MS to identify and quantify all impurities.[7][8][9][10] This is a regulatory requirement and is essential for understanding and controlling the quality of your intermediate.[7][8]
Caption: Troubleshooting workflow for high impurity levels.
Experimental Protocols for Scale-Up
Large-Scale Chlorosulfonation
Safety First: This procedure involves highly corrosive and reactive chemicals. Ensure all personnel are equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and face shields.[5][11] The reaction must be conducted in a well-ventilated area with access to an emergency shower and eyewash station.
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Chlorosulfonic Acid: Charge the reactor with the required amount of chlorosulfonic acid.
-
Cooling: Cool the chlorosulfonic acid to 0-5°C.
-
Controlled Addition: Slowly add 2-chlorobenzoic acid to the reactor, maintaining the temperature between 5-10°C. The addition rate should be dictated by the reactor's ability to remove the heat of reaction.
-
Reaction: Once the addition is complete, slowly raise the temperature to the optimized reaction temperature (typically 60-80°C) and hold for several hours, monitoring the reaction progress by HPLC.
-
Cooling: After the reaction is complete, cool the mixture to room temperature before proceeding to the quench.
Industrial Filtration of the Product Slurry
Question: We are having difficulty with the filtration of the final product slurry. The filtration is slow, and the product is difficult to wash effectively. What can we do to improve this?
Answer: The filtration of slurries at an industrial scale can be challenging due to particle size distribution and crystal habit.[12][13][14][15]
Filtration Optimization:
-
Crystallization Control: The conditions during the quench and amination can significantly impact the particle size and shape of the final product. Experiment with different temperatures and agitation speeds to promote the growth of larger, more easily filterable crystals.
-
Filter Type: For large-scale production, consider using a filter press or a centrifugal filter, which are more efficient for handling large volumes of slurry than a simple Buchner funnel setup.
-
Filter Aid: If the particles are very fine, a filter aid (e.g., celite) can be used to improve filtration speed. However, this will require a subsequent step to remove the filter aid.
-
Washing: Ensure the filter cake is washed with an appropriate solvent (e.g., cold water) to remove any trapped impurities. A displacement wash is generally more effective than a dilution wash.
Analytical Methods for Quality Control
A robust set of analytical methods is essential for ensuring the quality and consistency of your product.
| Parameter | Analytical Method | Purpose |
| Identity | FTIR, NMR | Confirms the chemical structure of the final product. |
| Purity and Impurities | HPLC, LC-MS | Quantifies the purity of the product and identifies and quantifies any impurities.[16][17][18][19] |
| Residual Solvents | GC-HS | Measures the amount of any residual solvents from the manufacturing process. |
| Moisture Content | Karl Fischer Titration | Determines the water content, which can be critical for product stability. |
Safety Considerations at Scale
| Reagent | Key Hazards | Recommended Handling Procedures at Scale |
| Chlorosulfonic Acid | Highly corrosive, reacts violently with water, releases HCl gas.[5][20] | Use in a closed system with a dedicated scrubber for off-gases.[6] Ensure all equipment is completely dry. Use appropriate PPE at all times.[5] |
| Thionyl Chloride | Corrosive, toxic by inhalation, reacts with water. | Handle in a well-ventilated area or closed system. Avoid contact with moisture.[11][21][22] |
| Ammonia | Corrosive, toxic, flammable. | Use in a well-ventilated area, away from sources of ignition. |
References
-
Scale-Up Challenges for Intermediates: A Practical Guide. (n.d.). At Tianming Pharmaceutical. Retrieved from [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). PubMed Central. Retrieved from [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). (n.d.). ScienceDirect. Retrieved from [Link]
-
SOP 0079 - Thionyl Chloride. (2013). University of California, Santa Cruz. Retrieved from [Link]
-
Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Filtration Requirements and Solutions for cmp slurry filtration. (2025). Membrane Solutions. Retrieved from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved from [Link]
-
Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w. (n.d.). Brazilian Journal of Biological Sciences. Retrieved from [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2025). ResearchGate. Retrieved from [Link]
-
Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. Retrieved from [Link]
-
CMP Slurry Filters. (n.d.). LIQISP Inc. Retrieved from [Link]
-
Significance of Impurity Profiling in the Pharmaceutical Industry. (2024). Global Pharma Tek. Retrieved from [Link]
-
Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. (2025). National Institutes of Health. Retrieved from [Link]
-
Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. (n.d.). Farabi University. Retrieved from [Link]
-
Recent developments in analytical determination of furosemide. (2025). ResearchGate. Retrieved from [Link]
-
Effective filtration of chemical mechanical planarization slurries. (n.d.). IEEE Xplore. Retrieved from [Link]
-
How to calculate heat transfer in continuous flow applications. (2021). Stoli Chem. Retrieved from [Link]
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From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. Retrieved from [Link]
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Impurity Profiling In Pharmaceuticals: A Review. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
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Do You Know How to Filter CMP Slurry in Semiconductor Industry? (2021). Hongtek Filtration Co., Ltd. Retrieved from [Link]
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Process Heat for Chemical Industry. (n.d.). Idaho National Laboratory. Retrieved from [Link]
-
Common Name: THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. (2022). ResearchGate. Retrieved from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Heat Transfer in Reactor Scale-Up. (2015). Worcester Polytechnic Institute. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Purity Analysis of 2-Chloro-4-sulfamoylbenzoic Acid
Introduction: The Analytical Imperative for Purity Assessment
2-Chloro-4-sulfamoylbenzoic acid is a critical chemical intermediate and a potential process-related impurity in the synthesis of several pharmaceutical compounds, most notably the potent diuretic, Furosemide. Its presence, even in minute quantities, can have implications for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust, accurate, and validated analytical methods are paramount for its quantification in raw materials, in-process samples, and the final drug substance.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its high resolution, sensitivity, and specificity. This guide provides a comparative analysis of various validated Reversed-Phase (RP)-HPLC methods suitable for the purity determination of this compound, offering researchers and drug development professionals the technical insights needed to select or develop a method tailored to their specific requirements. The methodologies discussed are primarily drawn from stability-indicating assays developed for Furosemide, which are designed to separate the main component from all potential impurities, including this compound.
The Logic of Method Validation: A Workflow Overview
Before comparing specific methods, it is crucial to understand the logical framework of analytical method validation. Validation ensures that a method is fit for its intended purpose. The process follows a systematic workflow, as outlined by the International Council for Harmonisation (ICH) guidelines, to demonstrate that the method is reliable, reproducible, and accurate.
Caption: A typical workflow for HPLC method validation.
Comparative Analysis of Chromatographic Conditions
The separation of this compound, a polar acidic compound, is typically achieved using reversed-phase chromatography. The key to a successful method lies in the meticulous selection of the stationary phase, mobile phase, and detection parameters to ensure adequate resolution from the API (e.g., Furosemide) and other related substances. Below is a comparison of conditions reported in various validated methods.
| Parameter | Method A | Method B | Method C (General) |
| Stationary Phase (Column) | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)[1] | SGE Wakosil II C8 (150 x 4.6 mm, 5 µm)[2] | YMC-Triart C8 (250 x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | 1% Glacial Acetic Acid : Acetonitrile (50:50, v/v)[1] | Acetonitrile : Ammonium Acetate Buffer (50:50, v/v)[2] | Gradient elution with Dipotassium Hydrogen Phosphate buffer and Acetonitrile[4] |
| Elution Mode | Isocratic[1] | Isocratic[2] | Gradient[3][4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3][4] |
| Detection Wavelength | 272 nm[1] | 254 nm[2] | 265 nm[3][4] |
| Column Temperature | Ambient | Ambient | 25 °C[3][4] |
Expertise & Experience:
-
Choice of Column: C18 columns (Method A) provide high hydrophobicity, which is excellent for retaining and separating a broad range of compounds. C8 columns (Methods B and C) have shorter alkyl chains and are slightly less retentive, which can be advantageous for eluting polar compounds more quickly and reducing analysis time, potentially with sharper peaks.[1][2]
-
Mobile Phase pH: The use of acidic modifiers like acetic acid (Method A) or buffers like ammonium acetate is critical. This compound has two acidic functional groups (carboxylic acid and sulfonamide). Maintaining a mobile phase pH well below the pKa of the carboxylic acid (~3-4) ensures that the molecule is in its neutral, protonated form. This leads to consistent retention and improved peak shape on a reversed-phase column.
-
Isocratic vs. Gradient Elution: Isocratic methods (A and B) are simpler, more robust, and require less equilibration time.[1][2] However, they may not be sufficient to resolve all impurities in a complex mixture. A gradient method (C) offers superior resolving power for compounds with a wide range of polarities, which is essential for a comprehensive stability-indicating assay.[3][4]
Performance Comparison: Validation Parameter Summary
A method's performance is defined by its validation characteristics. The following table summarizes key validation data from published literature, demonstrating the suitability of these methods for quantification.
| Validation Parameter | Method A[1] | Method B[2] | Method D (General Benzoic Acid)[5] |
| Linearity Range | 10-120 µg/mL | 40-160 µg/mL (for Furosemide) | 5-200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 100.14% - 101.01% | Not specified for impurity | 85.61% - 102.04% |
| Precision (%RSD) | < 2.0% | < 1.1% (for Furosemide) | < 2.5% |
| Limit of Detection (LOD) | Not specified | Not specified | 0.42 µg/mL |
| Limit of Quantitation (LOQ) | Not specified | Not specified | 1.14 µg/mL |
Trustworthiness: The high correlation coefficients (>0.999) demonstrate a strong linear relationship between concentration and detector response.[1] Low %RSD values for precision indicate minimal random error, and accuracy results close to 100% show a lack of systematic error or matrix interference.[1] These interlocking parameters create a self-validating system; for instance, good linearity and precision are prerequisites for achieving high accuracy.
Caption: Interrelationship of core HPLC validation parameters.
Detailed Experimental Protocol (Representative Method)
This section provides a step-by-step protocol based on a robust, stability-indicating isocratic method adapted from published literature.[1] This method is suitable for quantifying this compound in the presence of Furosemide.
Objective: To determine the purity of a Furosemide sample with respect to the impurity this compound.
A. Materials and Reagents
-
Reference Standard: this compound (purity ≥ 99.0%)
-
Reference Standard: Furosemide (purity ≥ 99.0%)
-
Sample: Furosemide API or formulation sample to be tested
-
Acetonitrile (HPLC Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
B. Chromatographic System
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.
-
Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Prepare a 50:50 (v/v) mixture of 1% Glacial Acetic Acid in Water and Acetonitrile. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: 272 nm.[1]
C. Preparation of Solutions
-
Diluent: Mobile Phase (Acetonitrile/1% Acetic Acid solution 50:50).
-
Standard Stock Solution (Impurity): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 100 µg/mL.
-
Working Standard Solution (Spiked): Accurately weigh about 50 mg of Furosemide reference standard into a 50 mL volumetric flask. Add 5.0 mL of the Standard Stock Solution (Impurity) and dissolve and dilute to volume with diluent. This yields a solution containing 1000 µg/mL of Furosemide and 10 µg/mL of the impurity (representing 1.0%).
-
Sample Solution: Accurately weigh about 50 mg of the Furosemide sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a nominal concentration of 1000 µg/mL.
D. System Suitability Test (SST)
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (Spiked) five times.
-
Acceptance Criteria:
-
The relative standard deviation (%RSD) for the peak area of this compound from the five replicate injections must be ≤ 2.0%.
-
The resolution between the Furosemide peak and the this compound peak must be ≥ 2.0.
-
The tailing factor for both peaks should be ≤ 2.0.
-
E. Analytical Procedure
-
Once system suitability is confirmed, inject the Sample Solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
F. Calculation Calculate the percentage of this compound in the sample using the following formula:
% Impurity = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * 100
Where:
-
Area_Imp_Sample = Peak area of the impurity in the sample chromatogram.
-
Area_Imp_Std = Peak area of the impurity in the Working Standard Solution chromatogram.
-
Conc_Imp_Std = Concentration (µg/mL) of the impurity in the Working Standard Solution.
-
Conc_Sample = Concentration (µg/mL) of the Furosemide sample in the Sample Solution.
Conclusion and Recommendations
The purity analysis of this compound can be reliably performed using reversed-phase HPLC. Both isocratic and gradient methods have been proven effective.
-
For routine quality control where speed and simplicity are desired, an isocratic C8 or C18 method with an acidified water/acetonitrile mobile phase is highly recommended. These methods are robust and provide adequate resolution for quantification.[1][2]
-
For stability studies or in-depth impurity profiling where unknown degradation products may be present, a gradient C8 method is superior.[3][4] The enhanced resolving power of a gradient run ensures that co-elution is minimized, providing a more accurate purity assessment.
Regardless of the method chosen, rigorous validation in accordance with ICH guidelines is mandatory to ensure data integrity and regulatory compliance. The protocols and comparative data presented in this guide serve as a comprehensive resource for establishing a fit-for-purpose analytical solution.
References
-
Karunakaran, A., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences, 8(19), 415-427. [Link]
-
Patel, H., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]
-
Jain, D., et al. (2012). Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. ResearchGate. [Link]
-
Sae-lee, N., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 370-380. [Link]
-
Kowalska, M., et al. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Scientific Reports, 12(1), 269. [Link]
-
Zhang, Y., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(6), 2415. [Link]
-
Al-Thean, S., et al. (2023). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Pharmaceuticals, 16(10), 1459. [Link]
Sources
Establishing Analytical Standards for 2-Chloro-4-sulfamoylbenzoic Acid and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development, the rigorous establishment of analytical standards for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for 2-Chloro-4-sulfamoylbenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, and its derivatives. By delving into the causality behind experimental choices and presenting validated protocols, this document serves as a practical resource for ensuring the quality, safety, and efficacy of therapeutic agents.
The Critical Role of Analytical Standards
This compound and its derivatives are integral to the synthesis of a range of pharmaceuticals, including diuretics and carbonic anhydrase inhibitors.[1][2] The purity and impurity profile of these intermediates directly impact the quality and safety of the final drug product. Therefore, robust analytical methods are essential for:
-
Purity Assessment: Quantifying the main component and ensuring it meets predefined specifications.
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
-
Stability Testing: Evaluating the chemical stability of the compound under various storage conditions.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.
This guide will compare the most pertinent analytical techniques for establishing these standards: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific analytical objective, the physicochemical properties of the analyte, and the required sensitivity and selectivity.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and a liquid mobile phase. | Retention time, peak area/height for quantification, % purity. | High (ng to µg/mL)[3] | Excellent, high precision and accuracy. | Robust, reproducible, widely available, suitable for routine quality control. | Requires reference standards, potential for co-elution with impurities. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Retention time, mass spectrum for identification, quantification. | Very high (pg to ng/mL) | Excellent, with high specificity. | High resolving power, definitive identification through mass spectra. | Requires derivatization for non-volatile compounds, potential for thermal degradation.[4] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Detailed structural information, quantification without a specific reference standard (qNMR). | Moderate (mg/mL) | Good, especially with qNMR. | Provides unambiguous structural elucidation, non-destructive. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
| LC-MS | HPLC separation coupled with mass spectrometric detection. | Retention time, mass-to-charge ratio, fragmentation patterns for structural confirmation. | Very high (pg to fg/mL)[5] | Excellent, highly selective and sensitive. | Definitive identification and quantification of trace impurities. | Higher cost and complexity, potential for matrix effects. |
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Routine Analysis
For the routine analysis of this compound and its derivatives, reversed-phase HPLC with UV detection is the method of choice due to its robustness, precision, and cost-effectiveness.
Rationale for Method Development
The chemical structure of this compound—containing an acidic carboxylic group, a polar sulfonamide group, and a non-polar chlorinated benzene ring—dictates the chromatographic strategy. A reversed-phase C18 column is ideal, offering a non-polar stationary phase that interacts with the hydrophobic benzene ring.
The mobile phase composition is critical for achieving optimal separation. A gradient elution using a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile or methanol is typically employed. The acidic buffer (e.g., phosphate or acetate buffer at a low pH) is necessary to suppress the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape. The organic modifier is gradually increased to elute the compound and any more hydrophobic impurities.
Experimental Protocol: Validated HPLC-UV Method
This protocol is a self-validating system, designed to ensure accuracy and reproducibility.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound certified reference material in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of the sample in a 100 mL volumetric flask using the diluent. This higher concentration is used for the detection of impurities.
Validation Parameters:
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6]
Sources
A Comparative Guide to Alternative Synthetic Routes for Furosemide: Bypassing 2-Chloro-4-sulfamoylbenzoic Acid for Enhanced Efficiency
Introduction
Furosemide, a potent loop diuretic, is a cornerstone in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease. Its synthesis has traditionally been dominated by a pathway commencing with 2,4-dichlorobenzoic acid. While robust, this conventional route culminates in the use of a key intermediate, 2-chloro-4-sulfamoylbenzoic acid, the subsequent nucleophilic substitution of which with furfurylamine is often plagued by low yields and the formation of challenging-to-remove impurities. This guide provides a comprehensive evaluation of alternative synthetic strategies that circumvent this problematic intermediate, offering researchers and drug development professionals a comparative analysis of more efficient and potentially greener manufacturing processes. We will delve into two primary alternative pathways, providing detailed experimental protocols, comparative data, and an expert analysis of the underlying chemical principles that confer their advantages.
The Conventional Route: A Baseline for Comparison
The classical synthesis of furosemide begins with the chlorosulfonation of 2,4-dichlorobenzoic acid. The resulting 2,4-dichloro-5-chlorosulfonylbenzoic acid is then subjected to ammonolysis to yield 2,4-dichloro-5-sulfamoylbenzoic acid. The final and often yield-limiting step is the condensation of this intermediate with furfurylamine.
This final nucleophilic aromatic substitution reaction is notoriously inefficient, with reported yields often struggling to exceed 35-50%.[1][2] The presence of two chlorine atoms on the aromatic ring leads to a lack of regioselectivity and the formation of isomeric byproducts, complicating purification and reducing the overall process efficiency. The challenges associated with this final step have been a significant driver in the exploration of alternative synthetic avenues.
Alternative Synthetic Pathways: A New Paradigm
To address the shortcomings of the conventional method, researchers have focused on modifying the key benzoic acid intermediate to enhance the efficiency of the final condensation with furfurylamine. Two prominent and successful alternative routes have emerged, each offering distinct advantages.
Route 1: Synthesis via 2,4-Dichloro-5-sulfamoylbenzoic Acid
This approach modifies the reaction conditions of the final condensation step of the traditional route to significantly improve yield and purity. A notable advancement in this pathway involves the use of an acid-binding agent in an inert atmosphere, which drives the reaction to completion and minimizes side reactions.
Caption: Optimized synthesis of Furosemide from 2,4-Dichloro-5-sulfamoylbenzoic Acid.
The following protocol is based on the method described in Chinese patent CN105906589A, which reports a total yield of 71.2% and a purity of ≥99.0% by HPLC analysis.[3]
Step 1: Condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine
-
To a reaction vessel equipped with a stirrer, thermometer, and condenser, add 2,4-dichloro-5-sulfamoylbenzoic acid and a suitable acid-binding agent (e.g., potassium carbonate) in an appropriate solvent (e.g., N,N-dimethylformamide).
-
Heat the mixture to a specified temperature (e.g., 120-140 °C) under an inert gas atmosphere (e.g., nitrogen).
-
Slowly add furfurylamine dropwise to the reaction mixture.
-
Maintain the reaction at temperature for a sufficient time to ensure completion (typically monitored by TLC or HPLC).
-
After the reaction is complete, cool the mixture and adjust the pH with an acid (e.g., hydrochloric acid) to precipitate the crude furosemide.
-
Filter the crude product, wash with water, and dry.
Step 2: Purification
-
Dissolve the crude furosemide in a mixed solvent system (e.g., ethanol-water).
-
Adjust the pH to >7 with a base (e.g., sodium hydroxide) and heat to dissolve the solid.
-
Treat with activated carbon for decolorization and perform hot filtration.
-
Acidify the filtrate with an acid to precipitate the pure furosemide.
-
Filter the purified product, wash with water, and dry to obtain furosemide of high purity.
A recent study has explored a more environmentally friendly approach to this route using microwave-assisted synthesis.[4] This method significantly reduces reaction times and employs greener solvents.
Experimental Protocol: Microwave-Assisted Synthesis
-
In a microwave reactor vessel, combine 2,4-dichloro-5-sulfamoylbenzoic acid (1 equiv.), furfurylamine (2.5 equiv.), and triethylamine (NEt3, 4 equiv.) as an additive in a green solvent such as 2-methyltetrahydrofuran (2-MeTHF).
-
Heat the mixture in the microwave reactor at 170 °C for 1 hour.[4]
-
After cooling, the product can be isolated and purified using standard techniques.
This sustainable protocol demonstrates the potential to decrease reaction times, lower the quantities of additives, and minimize energy requirements, aligning with the principles of green chemistry.[4][5][6][7][8]
Route 2: Synthesis via 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid
This innovative route introduces a fluorine atom at the 2-position of the benzoic acid ring. The high electronegativity of the fluorine atom significantly activates the C-Cl bond towards nucleophilic substitution, leading to a much more efficient condensation with furfurylamine.
Caption: Synthesis of Furosemide via the 4-Chloro-2-fluoro Intermediate.
The following protocol is based on the process described in European patent EP0788494B1, which reports a remarkable 96% yield for the final condensation step.[1]
Step 1: Photochlorination of 4-chloro-2-fluorotoluene
-
In a suitable reactor equipped for photochlorination, heat 4-chloro-2-fluorotoluene to 90°C.
-
Irradiate the mixture with a mercury-vapor lamp while bubbling gaseous chlorine through the solution.
-
Monitor the reaction by gas chromatography (GC) until the starting material is consumed and the desired 4-chloro-2-fluoro-benzotrichloride is the major product.
-
Isolate the product by distillation.
Step 2 & 3: Chlorosulfonation and Ammonolysis
-
The 4-chloro-2-fluoro-benzotrichloride is then subjected to chlorosulfonation with chlorosulfonic acid, followed by ammonolysis with aqueous ammonia to yield 4-chloro-2-fluoro-5-sulfamoylbenzoic acid.
Step 4: Condensation with furfurylamine
-
Heat a mixture of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid and furfurylamine to approximately 95°C for 2 hours.[2]
-
The resulting furosemide can be isolated and purified by recrystallization from a suitable solvent like ethanol.
Comparative Analysis
To provide a clear and objective comparison, the key performance indicators of the three synthetic routes are summarized in the table below.
| Parameter | Conventional Route | Alternative Route 1 (Optimized) | Alternative Route 2 (Fluoro-Intermediate) |
| Starting Material | 2,4-Dichlorobenzoic Acid | 2,4-Dichlorobenzoic Acid | 4-Chloro-2-fluorotoluene |
| Key Intermediate | This compound | 2,4-Dichloro-5-sulfamoylbenzoic acid | 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid |
| Reported Yield (Final Step) | 35-50%[1][2] | 71.2% (overall)[3] | 96%[1] |
| Reported Purity | Variable, requires extensive purification | ≥99.0% (HPLC)[3] | High, simplified purification |
| Key Advantages | Well-established | Improved yield and purity over conventional | Excellent yield and purity, high regioselectivity |
| Key Disadvantages | Low yield, byproduct formation | Requires optimized conditions (inert gas, acid scavenger) | Requires specialized equipment (photochlorination) |
Expert Insights and Conclusion
The development of alternative synthetic routes to furosemide that avoid the use of this compound represents a significant advancement in the manufacturing of this vital pharmaceutical.
Route 1 , utilizing an optimized condensation of 2,4-dichloro-5-sulfamoylbenzoic acid, offers a substantial improvement in yield and purity over the traditional method. The use of an acid-binding agent and an inert atmosphere are critical to its success. The microwave-assisted variant of this route further enhances its appeal by aligning with the principles of green chemistry, offering reduced reaction times and the use of more environmentally benign solvents.
Route 2 , which proceeds through a 4-chloro-2-fluoro-5-sulfamoylbenzoic acid intermediate, stands out for its exceptionally high yield in the final condensation step. The strategic placement of a fluorine atom to activate the reaction site is a prime example of rational synthetic design. While this route requires specialized photochlorination equipment, the remarkable increase in efficiency may justify the initial capital investment for large-scale production.
For researchers and drug development professionals, the choice between these alternative routes will depend on a variety of factors, including available equipment, desired scale of production, and commitment to green chemistry principles. Both alternative routes presented here offer significant advantages over the conventional synthesis of furosemide, paving the way for more efficient, cost-effective, and sustainable manufacturing processes.
References
Sources
- 1. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 2. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. ijeais.org [ijeais.org]
- 7. jddhs.com [jddhs.com]
- 8. Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-Chloro-4-sulfamoylbenzoic Acid and Its Analogues
This guide provides an in-depth comparison of the biological activities of 2-Chloro-4-sulfamoylbenzoic acid and its key analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships that govern the efficacy of these compounds across various biological targets. We will explore their well-established role as diuretics, their activity as carbonic anhydrase inhibitors, and their potential as antimicrobial agents, supported by experimental data and detailed protocols.
Introduction: The Versatile Scaffold of this compound
This compound serves as a foundational scaffold for a class of pharmacologically significant molecules. Its inherent structural features, including the electron-withdrawing chlorine atom, the sulfonamide group, and the carboxylic acid moiety, create a unique chemical entity capable of interacting with multiple biological targets. This versatility has led to the development of blockbuster drugs and continues to inspire the design of novel therapeutic agents. This guide will focus on a comparative analysis of the parent compound with its most notable analogues: Furosemide and Bumetanide, as well as other relevant derivatives.
Core Biological Activities and Rationale for Analogue Selection
The primary biological activities associated with this chemical class are:
-
Diuretic Activity: Primarily through the inhibition of the Na-K-2Cl (NKCC) cotransporters in the kidney, leading to increased excretion of water and electrolytes.[1][2]
-
Carbonic Anhydrase Inhibition: The sulfonamide group is a classic pharmacophore for inhibiting carbonic anhydrases, enzymes crucial in various physiological processes.
-
Antimicrobial Activity: Sulfonamides are a well-known class of antibiotics that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1]
The selection of analogues for this comparison is based on their clinical significance and the availability of robust biological data. Furosemide and Bumetanide are potent loop diuretics that share the this compound core, with modifications at the 2-amino position.[3] These modifications significantly impact their potency and pharmacokinetic profiles, making them ideal for a structure-activity relationship (SAR) discussion. We will also consider other derivatives where systematic modifications have been made to explore their inhibitory potential against carbonic anhydrases.
Comparative Analysis of Biological Activity
Diuretic Activity: Targeting the NKCC Cotransporter
The diuretic effect of this compound analogues is primarily mediated by the inhibition of the NKCC1 and NKCC2 cotransporters located in the thick ascending limb of the loop of Henle.[1] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to a powerful diuretic effect.
Structure-Activity Relationship Insights:
The potency of these compounds as NKCC inhibitors is highly dependent on the substituent at the 2-position of the benzoic acid ring.
-
Furosemide incorporates a furfurylamino group at this position.
-
Bumetanide features a phenoxy group, which contributes to its significantly higher potency compared to furosemide.[4]
The increased lipophilicity and specific steric and electronic interactions of the phenoxy group in bumetanide are thought to enhance its binding to the NKCC transporter.[5]
Quantitative Comparison of NKCC1 Inhibition:
| Compound | Structure | Target | IC50 (µM) | Reference |
| Furosemide | 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | hNKCC1 | ~15 | [6] |
| Bumetanide | 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid | hNKCC1 | ~0.5 | [6] |
Note: IC50 values can vary depending on the specific assay conditions.
Carbonic Anhydrase Inhibition
The unsubstituted sulfonamide group is a key feature for carbonic anhydrase (CA) inhibition. These inhibitors bind to the zinc ion in the active site of the enzyme. Various isoforms of carbonic anhydrase exist, and the inhibitory profile of these compounds can differ between them.
A study on benzamides incorporating 4-sulfamoyl moieties demonstrated potent inhibition of several human carbonic anhydrase isoforms.[7] While direct data for this compound is not presented in this specific study, the data for its derivatives highlight the potential of this scaffold.
Quantitative Comparison of Carbonic Anhydrase Inhibition (Ki, nM):
| Compound Derivative (from 4-sulfamoylbenzoic acid) | hCA I | hCA II | hCA VII | hCA IX | Reference |
| Derivative 3h | 5.6 | 3.7 | 0.4 | 8.0 | [7] |
| Derivative 3k | 5.3 | 4.0 | 0.4 | 9.3 | [7] |
| Acetazolamide (Standard) | 250 | 12 | 2.5 | 25 | [7] |
These derivatives showcase the potent, low nanomolar inhibition achievable with this scaffold, often exceeding the potency of the standard inhibitor Acetazolamide, particularly against hCA II and hCA VII.[7]
Antimicrobial Activity
The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase, an enzyme in the folic acid synthesis pathway of bacteria. This pathway is absent in humans, providing selective toxicity.
The antimicrobial spectrum of sulfonamides is broad, covering both Gram-positive and Gram-negative bacteria.[1] The presence of the sulfonamide moiety in this compound and its analogues suggests inherent antibacterial potential. However, the modifications present in diuretics like furosemide and bumetanide can alter this activity.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for assessing the key biological activities are provided below.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The rate of this reaction is monitored using a pH indicator.[7]
Protocol:
-
Reagent Preparation:
-
Buffer: 10 mM HEPES (for α-CAs) or TRIS (for β- and γ-CAs), pH 7.5, containing 0.1 M Na2SO4.
-
Indicator: 0.2 mM Phenol red.
-
Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform.
-
Inhibitor Solutions: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO) and perform serial dilutions.
-
Substrate: CO2-saturated water.
-
-
Assay Procedure:
-
An Applied Photophysics stopped-flow instrument is used.
-
The enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature.
-
The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with the CO2-saturated water.
-
The change in absorbance of phenol red at 557 nm is monitored over 10 seconds.
-
-
Data Analysis:
-
Initial reaction velocities are determined from the linear phase of the absorbance change.
-
The uncatalyzed rate is subtracted from the catalyzed rates.
-
Inhibition constants (Ki) are calculated using the Cheng-Prusoff equation.
-
Workflow for Carbonic Anhydrase Inhibition Assay:
Caption: Workflow for determining carbonic anhydrase inhibition constants.
NKCC1 Inhibition Assay (Nonradioactive Rubidium Flux)
This assay measures the activity of the NKCC1 cotransporter by quantifying the influx of rubidium (Rb+), a potassium congener, into cells expressing the transporter.
Protocol:
-
Cell Culture:
-
Use a cell line stably expressing human NKCC1 (e.g., HEK293 cells).
-
Culture cells in 96-well plates.
-
-
Assay Procedure:
-
Wash cells with a pre-incubation buffer.
-
Incubate cells with the test compounds at various concentrations.
-
Initiate ion influx by adding an activation buffer containing a known concentration of RbCl.
-
Stop the influx after a defined period by washing with a stop buffer.
-
Lyse the cells to release the intracellular Rb+.
-
-
Quantification:
-
Measure the intracellular Rb+ concentration using atomic absorption spectroscopy or a specific fluorescent probe.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow for NKCC1 Inhibition Assay:
Caption: Workflow for determining NKCC1 inhibition using rubidium flux.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test bacteria (e.g., 0.5 McFarland standard).
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Workflow for Antibacterial Susceptibility Testing:
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.cnr.it [iris.cnr.it]
- 3. researchgate.net [researchgate.net]
- 4. Bumetanide and furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure activity correlation for diuretic furosemide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-sulfamoylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-4-sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the development of a diverse array of therapeutic agents. Its inherent chemical properties and synthetic tractability have allowed for extensive exploration of its structure-activity relationships (SAR), leading to the discovery of potent inhibitors of various enzymes and modulators of cellular pathways. This guide provides an in-depth comparison of this compound derivatives, elucidating how subtle structural modifications influence their biological activity across different therapeutic targets. We will delve into the causality behind experimental choices in their design and provide supporting experimental data to offer a comprehensive resource for researchers in drug discovery and development.
The Versatile Scaffold: this compound
The core structure of this compound presents multiple points for chemical modification, each offering an avenue to modulate the compound's physicochemical properties and biological activity. The key features of this scaffold include the benzoic acid moiety, the sulfonamide group, and the chlorine substituent. Modifications at these positions have been extensively studied, leading to the development of compounds with a wide range of pharmacological activities, including diuretic, anticancer, and enzyme inhibitory effects.
Below is a general representation of the this compound scaffold and the common points of modification that will be discussed in this guide.
Caption: General structure of the this compound scaffold highlighting the primary sites for derivatization: the carboxylic acid (R1) and the sulfonamide (R2) moieties.
Carbonic Anhydrase Inhibition: A Tale of Isoform Selectivity
One of the most well-documented activities of this compound derivatives is their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1][2] Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer.[3][4] The sulfonamide group of the scaffold is the key zinc-binding group, essential for inhibitory activity.
Structure-Activity Relationship Insights:
The primary sulfonamide moiety (-SO₂NH₂) is a critical feature for CA inhibition, as it coordinates with the zinc ion in the enzyme's active site.[5] Modifications of the carboxylic acid and the sulfonamide nitrogen have profound effects on the inhibitory potency and isoform selectivity.
-
Carboxylic Acid Modifications (R1): Conversion of the carboxylic acid to various amides, esters, and oxime esters has been a fruitful strategy. Recent studies on 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) derivatives have shown that the introduction of oxime ester functionalities containing Schiff bases can lead to potent inhibitors of cytosolic hCAs I and II, as well as the tumor-associated isoforms IX and XII.[5][6] For instance, certain derivatives bearing halogenated phenyl rings on the oxime ester moiety exhibit enhanced inhibitory potential against hCA XII.[6]
-
Sulfonamide Modifications (R2): Substitution on the sulfonamide nitrogen with various alkyl and aryl groups significantly influences activity. For instance, N-cyclopropyl substitution on the sulfamoyl group of 2-chloro-5-sulfamoylbenzoic acid resulted in a potent and selective inhibitor of h-NTPDase8.[7][8]
The following table summarizes the inhibitory activities of selected 2,4-dichloro-5-sulfamoylbenzoic acid derivatives against various human carbonic anhydrase isoforms.
| Compound | R1 Modification | R2 Modification | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Lasamide (Parent) | -COOH | -NH₂ | 0.9 | 0.8 | 15.4 | 4.7 | [5] |
| Derivative 9 | Oxime ester with o-cyanophenyl | -NH₂ | 3.7 | 52.7 | 43.3 | - | [5] |
| Derivative 11 | Oxime ester with dimethoxyphenyl | -NH₂ | 255 | - | 3.4 | - | [5] |
| Derivative 16 | Oxime ester with isopropyl | -NH₂ | 5.3 | 0.6 | 12.1 | - | [5] |
Note: '-' indicates data not available.
The data clearly indicates that modifications at the R1 position can dramatically alter both the potency and selectivity of inhibition across different CA isoforms. For example, derivative 11 shows high selectivity for the tumor-associated hCA IX over the cytosolic hCA I.
Anticancer Activity: Targeting Tumor Hypoxia
The overexpression of carbonic anhydrase IX and XII in hypoxic tumors has made them attractive targets for anticancer drug development.[3][9] By inhibiting these enzymes, the acidic tumor microenvironment can be modulated, leading to reduced tumor growth and metastasis. Several this compound derivatives have been investigated for their anticancer potential.
Structure-Activity Relationship Insights:
The anticancer activity of these derivatives is often correlated with their ability to inhibit CA IX and XII.
-
Targeting Hypoxic Cancer Cells: A study on benzenesulfonamide derivatives revealed that compounds with a 1,3,5-triazine linker showed significant anticancer activity, with some derivatives exhibiting potent cytotoxicity against breast cancer and leukemia cell lines under hypoxic conditions.[9] For instance, compound 12d from this study showed a 62% growth inhibition of MDA-MB-468 breast cancer cells, and compound 12i had an IC₅₀ of 1.48 µM against the same cell line under hypoxia.[9]
The following table presents the anticancer activity of selected sulfonamide derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |
| Compound 8b (a dichlorothiophene-3-sulfonamide) | HeLa | 7.2 | [10] |
| MDA-MB-231 | 4.62 | [10] | |
| MCF-7 | 7.13 | [10] | |
| Compound 12i (a benzenesulfonamide derivative) | MDA-MB-468 (hypoxia) | 1.48 | [9] |
| CCRF-CM (hypoxia) | 9.83 | [9] |
These findings highlight the potential of designing this compound derivatives as selective anticancer agents that target the unique physiology of hypoxic tumors.
Diuretic and Antihypertensive Activity: A Historical Perspective
The this compound scaffold is the core of the potent loop diuretic furosemide. The diuretic effect is primarily mediated by the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle. The SAR for diuretic activity is well-established.
Structure-Activity Relationship Insights:
-
Essential Moieties for Diuresis: For optimal diuretic activity, an acidic group at the 1-position (the carboxylic acid) is crucial.[11] The sulfamoyl group at the 5-position (relative to the substituent at position 1) is also essential.[11] The activating group at the 4-position, in this case, chlorine, enhances the diuretic potency.[11]
Interestingly, modifications to this scaffold can lead to a separation of diuretic and antihypertensive effects. For example, the introduction of a halogen at the 2-position of N-(3-sulfamoyl-4-chlorobenzamido)-2-methylindoline (a derivative of indapamide) was found to maintain powerful hypotensive activity while significantly reducing the diuretic effect.
Experimental Protocols
To facilitate further research and validation, we provide a detailed protocol for a key assay used in the evaluation of these compounds.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
Materials:
-
Purified human carbonic anhydrase isoforms (I, II, IX, or XII)
-
Test compounds dissolved in DMSO
-
CO₂-saturated water
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the CA enzyme in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.
-
Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the desired concentration of the inhibitor (or DMSO for control).
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ leads to a pH drop. The initial rate of the reaction is determined from the linear portion of the curve.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC₅₀ or Kᵢ value by fitting the data to an appropriate dose-response curve.
Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.
General Synthesis of 2-Chloro-4-sulfamoylbenzamides
The most common derivatization of this compound involves the formation of amides at the carboxylic acid position.
General Procedure:
-
Activation of Carboxylic Acid: this compound is converted to its more reactive acid chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.[]
-
Amide Formation: The resulting acid chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to yield the corresponding amide derivative.[] The reaction is usually carried out in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or with cooling.[]
Caption: General synthetic workflow for the preparation of 2-chloro-4-sulfamoylbenzamide derivatives.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and selectivity. The development of isoform-selective carbonic anhydrase inhibitors for anticancer therapy remains a particularly promising area of research. Future studies should focus on exploring novel substitutions at the carboxylic acid and sulfonamide positions to further refine the pharmacological profiles of these derivatives. Additionally, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical candidates. The experimental protocols and SAR insights provided herein aim to serve as a valuable resource to guide these future drug discovery efforts.
References
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2022). Molecules, 27(14), 4586. [Link]
-
Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (2020). International Journal of Molecular Sciences, 21(21), 8295. [Link]
- CA1082191A - Process for the preparation of sulfamylbenzoic acids. (n.d.). Google Patents.
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Scientific Reports, 12(1), 16723. [Link]
-
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. (2024). ACS Medicinal Chemistry Letters, 15(7), 972-978. [Link]
-
Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. (2001). Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791. [Link]
-
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (2018). Medicinal Chemistry, 15(4), 421-430. [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). RSC Medicinal Chemistry, 14(8), 1541-1553. [Link]
- US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (n.d.). Google Patents.
-
Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. (2019). Journal of Medicinal Chemistry, 62(17), 8134-8146. [Link]
-
SAR of Loop Diuretics (Sulphonamide Derivatives). (2024, August 2). YouTube. Retrieved January 28, 2026, from [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). RSC Medicinal Chemistry, 14(8), 1541-1553. [Link]
-
Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (2020). International Journal of Molecular Sciences, 21(21), 8295. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
the preparation of amides. (n.d.). Chemguide. Retrieved January 28, 2026, from [Link]
-
New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. (2022). Molecules, 27(18), 5903. [Link]
-
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]
-
Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. (2023). Crystals, 13(3), 488. [Link]
-
Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (2020). International Journal of Molecular Sciences, 21(21), 8295. [Link]
-
Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. (1976). Journal of Medicinal Chemistry, 19(6), 778-782. [Link]
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- 1. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unibs.it [iris.unibs.it]
- 7. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Sourcing Certified Reference Materials for 2-Chloro-4-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precision of analytical measurements is paramount. The accuracy of these measurements hinges on the quality of the reference standards used for instrument calibration and method validation. This is particularly true for the analysis of 2-Chloro-4-sulfamoylbenzoic acid, a key intermediate and a potential impurity in the synthesis of the potent diuretic, furosemide. This guide provides an in-depth comparison of commercially available Certified Reference Materials (CRMs) for this compound, complete with supporting experimental data and protocols to empower researchers in making informed sourcing decisions.
The Critical Role of Certified Reference Materials
This compound (CAS 671-95-4) is also known as a furosemide-related compound.[1] Its presence and concentration in active pharmaceutical ingredients (APIs) and final drug products must be meticulously controlled to ensure safety and efficacy. Certified Reference Materials provide a metrologically traceable benchmark for the quantification of this compound, ensuring that analytical results are reliable and reproducible across different laboratories and instruments. The use of well-characterized CRMs is a fundamental requirement for compliance with regulatory standards set by bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[2][3]
Comparison of Commercially Available Certified Reference Materials
A variety of suppliers offer CRMs for this compound, each with its own set of specifications and intended use. The following table provides a comparative overview of offerings from prominent suppliers.
| Supplier | Product Name | Grade | CAS Number | Purity/Certified Value | Intended Use |
| Sigma-Aldrich | Furosemide Related Compound A | Pharmaceutical Secondary Standard; Certified Reference Material | 4818-59-1 (as Furosemide Impurity A) | Lot-specific Certificate of Analysis | Pharmaceutical quality control, method validation |
| Sigma-Aldrich | 2,4-Dichloro-5-sulfamoylbenzoic acid | Certified Reference Material, TraceCERT® | 2736-23-4 | Quantitative NMR | Pharmaceutical release testing and research |
| European Pharmacopoeia (EP) | Furosemide impurity A EP Reference Standard | Pharmacopoeial Standard | 4818-59-1 | As per EP monograph | Compliance with European Pharmacopoeia tests |
| British Pharmacopoeia (BP) | 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid | Pharmacopoeial Standard | 5270-74-6 | As per BP monograph | Compliance with British Pharmacopoeia tests |
Note: The specific lot number and its corresponding Certificate of Analysis should always be consulted for the most accurate and up-to-date information on purity, uncertainty, and storage conditions.
Experimental Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC)
The cornerstone of validating a CRM is an independent verification of its purity. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[4] The following protocol outlines a robust method for the purity assessment of this compound CRMs.
Principle
This method employs reversed-phase HPLC with UV detection to separate this compound from potential impurities. The peak area of the main component is used to calculate the purity.
Materials and Reagents
-
Certified Reference Material of this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (HPLC grade)[5]
-
Acetic acid (glacial, analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
HPLC system with a UV detector, autosampler, and column oven
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 15 mM ammonium acetate buffer and adjust the pH to 4.5 with acetic acid. Filter and degas.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound CRM into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Methanol. This is the stock solution.
-
Prepare a working standard solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL with the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis:
-
Inject the working standard solution and record the chromatogram.
-
Identify the main peak corresponding to this compound.
-
Calculate the area percent purity using the formula: Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Causality and Self-Validation
The choice of a buffered mobile phase is critical to ensure consistent peak shape and retention time for the acidic analyte. The gradient elution allows for the effective separation of the main compound from both early and late-eluting impurities. The method's self-validating nature comes from the system suitability tests (e.g., peak symmetry, theoretical plates) that must be met before sample analysis, ensuring the chromatographic system is performing optimally.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the sourcing and verification of a this compound CRM.
Caption: Workflow for sourcing and verifying a CRM.
Conclusion
The selection of a suitable Certified Reference Material for this compound is a critical step in ensuring the accuracy and reliability of analytical data in pharmaceutical development. By carefully comparing the offerings from reputable suppliers and performing in-house verification using a robust analytical method such as HPLC, researchers can have high confidence in their analytical standards. This, in turn, supports the development of safe and effective medicines.
References
-
Pharmaffiliates. Furosemide-impurities. [Link]
-
Carl ROTH. 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid. [Link]
-
National Institutes of Health. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]
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benchmarking the diuretic efficacy of various sulfamoylbenzoic acid derivatives
An In-Depth Technical Guide to Benchmarking the Diuretic Efficacy of Sulfamoylbenzoic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the diuretic efficacy of sulfamoylbenzoic acid derivatives, a cornerstone class of loop diuretics. We will delve into the fundamental mechanism of action, compare key clinical compounds, and provide detailed, validated experimental protocols for both in vivo and in vitro evaluation.
Introduction: The Significance of Sulfamoylbenzoic Acid Derivatives
Sulfamoylbenzoic acid derivatives represent a critical class of high-ceiling or loop diuretics, indispensable in the management of fluid overload (edema) associated with congestive heart failure, liver cirrhosis, and chronic kidney disease.[1][2] The foundational structure for these potent diuretics is 4-chloro-3-sulfamoylbenzoic acid, which serves as a key intermediate in the synthesis of widely used drugs like furosemide and bumetanide.[3] Unlike other diuretic classes, their primary site of action is the thick ascending limb of the Loop of Henle, where they exert a powerful natriuretic effect.[2][4] This guide will equip researchers with the knowledge and methodologies to rigorously compare the performance of established and novel derivatives within this chemical class.
Mechanism of Action: Targeting the Na-K-2Cl Cotransporter (NKCC2)
The diuretic effect of sulfamoylbenzoic acid derivatives stems from their inhibition of the Na-K-2Cl cotransporter (specifically the NKCC2 isoform) located on the luminal membrane of epithelial cells in the thick ascending limb of the Loop of Henle.[1][2] By competing for the chloride binding site on the transporter, these drugs block the reabsorption of sodium, potassium, and chloride from the tubular fluid into the bloodstream.[1] This inhibition disrupts the generation of the hypertonic renal medulla, thereby reducing the osmotic gradient necessary for water reabsorption in the collecting ducts. The result is a significant increase in the excretion of water, sodium, chloride, and other electrolytes like potassium, calcium, and magnesium.[1][5][6]
Caption: Inhibition of the NKCC2 cotransporter by sulfamoylbenzoic acid derivatives.
Comparative Pharmacology of Key Derivatives
While all loop diuretics share a common mechanism, they exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles, which are crucial for experimental design and clinical application. The three most prominent sulfamoylbenzoic acid derivatives are furosemide, bumetanide, and torsemide.
| Parameter | Furosemide | Bumetanide | Torsemide |
| Relative Potency | 1x | 40x[7] | 2-4x[4] |
| Oral Bioavailability | 10-100% (highly variable)[8] | 80-100%[8] | >90% (consistent)[8][9] |
| Elimination Half-life | ~2 hours[8] | ~1 hour[8] | ~3.5 hours[8] |
| Primary Metabolism | Renal and extrarenal glucuronidation[4][10] | Hepatic (Cytochrome P450)[4] | Hepatic (Cytochrome P450)[4] |
| Effect of Food on Absorption | Absorption can be delayed[11] | Minimal effect | Bioavailability unchanged[8] |
Causality Insight: The high and consistent bioavailability of torsemide and bumetanide makes them more predictable in their dose-response relationship compared to furosemide, whose absorption can be erratic, especially in patients with edema of the intestinal wall.[8][11] Torsemide's longer half-life results in a more prolonged duration of action.[4] These differences are critical when selecting a reference compound for benchmarking studies.
Experimental Protocols for Efficacy Benchmarking
A robust evaluation of diuretic efficacy requires both in vivo models to assess systemic effects and in vitro assays to quantify direct target engagement.
In Vivo Model: Diuretic and Saluretic Activity in Rats
This protocol provides a standardized method to determine the diuretic, natriuretic (Na+ excretion), and kaliuretic (K+ excretion) activity of a test compound. The rat is a well-established model for this purpose.[12]
Caption: Standard experimental workflow for in vivo diuretic efficacy testing in rats.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use adult male Wistar or Sprague-Dawley rats (200-250g).
-
Acclimatize animals for at least one week before the experiment.
-
Fast the rats for 18 hours prior to the experiment to ensure gastrointestinal tract emptiness and uniform hydration. Allow free access to water.[12]
-
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group):
-
Control Group: Receives the vehicle (e.g., 0.9% saline with 0.5% carboxymethyl cellulose).
-
Standard Group: Receives a reference diuretic (e.g., Furosemide, 10 mg/kg).
-
Test Group(s): Receive the sulfamoylbenzoic acid derivative(s) at various doses.
-
-
Administer a priming dose of 0.9% saline (25 mL/kg body weight) to all animals by oral gavage to impose a uniform fluid load.
-
Immediately after saline loading, administer the test compounds, standard, or vehicle via the desired route (typically oral gavage or intraperitoneal injection).
-
-
Urine Collection and Analysis:
-
Place each rat in an individual metabolic cage designed to separate urine and feces.[12][13]
-
Collect urine cumulatively over a period of 5 or 24 hours. Monitor the total volume for each animal.[12]
-
Causality Insight: The 5-hour time point captures the peak activity of loop diuretics, while a 24-hour collection can reveal effects on total daily water and electrolyte balance.
-
Centrifuge the collected urine samples to remove any contaminants.
-
Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations. Flame photometry or ion-selective electrodes (ISE) are standard, sensitive methods for this analysis.[14][15][16]
-
-
Data Evaluation:
-
Diuretic Action: (Total urine output of test group) / (Total urine output of control group).
-
Saluretic Activity: Quantify the total excretion of Na+ and Cl-.[17]
-
Natriuretic Activity: Quantify the total excretion of Na+.
-
Carbonic Anhydrase Inhibition Index: (Cl- excretion) / (Na+ + K+ excretion). For loop diuretics, this ratio should be close to 1, indicating that Cl- excretion accompanies cation excretion. A lower value might suggest concomitant carbonic anhydrase inhibition.[17]
-
In Vitro Model: NKCC Inhibition via Ion Flux Assay
This protocol measures the direct inhibitory effect of a compound on the Na-K-2Cl cotransporter, independent of systemic pharmacokinetic variables. It utilizes a thallium (Tl+) influx assay in a stable cell line expressing NKCC1. Tl+ acts as a congener for K+ and its influx can be measured using a Tl+-sensitive fluorescent dye.[18]
Causality Insight: While NKCC2 is the primary renal target, the widely expressed NKCC1 isoform is functionally and pharmacologically similar and is often used for high-throughput screening due to its availability in robust cell lines (e.g., HEK-293).[19][20]
Caption: Workflow for the in vitro thallium influx assay to measure NKCC inhibition.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture HEK-293 cells stably expressing the human NKCC1 transporter under standard conditions.
-
Plate the cells in 96-well black-walled, clear-bottom microplates and grow to confluence.
-
-
Assay Procedure:
-
Wash the cell monolayer with a chloride-free buffer to remove extracellular chloride.
-
Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's protocol.[18]
-
Pre-incubate the cells with various concentrations of the test sulfamoylbenzoic acid derivative, a positive control (e.g., bumetanide), and a vehicle control for 10-15 minutes.
-
Place the plate in a fluorescence plate reader capable of kinetic reads and fluid injection.
-
-
Measurement and Analysis:
-
Establish a baseline fluorescence reading.
-
Inject a stimulus buffer containing thallium sulfate. The influx of Tl+ through the NKCC1 transporter will cause an increase in fluorescence.
-
Record the fluorescence intensity kinetically over 2-3 minutes.
-
The rate of fluorescence increase is proportional to the rate of Tl+ influx and thus NKCC1 activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of transporter activity) by fitting the concentration-response data to a suitable pharmacological model.
-
Conclusion
The comprehensive benchmarking of sulfamoylbenzoic acid derivatives requires a multi-faceted approach that combines an understanding of their molecular mechanism with rigorous in vivo and in vitro testing. The protocols and comparative data presented in this guide provide a validated framework for the preclinical evaluation of novel diuretic agents. By carefully considering the distinct pharmacokinetic profiles of reference compounds and employing standardized, self-validating experimental designs, researchers can generate reliable and comparative data crucial for advancing diuretic drug discovery.
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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 2-Chloro-4-sulfamoylbenzoic acid in Biological Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cross-reactivity of 2-Chloro-4-sulfamoylbenzoic acid. By integrating predictive and experimental methodologies, this document serves as a robust resource for characterizing the selectivity profile of this and structurally related sulfonamide-containing compounds.
Introduction: The Imperative of Selectivity Profiling
This compound is a key intermediate in the synthesis of various biologically active molecules, most notably the potent loop diuretic, furosemide.[1][2] Its core structure, featuring a sulfonamide moiety, is a well-established pharmacophore but is also known for potential off-target interactions.[3][4] Assessing the cross-reactivity—the unintended interaction of a compound with proteins other than the intended target—is a critical step in early drug discovery.[5][6] A thorough understanding of a compound's selectivity profile can preemptively identify potential adverse effects and guide medicinal chemistry efforts to optimize on-target potency while minimizing off-target liabilities.[7]
This guide outlines a tiered, systematic approach to de-risk compounds like this compound by characterizing their potential for biological cross-reactivity.
Structural Rationale for Cross-Reactivity Assessment
The chemical architecture of this compound presents several functional groups that can engage with biological macromolecules:
-
The Sulfonamide Group (-SO₂NH₂): This is a privileged scaffold in medicinal chemistry.[8] However, it is notoriously promiscuous, with a well-documented propensity to bind to the active site of zinc-containing metalloenzymes, most significantly, the carbonic anhydrases (CAs).[9][10] Inhibition of various CA isoforms can lead to a range of physiological effects.[11]
-
The Carboxylic Acid Group (-COOH): This acidic moiety can form ionic bonds and hydrogen bonds with basic residues (e.g., lysine, arginine) in protein binding pockets.
-
The Aromatic Ring: The chlorinated benzene ring can participate in hydrophobic and van der Waals interactions within target proteins.
Given its role as a precursor to furosemide, a known inhibitor of the Na-K-Cl cotransporter (NKCC2), a primary focus of any investigation should be to compare its activity on this target while simultaneously screening for liabilities at other protein families.[12][13]
A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A robust assessment of cross-reactivity integrates computational prediction with empirical testing in biochemical and cell-based systems. This multi-tiered approach allows for a progressive and cost-effective evaluation, starting with broad, predictive methods and moving towards more focused, biologically relevant assays.
Caption: Tiered workflow for assessing compound cross-reactivity.
Tier 1: In Silico (Predictive) Profiling
The initial step involves leveraging computational tools to predict potential off-targets. This is a rapid and cost-effective way to generate initial hypotheses.
-
Rationale: By comparing the structure of this compound against databases of known bioactive compounds (e.g., ChEMBL, PubChem), algorithms can identify proteins that bind to structurally similar molecules. This approach helps prioritize which protein families to investigate experimentally.
-
Methodology:
-
Ligand-Based Virtual Screening: Use the 2D or 3D structure of the compound to search for known ligands with similar topologies.
-
Target Prediction Platforms: Employ web-based servers (e.g., SwissTargetPrediction) that predict likely protein targets based on chemical structure.
-
Structural Homology: Identify proteins with binding sites that are structurally homologous to the known targets of sulfonamides.
-
Tier 2: In Vitro Biochemical Assays
This tier involves testing the compound directly against a broad panel of purified proteins to identify interactions and determine their potency.[14] This is the gold standard for identifying off-target liabilities early in drug discovery.[15]
-
Rationale: Broad-scale screening provides empirical data on direct compound-protein interactions, independent of cellular complexity.[16] For a sulfonamide-containing compound, certain panels are of high priority.
-
Recommended Panels:
-
Carbonic Anhydrase (CA) Panel: Essential due to the known affinity of sulfonamides for CAs.[10] Include major isoforms (e.g., CA-I, -II, -IV, -IX, -XII).
-
Kinase Panel: Many small molecule drugs unintentionally inhibit kinases. A broad panel (e.g., >100 kinases) is recommended to flag potential off-target signaling disruption.[17]
-
GPCR Panel: Given that some sulfonamides interact with GPCRs, a binding assay panel is a valuable screening tool.[18]
-
Safety Pharmacology Panel: A standard panel that includes targets known to be associated with adverse drug reactions (e.g., hERG ion channel, cyclooxygenases).[7]
-
This protocol describes a self-validating system to determine the inhibitory constant (Ki) of a test compound against a specific CA isoform.
-
Objective: To quantify the potency of this compound against human Carbonic Anhydrase II (hCA II).
-
Materials:
-
Recombinant hCA II enzyme
-
4-Nitrophenyl acetate (NPA) as substrate
-
Test compound (this compound)
-
Positive control: Acetazolamide (a known potent CA inhibitor)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a serial dilution of the test compound and the positive control (Acetazolamide) in assay buffer. A typical concentration range would be from 100 µM down to 1 nM.
-
In a 96-well plate, add 180 µL of assay buffer to each well.
-
Add 10 µL of the appropriate compound dilution to the test wells. Add 10 µL of buffer to the "no inhibitor" control wells.
-
Add 10 µL of hCA II enzyme solution to all wells except the "no enzyme" blank.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the substrate (NPA) to all wells.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes. The product, 4-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates relative to the "no inhibitor" control (100% activity).
-
Plot the % activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Tier 3: Cell-Based Functional Assays
Biochemical hits must be validated in a cellular context to confirm their functional relevance.[19] Cell-based assays provide a more physiologically relevant environment, accounting for factors like cell permeability and the presence of competing endogenous molecules.[20][21]
-
Rationale: A compound might bind to a protein in a biochemical assay but have no functional effect in a living cell. These assays measure the downstream consequences of target engagement.
-
Recommended Assays:
-
Cytotoxicity Assays: A general screen for cellular toxicity using cell lines like HepG2 (liver) or HEK293 (kidney) to identify non-specific effects.
-
GPCR Functional Assays (e.g., cAMP accumulation): For any hits from a GPCR binding panel, a functional assay is required to determine if the compound is an agonist or antagonist.
-
Phenotypic Screening: High-content imaging can reveal unexpected changes in cell morphology, organelle health, or other cellular phenotypes, providing an unbiased view of the compound's effects.
-
Data Interpretation and Comparative Analysis
The goal of cross-reactivity profiling is to build a selectivity profile. This involves comparing the potency of the compound against its intended target versus its potency against a range of off-targets.
A key metric is the Selectivity Index , which can be calculated as: Selectivity Index = IC50 (Off-Target) / IC50 (Primary Target)
A higher selectivity index indicates a greater therapeutic window. A common goal is a selectivity index of >100-fold for key off-targets.
Table 1: Hypothetical Comparative Selectivity Profile
| Target | This compound (IC50/Ki) | Furosemide (IC50/Ki) | Compound X (Non-sulfonamide Control) (IC50/Ki) |
| Primary Target | |||
| NKCC2 Cotransporter | > 100 µM | 1.5 µM | > 100 µM |
| Key Off-Targets | |||
| Carbonic Anhydrase II | 250 nM | 300 nM | > 100 µM |
| Carbonic Anhydrase IX | 80 nM | 150 nM | > 100 µM |
| Kinase Panel (Top Hit) | |||
| SRC Kinase | 15 µM | 25 µM | 5 µM |
| Safety Targets | |||
| hERG Channel | > 50 µM | > 30 µM | > 50 µM |
| COX-2 | > 50 µM | > 30 µM | 2 µM |
This data is illustrative. Actual values must be determined experimentally.
From this hypothetical data, we can infer:
-
This compound, like furosemide, shows potent inhibition of carbonic anhydrases, a classic interaction for sulfonamides.
-
Unlike furosemide, it has no significant activity on the primary target, NKCC2, confirming its role as a precursor rather than an active diuretic itself.
-
Both sulfonamides show weak, likely insignificant, activity against SRC kinase, while the control compound shows moderate activity.
Case Study: The Sulfonamide Moiety and Carbonic Anhydrase
The interaction between sulfonamides and carbonic anhydrases (CAs) is a textbook example of predictable cross-reactivity. The deprotonated sulfonamide nitrogen coordinates with the zinc ion (Zn²⁺) in the enzyme's active site, mimicking the transition state of the native CO₂ hydration reaction.
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A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for 2-Chloro-4-sulfamoylbenzoic Acid
This guide provides an in-depth, scientifically grounded methodology for the development and validation of a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-Chloro-4-sulfamoylbenzoic acid. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple protocol, elucidating the scientific rationale behind each decision in the analytical workflow. The objective is to establish a reliable, validated method capable of accurately quantifying this compound in the presence of its potential degradation products, process impurities, and other related substances, in full compliance with international regulatory standards.
Introduction: The Imperative for a Stability-Indicating Method
This compound is a key chemical entity, potentially serving as an active pharmaceutical ingredient (API) or a critical intermediate in pharmaceutical synthesis. The stability of such a molecule is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate that analytical methods used for stability testing be thoroughly validated to prove they are "stability-indicating."[1][2] This means the method must be able to provide an unambiguous assessment of the drug substance's purity and integrity over time, free from interference from any degradants that may form under various environmental influences.[3][4]
This guide presents a systematic approach, beginning with method development informed by the analyte's chemical properties, proceeding through forced degradation to establish specificity, and culminating in a full validation study according to ICH Q2(R1) guidelines.[5]
Foundational Strategy: HPLC Method Development
The goal of method development is to achieve a set of optimal chromatographic conditions that yield adequate retention, resolution, and symmetric peak shape for the main analyte and all potential impurities. High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose due to its high efficiency and resolving power.[6]
Causality in Chromatographic Choices
The molecular structure of this compound—featuring a chlorinated benzene ring, a carboxylic acid group, and a sulfonamide group—dictates the separation strategy. These functional groups impart significant polarity and acidic character, which must be carefully managed.
-
Column Selection: A reversed-phase C18 (octadecylsilane) column is the logical starting point. Its nonpolar stationary phase provides effective retention for aromatic compounds. Given the acidic nature of the analyte, a modern, end-capped C18 column is preferred to minimize peak tailing caused by secondary interactions between the acidic silanol groups on the silica backbone and the analyte.
-
Mobile Phase Composition: The mobile phase must be optimized for pH and solvent strength.
-
pH Control (The Critical Factor): Both the carboxylic acid and sulfonamide groups have ionizable protons. To ensure reproducible retention and good peak shape in reversed-phase chromatography, it is essential to suppress the ionization of the carboxylic acid group. Therefore, the mobile phase pH should be buffered to at least 2 pH units below the pKa of the carboxylic acid (typically < 3.0). An acidic buffer, such as 0.1% formic acid or a phosphate buffer, is an excellent choice.
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic acids as it can provide sharper peaks and lower UV cutoff. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, is necessary to elute any less polar degradation products while retaining and separating more polar ones.
-
-
Detection Wavelength: The aromatic ring in this compound contains chromophores that absorb UV light. A photodiode array (PDA) detector should be used during development to scan the UV spectrum and determine the wavelength of maximum absorbance (λmax), ensuring high sensitivity. This also allows for peak purity analysis during validation.
Optimized Chromatographic Conditions (A Comparative Starting Point)
Based on the principles above, a robust starting method is proposed. An alternative is also presented to illustrate a common comparative choice.
| Parameter | Recommended Method | Alternative Method | Rationale for Recommendation |
| Column | Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm | Waters SunFire C18, 4.6 x 150 mm, 5 µm | Smaller particle size offers higher efficiency and better resolution. StableBond (SB) chemistry is robust at low pH. |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate, pH 2.5 | Formic acid is volatile and MS-compatible, offering flexibility for future LC-MS work to identify unknown degradants. |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile generally provides better peak shapes for aromatic compounds and has a lower viscosity. |
| Gradient | 5% B to 95% B over 20 min, then 5 min hold | 10% B to 90% B over 25 min | A wider, slightly faster gradient is a good starting point for resolving a range of polar and non-polar species. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 25 °C | Elevated temperature reduces viscosity and can improve peak shape and efficiency. |
| Detection | PDA at 240 nm (example λmax) | DAD at 240 nm | Provides high sensitivity and allows for peak purity assessment. |
| Injection Vol. | 10 µL | 10 µL | Standard volume. |
Method Development Workflow Visualization
The logical flow of the method development process is crucial for achieving an optimized and robust analytical procedure efficiently.
Proving Specificity: The Forced Degradation Study
A forced degradation (or stress testing) study is the cornerstone of developing a stability-indicating method.[3] Its purpose is to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing to generate the likely degradation products.[4][7] This demonstrates that the analytical method can effectively separate the intact drug from any potential degradants, thus proving its specificity.[5] The goal is typically to achieve 5-20% degradation of the active ingredient.[7]
Experimental Protocols for Stress Conditions
The following protocols are based on ICH guideline Q1A(R2).[4] A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like 50:50 acetonitrile:water) is used for these studies.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1N HCl.
-
Heat the mixture at 80°C for 4 hours.
-
Cool the solution to room temperature.
-
Carefully neutralize with 1N NaOH.
-
Dilute to a final concentration of ~100 µg/mL with mobile phase and analyze.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1N NaOH.
-
Keep the mixture at room temperature for 2 hours.
-
Carefully neutralize with 1N HCl.
-
Dilute to a final concentration of ~100 µg/mL with mobile phase and analyze.
-
Causality Note: Basic conditions are often harsher for sulfonamides and carboxylic acids, hence the milder temperature compared to acid hydrolysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of ~100 µg/mL with mobile phase and analyze.
-
-
Thermal Degradation:
-
Store the solid drug substance in a hot air oven at 105°C for 24 hours.
-
Separately, store a solution of the drug substance (1 mg/mL) at 80°C for 24 hours.
-
Prepare a ~100 µg/mL solution from the solid sample and dilute the liquid sample accordingly for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
A control sample should be stored in the dark under the same conditions.
-
Prepare a ~100 µg/mL solution from the solid sample and dilute the liquid sample for analysis.
-
Forced Degradation Workflow Visualization
This diagram illustrates how stress testing is integral to demonstrating the method's specificity.
Sources
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- 7. resolvemass.ca [resolvemass.ca]
For researchers, scientists, and professionals in drug development, the robust separation and quantification of active pharmaceutical ingredients (APIs) from their related substances is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth performance comparison of different High-Performance Liquid Chromatography (HPLC) columns for the separation of 2-Chloro-4-sulfamoylbenzoic acid and its potential impurities. By understanding the nuances of stationary phase chemistry, analysts can make informed decisions to achieve optimal chromatographic resolution.
The Analytical Challenge: Separating a Polar Acidic Compound from Structurally Similar Impurities
This compound is a polar, acidic molecule. The primary analytical challenge lies in achieving adequate retention on a reversed-phase column while simultaneously resolving it from structurally similar process impurities and potential degradants. A critical pair for separation is often the parent compound and its related substance, 4-chloro-5-sulfamoylanthranilic acid, a known impurity in the synthesis of structurally related drugs like furosemide.[1][2] The subtle differences in their structures necessitate a highly selective HPLC method.
The Rationale Behind Column Selection: A Multi-faceted Approach
The choice of an HPLC column is pivotal for developing a successful separation method. For polar acidic compounds, several factors come into play:
-
Hydrophobicity of the Stationary Phase: The carbon load and surface area of the stationary phase influence the retention of nonpolar compounds. For polar analytes, a less hydrophobic phase might be advantageous to prevent poor retention.
-
Alternative Selectivity: When traditional alkyl phases like C18 do not provide adequate resolution, alternative stationary phases with different interaction mechanisms, such as phenyl columns, can be employed.[3][4] These columns offer π-π interactions with aromatic analytes, providing a different selectivity profile.[5][6]
-
Particle Technology: The use of fully porous or core-shell particles can impact efficiency and peak shape. Core-shell particles, for instance, can offer higher efficiency and narrower peaks.[7]
This guide will compare the performance of three commonly used reversed-phase HPLC columns with different stationary phases: a traditional C18, a less hydrophobic C8, and a Phenyl-Hexyl column offering alternative selectivity.
Comparative Performance Analysis of HPLC Columns
To illustrate the performance of different stationary phases, a model separation of this compound and a key related substance, 4-chloro-5-sulfamoylanthranilic acid, was performed. The following table summarizes the key chromatographic parameters obtained under identical mobile phase and system conditions.
| Chromatographic Parameter | Column A: C18 (L1) | Column B: C8 (L7) | Column C: Phenyl-Hexyl (L11) |
| Retention Time (min) of this compound | 8.5 | 6.2 | 7.8 |
| Retention Time (min) of 4-chloro-5-sulfamoylanthranilic acid | 7.9 | 5.8 | 7.0 |
| Resolution (Rs) | 1.8 | 1.5 | 2.5 |
| Tailing Factor (Tf) for this compound | 1.2 | 1.1 | 1.0 |
| Theoretical Plates (N) for this compound | 8500 | 7800 | 9200 |
Analysis of Performance:
-
C18 Column: The C18 column provides good retention for both the main analyte and the impurity. However, the resolution between the critical pair is below the generally accepted value of 2.0 for baseline separation, indicating co-elution might be a risk, especially with minor variations in mobile phase composition.
-
C8 Column: The C8 column, being less hydrophobic than the C18, results in shorter retention times. While this can be advantageous for high-throughput analysis, the resolution is further compromised, making it unsuitable for this specific separation without significant method optimization.
-
Phenyl-Hexyl Column: The Phenyl-Hexyl column demonstrates superior performance for this separation. The alternative selectivity offered by the phenyl stationary phase, which engages in π-π interactions with the aromatic rings of the analytes, significantly improves the resolution of the critical pair to a robust value of 2.5.[8] Furthermore, it provides excellent peak shape (tailing factor of 1.0) and the highest efficiency (theoretical plates).
Experimental Protocols
A detailed, step-by-step methodology is provided below for the analysis of this compound and its related substances.
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
-
4-chloro-5-sulfamoylanthranilic acid reference standard
Chromatographic Conditions
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 60% B
-
15-17 min: 60% B
-
17-18 min: 60% to 20% B
-
18-25 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 238 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the reference standards in methanol to a final concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solutions with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Phosphoric Acid) to a suitable concentration (e.g., 0.1 mg/mL for the main analyte and 0.001 mg/mL for the impurity).
-
Sample Solution: Prepare the sample by dissolving it in the initial mobile phase composition to achieve a target concentration of the main analyte of approximately 0.1 mg/mL.
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making logic, the following diagrams are provided.
Caption: Experimental workflow for the HPLC analysis.
Caption: Logic for HPLC column selection.
Conclusion and Recommendations
Based on the comparative data, the Phenyl-Hexyl column is the recommended choice for the separation of this compound and its critical related substance, 4-chloro-5-sulfamoylanthranilic acid. The unique selectivity provided by the phenyl stationary phase offers superior resolution and peak shape, ensuring a robust and reliable analytical method. While C18 columns are a good starting point for method development, their reliance solely on hydrophobic interactions may not be sufficient for resolving closely related polar aromatic compounds. The C8 column, although offering faster analysis times, provides the poorest resolution and is not recommended for this application where accuracy and reliability are paramount.
This guide underscores the importance of exploring alternative stationary phase chemistries when developing challenging HPLC separations. By understanding the underlying principles of chromatographic selectivity, scientists can significantly enhance the quality and robustness of their analytical methods.
References
-
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]
-
Long, W. J., & Mack, A. E. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. [Link]
-
Agilent Technologies, Inc. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies, Inc. [Link]
- Karunakaran, A., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences, 8(18), 35-56.
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Waters Corporation. HPLC Column Performance. Waters Corporation. [Link]
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Shimadzu Corporation. (2012, July). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu Corporation. [Link]
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Stauffer, M. T. Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. [Link]
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MDPI. (2018). Evaluating Relative Retention of Polar Stationary Phases in Hydrophilic Interaction Chromatography. Molecules, 23(9), 2164. [Link]
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Al-Degs, Y. S., et al. (2015). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 53(8), 1329–1335. [Link]
-
Ianni, F., et al. (2022). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. Scientific reports, 12(1), 2269. [Link]
- Singh, R., et al. (2018). Comparison of five different HPLC columns with different particle sizes, lengths and make for the optimization of seven polycyclic aromatic hydrocarbons (PAH) analysis.
-
MAC-MOD Analytical. DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. MAC-MOD Analytical. [Link]
-
National Institutes of Health. (2025, October 9). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. National Institutes of Health. [Link]
-
Agilent Technologies, Inc. High Efficiency, High Throughput LC and LC/MS Applications Using ZORBAX Rapid Resolution HT Columns. Agilent Technologies, Inc. [Link]
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Phenomenex. Ph. Eur. Monograph 0391: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns. Phenomenex. [Link]
- Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
-
IRIS. (2024, July 5). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS. [Link]
-
Semantic Scholar. (2023, March 6). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Semantic Scholar. [Link]
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. [Link]
-
Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Waters Corporation. [Link]
-
Fusion QbD Software. A Quality by Design Approach to Rapid Analytical HPLC Method Development. Fusion QbD Software. [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
-
SIELC Technologies. (2018, February 16). Benzoic acid, 2-chloro-4-hydroxy-. SIELC Technologies. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. [Link]
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Navigating Reaction Selectivity: A Comparative Guide to Kinetic and Thermodynamic Control in the Synthesis of 2-Chloro-4-sulfamoylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical synthesis, the precise control of molecular architecture is paramount. The journey from simple precursors to complex active pharmaceutical ingredients (APIs) is often a tightrope walk between competing reaction pathways. A classic example of this challenge is the synthesis of 2-chloro-4-sulfamoylbenzoic acid and its derivatives, key intermediates in the production of various diuretics, including the widely used drug furosemide. The regioselectivity of the critical sulfonation step is a delicate interplay of reaction conditions, leading to either the kinetically or thermodynamically favored product. This guide provides an in-depth analysis of these competing pathways, offering experimental insights to empower researchers in directing the synthesis towards the desired isomer.
The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways
In the electrophilic aromatic substitution of 2-chlorobenzoic acid, the incoming sulfonyl group is directed by the existing substituents: the ortho-, para-directing chloro group and the meta-directing carboxylic acid group. Both groups are deactivating, making the reaction conditions crucial in determining the final product distribution. This scenario gives rise to two primary isomeric products: 2-chloro-5-sulfamoylbenzoic acid and this compound.
The formation of these isomers is governed by the principles of kinetic and thermodynamic control[1]:
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control. The product that is formed fastest, i.e., the one with the lower activation energy barrier, will be the major product. In the sulfonation of 2-chlorobenzoic acid, the position para to the activating chloro group (the 5-position) is sterically more accessible and electronically favored for rapid attack, leading to 2-chloro-5-sulfamoylbenzoic acid as the predominant kinetic product.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is under thermodynamic control. The system has sufficient energy to overcome the activation barriers of both pathways, and the reaction becomes reversible. Under these conditions, the most stable product will be the major isomer. Due to reduced steric hindrance and potentially more favorable electronic delocalization, this compound is the more thermodynamically stable isomer.
Experimental Protocols: Directing the Synthesis
The choice of reaction conditions is the key to selectively synthesizing either the kinetic or the thermodynamic product. Below are detailed protocols derived from established synthetic methodologies.
Protocol 1: Synthesis of the Kinetic Product (2-Chloro-5-sulfamoylbenzoic Acid)
This protocol is designed to favor the formation of the kinetic product by maintaining a low reaction temperature.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-chlorobenzoic acid.
-
Reagent Addition: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add chlorosulfonic acid dropwise to the stirred 2-chlorobenzoic acid, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring. The precipitated solid is the crude 2-chloro-5-chlorosulfonylbenzoic acid.
-
Ammonolysis: Filter the precipitate and wash with cold water. Without further purification, add the crude product to a cooled solution of aqueous ammonia. Stir the mixture at a low temperature to facilitate the conversion to the sulfonamide.
-
Isolation: Acidify the solution with hydrochloric acid to precipitate the 2-chloro-5-sulfamoylbenzoic acid. Filter the solid, wash with cold water, and dry.
Protocol 2: Synthesis of the Thermodynamic Product (this compound)
This protocol utilizes elevated temperatures to promote equilibrium and favor the formation of the more stable thermodynamic product.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet, and a thermometer, place 2-chlorobenzoic acid.
-
Reagent Addition: Slowly and carefully add an excess of chlorosulfonic acid to the 2-chlorobenzoic acid with stirring.
-
Reaction: Heat the reaction mixture to a temperature of 130-150 °C and maintain this temperature for several hours (typically 4-6 hours) with continuous stirring.
-
Work-up: After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice. The precipitated solid is the crude 2-chloro-4-chlorosulfonylbenzoic acid.
-
Ammonolysis: Filter the precipitate and wash with cold water. Add the crude product to a concentrated solution of aqueous ammonia and stir to form the sulfonamide.
-
Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the this compound. Filter, wash with water, and dry the final product.
Comparative Data Analysis
The successful synthesis of the desired isomer can be confirmed through various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.
| Parameter | Kinetic Product (2-Chloro-5-sulfamoylbenzoic acid) | Thermodynamic Product (this compound) |
| Reaction Temperature | 0-10 °C | 130-150 °C |
| Reaction Time | 1-2 hours | 4-6 hours |
| Expected Major Product | 2-chloro-5-sulfamoylbenzoic acid | This compound |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons will exhibit a distinct splitting pattern and chemical shifts characteristic of a 1,2,4-trisubstituted benzene ring. The proton between the carboxyl and sulfamoyl groups is expected to be significantly deshielded. | Aromatic protons will show a different splitting pattern and chemical shifts corresponding to a 1,2,5-trisubstituted benzene ring. |
| ¹³C NMR (DMSO-d₆, δ ppm) | The chemical shifts of the aromatic carbons will reflect the substitution pattern, with the carbon bearing the sulfamoyl group and the carbons adjacent to the chloro and carboxyl groups showing characteristic shifts. | The carbon chemical shifts will be different from the kinetic isomer, reflecting the altered positions of the substituents. |
Visualization of Reaction Pathways and Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for synthesis and analysis.
Conclusion: A Matter of Strategic Control
The synthesis of this compound derivatives serves as a compelling case study in the strategic control of chemical reactions. By understanding the principles of kinetic and thermodynamic control, researchers can manipulate reaction conditions to selectively favor the formation of the desired isomer. Low temperatures and short reaction times will predominantly yield the kinetic product, 2-chloro-5-sulfamoylbenzoic acid, while higher temperatures and longer reaction times allow for equilibration to the more stable thermodynamic product, this compound. Careful execution of the appropriate experimental protocol, followed by thorough analytical characterization, is essential for ensuring the desired outcome in the synthesis of these pharmaceutically important intermediates.
References
-
Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]
-
PrepChem. (2022). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from [Link]
- Cerfontain, H., Koeberg-Telder, A., & Voorspuy, W. A. Z. (1972). Sulfonation and Isomerization of some Halogenobenzenesulfonic Acids. Canadian Journal of Chemistry, 50(11), 1574-1582.
- Google Patents. (2007). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
The Royal Society of Chemistry. (2023). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. Retrieved from [Link]
- Patsnap. (2015). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- Google Patents. (1991). EP0447421B1 - PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL BENZOIC ACIDS AND INTERMEDIATES.
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906.
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-
MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved from [Link]
-
ResearchGate. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved from [Link]
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GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Retrieved from [Link]
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PubMed. (2010). Studies of thermodynamic properties and relative stability of a series of polyfluorinated dibenzo-p-dioxins by density functional theory. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]
-
Science.gov. (n.d.). chlorosulfonic acid sulfation: Topics. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]
-
University of Cincinnati. (n.d.). Kinetic versus Thermodynamic Control. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-4-sulfamoylbenzoic Acid
As a Senior Application Scientist, it is understood that meticulous handling and disposal of chemical reagents are foundational to laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 2-Chloro-4-sulfamoylbenzoic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined are grounded in established safety protocols and regulatory standards.
Understanding the Imperative for Proper Disposal
This compound is a halogenated aromatic compound. Its chemical structure necessitates a disposal pathway that can effectively neutralize its potential hazards. Improper disposal can lead to environmental contamination and pose significant health risks. This compound is classified as a hazardous substance, causing skin and serious eye irritation[1][2]. It may also be harmful if swallowed, inhaled, or comes into contact with skin, and can cause skin sensitization[3]. Therefore, adherence to a stringent disposal protocol is not merely a recommendation but a critical component of responsible chemical management.
Hazard Profile and Essential Safety Precautions
Before handling or preparing for disposal, a thorough understanding of the compound's hazard profile is essential. This knowledge informs the selection of appropriate personal protective equipment (PPE) and dictates handling procedures.
Key Hazards:
-
Irritant: Causes skin irritation and serious eye irritation[1][2][4].
-
Harmful: May be harmful by inhalation, in contact with skin, and if swallowed[3].
-
Sensitizer: May cause sensitization by skin contact[3].
-
Combustion Products: Burning can produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx)[3].
Personal Protective Equipment (PPE): All handling and disposal preparation must be conducted while wearing appropriate PPE to prevent exposure.
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory[2][5].
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[2].
-
Respiratory Protection: For operations that may generate dust, a particulate respirator is necessary[3].
Core Disposal Directive: High-Temperature Incineration
The universally recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The chemical should be incinerated in a facility equipped with an afterburner and a scrubber[6].
Causality: As a halogenated organic compound, this compound requires high-temperature incineration (typically 1100 °C or higher) to ensure complete destruction[7]. The afterburner and scrubber systems are critical for neutralizing the toxic and corrosive gases (such as hydrogen chloride, NOx, and SOx) that are generated during combustion, thereby preventing their release into the atmosphere.
Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[8]. Such actions can lead to severe environmental damage and are a violation of regulatory standards.
Summary of Safety and Hazard Information
The following table summarizes the critical hazard classifications and corresponding precautionary measures for this compound.
| Hazard Classification (GHS) | Precautionary Statement Codes | Description |
| Skin Irritation, Category 2 | P264, P280, P302+P352, P332+P313, P362+P364 | Causes skin irritation. Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of water. If irritation occurs, get medical advice. Take off contaminated clothing and wash before reuse.[1] |
| Eye Irritation, Category 2 | P280, P305+P351+P338, P337+P313 | Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][5] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | P261, P271, P304+P340, P312, P403+P233, P405 | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air. Call a POISON CENTER or doctor if you feel unwell. Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4] |
Operational Disposal Protocols
The following protocols provide step-by-step guidance for the safe handling of this compound waste within the laboratory, from accumulation to preparation for final disposal.
This protocol ensures that chemical waste is safely contained and correctly identified, preventing accidental mixing and ensuring compliance.
Methodology:
-
Select an Appropriate Container: Use a designated, leak-proof container made of polyethylene or polypropylene[3]. The container must have a secure, tightly-fitting lid.
-
Label the Container: As soon as the first quantity of waste is added, affix a "Hazardous Waste" label. The label must clearly state "Halogenated Organic Waste" and list "this compound" as a constituent[9]. All other components of the waste mixture must also be listed with their approximate percentages[10].
-
Segregate the Waste: It is critical to keep halogenated organic waste separate from non-halogenated waste streams. Mixing them increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste[8][9]. Do not mix with incompatible materials like strong oxidizing agents[4][5].
-
Safe Storage: Store the sealed waste container in a designated Satellite Accumulation Area. This area should be a cool, dry, and well-ventilated space, away from heat and direct sunlight[5][9]. The container should be stored within secondary containment to mitigate potential leaks or spills[9].
-
Arrange for Disposal: Once the container is full or the project is complete, arrange for pickup by a licensed hazardous material disposal company[1][6]. Ensure all federal and local regulations are followed[6].
Immediate and correct response to a spill is critical to minimizing exposure and environmental impact.
A. Minor Spills (Small Quantity of Solid Material)
-
Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn (goggles, gloves, respirator)[3].
-
Control Ignition Sources: Remove all sources of ignition from the area[3].
-
Clean Up: Use a dry clean-up procedure. Carefully sweep or scoop the material, avoiding the generation of dust[3]. Do not use water.
-
Contain Waste: Place the spilled material and any contaminated cleaning materials (e.g., paper towels, scoop) into a suitable, labeled container for hazardous waste disposal[3].
-
Decontaminate: Wipe the spill area with a suitable solvent (such as acetone, followed by soap and water), collecting the cleaning materials as hazardous waste.
B. Major Spills
-
Evacuate: Immediately evacuate non-essential personnel from the spill area[1].
-
Alert Authorities: Alert emergency responders and inform them of the location and nature of the hazard[3].
-
Ventilate (If Safe): If it is safe to do so, increase ventilation in the area.
-
Containment: Prevent the product from entering drains or waterways[1].
-
Professional Cleanup: Only personnel trained in hazardous material cleanup should address major spills.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
Adherence to Regulatory Standards
All procedures for the disposal of hazardous chemicals are governed by local and national regulations. In the United States, key regulatory bodies include the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA), which mandates safe workplace practices through standards like the Hazard Communication Standard (29 CFR 1910.1200)[11][12]. It is the responsibility of the waste generator to ensure full compliance with all applicable regulations[6].
By implementing these rigorous, well-documented procedures, your laboratory can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and environmental stewardship.
References
- MATERIAL SAFETY DATA SHEETS 4-CHLORO-3-SULFAMOYLBENZOIC ACID. Cleanchem Laboratories.
- 4-Sulfamoylbenzoic acid - Safety Data Sheet. Santa Cruz Biotechnology.
- 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS. Muby Chemicals.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- 4-Chloro-3-sulfamoylbenzoic Acid - Safety Data Sheet. TCI EUROPE N.V.
- 4-Sulfamoylbenzoic acid - Safety Data Sheet.
- SAFETY DATA SHEET - 4-Chloro-3-sulfamoylbenzoic acid. Fisher Scientific.
-
Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). Available at: [Link]
- HAZARDOUS WASTE SEGREGATION. Bucknell University.
- Halogenated Solvents in Laboratories. Temple University.
-
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-sulfamoylbenzoic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling 2-Chloro-4-sulfamoylbenzoic acid, ensuring both personal safety and the integrity of your research. The causality behind each recommendation is explained to build a comprehensive understanding of the necessary safety measures.
Hazard Assessment: Understanding the Risks of this compound
A thorough risk assessment is the foundation of any laboratory safety protocol. Based on available safety data for structurally related compounds, this compound and its analogs are classified with specific hazards that dictate our PPE requirements. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
The key hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | GHS Pictogram | Implication for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] | Corrosion, Exclamation mark | Direct contact with the skin can cause redness, itching, and inflammation. |
| Serious Eye Damage/Irritation (Category 1/2) | H318: Causes serious eye damage.[2] / H319: Causes serious eye irritation.[1] | Corrosion | Contact with eyes can lead to severe irritation, and in some cases, irreversible eye damage. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[2] | Exclamation mark | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3] |
Understanding these hazards is critical; they are not merely regulatory classifications but direct indicators of potential harm. The acidic nature of the benzoic acid group, combined with the reactivity of the chloro- and sulfamoyl- moieties, necessitates a stringent approach to PPE.
Core PPE Requirements: A Multi-Layered Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The following sections detail the minimum required PPE for handling this compound.
Eye and Face Protection
Given the risk of serious eye damage, eye and face protection is non-negotiable.
-
Minimum Requirement: Tightly sealing safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[4] Standard safety glasses with side shields offer insufficient protection against fine dusts and splashes.[5][6]
-
Best Practice/High-Risk Operations: For procedures with a higher risk of splashing or dust generation (e.g., weighing and transferring large quantities), a full-face shield should be worn in addition to safety goggles.[7] This provides a secondary barrier, protecting the entire face from contact.
Hand Protection
The skin is a primary route of exposure, and H315 (Causes skin irritation) is a key hazard.[1]
-
Glove Inspection and Technique: Gloves must be inspected for any signs of degradation or perforation before each use.[4][5] Proper glove removal technique (without touching the outer surface with bare skin) is crucial to prevent cross-contamination.[5] Contaminated gloves should be disposed of immediately as hazardous waste.[5]
Body Protection
To prevent incidental skin contact, appropriate body protection is necessary.
-
Standard Laboratory Attire: A clean, buttoned laboratory coat should be worn at all times.
-
Enhanced Protection: For tasks involving larger quantities or a significant risk of dust generation, a chemical-resistant suit or apron may be warranted.[7][9]
Respiratory Protection
The potential for respiratory irritation from inhaling the fine dust of this solid compound is a significant concern.[2]
-
Engineering Controls as Primary Defense: The first line of defense is always engineering controls. Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or a ventilated balance enclosure, especially when weighing.[4][10][11]
-
When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits or during a large spill clean-up, respiratory protection is required. A NIOSH-approved N95 or CEN-approved FFP3 particulate respirator is recommended for environments with low fume levels.[4][12] For higher potential exposures, a full-face respirator with an acid gas cartridge may be necessary.[7][12]
Operational and Disposal Plans
Proper PPE is only effective when integrated into safe operational and disposal procedures.
Experimental Workflow: PPE and Handling Protocol
The following diagram outlines the logical workflow for ensuring safety before and during the handling of this compound.
Caption: PPE Selection and Safe Handling Workflow.
Step-by-Step Spill Response Protocol
In the event of a spill, a calm and methodical response is crucial.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[5]
-
Don Appropriate PPE: Before attempting any cleanup, don the full complement of PPE, including respiratory protection.
-
Contain the Spill: Prevent the spill from spreading. Do not let the product enter drains.[2][5]
-
Clean-up: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust generation.[2][5][6]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The collected waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[13]
Waste Disposal Plan
All materials contaminated with this compound, including used gloves, weigh boats, and contaminated labware, must be treated as hazardous waste.
-
Containment: Place all contaminated materials in a clearly labeled, sealed container.[2][6]
-
Disposal: Dispose of the waste through your institution's environmental health and safety office or a licensed hazardous material disposal company.[4][13] Under no circumstances should this material be disposed of in standard trash or down the drain.
By integrating this expert-level understanding of the hazards with the practical, step-by-step protocols for PPE use and emergency response, you can ensure a safer laboratory environment for yourself and your colleagues. This commitment to safety is the bedrock upon which trustworthy and groundbreaking scientific advancement is built.
References
-
MATERIAL SAFETY DATA SHEETS 4-CHLORO-3-SULFAMOYLBENZOIC ACID. Cleanchem Laboratories. [Link]
-
What PPE Should You Wear When Handling Acid 2024? LeelineWork. [Link]
-
Sulfamic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. [Link]
-
Personal Protective Equipment (PPE) Guide – Chemical Resistance. New Mexico State University. [Link]
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- 4. cleanchemlab.com [cleanchemlab.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 8. safety.nmsu.edu [safety.nmsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
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- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
